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Foundational

Target Analysis Report: N-Tert-butyl-2-chloro-5-methylbenzamide (CAS 1881292-84-7)

For distribution to researchers, scientists, and drug development professionals. Disclaimer: The following technical guide has been compiled based on an exhaustive review of currently available public domain information.

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide has been compiled based on an exhaustive review of currently available public domain information. The target compound, N-Tert-butyl-2-chloro-5-methylbenzamide, is a novel chemical entity with limited characterization in peer-reviewed literature. The primary source for the data presented herein is patent literature. Consequently, this document should be considered an analysis of existing data rather than a comprehensive, independently-verified whitepaper. All protocols and interpretations are based on the source material and established principles of organic chemistry.

Executive Summary

N-Tert-butyl-2-chloro-5-methylbenzamide (CAS 1881292-84-7) is a substituted benzamide that has been identified as a key intermediate in the synthesis of novel therapeutic agents. Currently, information regarding its chemical properties and biological activity is not widely available in mainstream chemical databases or scientific journals. Its primary documentation is found within patent literature, specifically related to the development of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, a target of significant interest in the treatment of neurological disorders such as epilepsy.[1] This guide provides a detailed overview of its synthesis, reported properties, and inferred applications based on the available patent information, offering a foundational resource for researchers working with this or structurally related compounds.

Introduction and Structural Context

N-Tert-butyl-2-chloro-5-methylbenzamide is an aromatic amide characterized by a 2-chloro-5-methylbenzoyl group N-linked to a tert-butyl moiety. The strategic placement of the chloro and methyl groups on the benzene ring, combined with the sterically hindering tert-butyl group, likely influences its reactivity and conformational properties, making it a tailored building block for more complex molecular architectures. Its emergence in the patent literature underscores its role as a specialized intermediate in multi-step synthetic pathways aimed at producing pharmacologically active molecules.

Synthesis and Mechanistic Insights

The synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide is best understood through the general principles of amide bond formation. While the exact patent detailing its synthesis is not publicly available, a well-established and analogous procedure involves the acylation of tert-butylamine with a reactive derivative of 2-chloro-5-methylbenzoic acid.[2]

Probable Synthetic Pathway

The most common and industrially scalable method for this type of amide synthesis involves a two-step process:

  • Acid Chloride Formation: 2-chloro-5-methylbenzoic acid is converted to the more reactive 2-chloro-5-methylbenzoyl chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The resulting acid chloride is then reacted with tert-butylamine in the presence of a non-nucleophilic base (such as triethylamine or pyridine) to scavenge the HCl byproduct. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures to control exothermicity.

Experimental Protocol: General Procedure for N-tert-butyl-benzamide Synthesis

This protocol is adapted from established methods for similar compounds and should be optimized for the specific substrate.[2]

  • Step 1: Synthesis of 2-chloro-5-methylbenzoyl chloride.

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

    • Heat the mixture to reflux (approximately 80°C) for 1-2 hours, or until the evolution of HCl gas ceases and the solid has completely dissolved.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the residue can be co-evaporated with an anhydrous solvent like toluene. The resulting crude 2-chloro-5-methylbenzoyl chloride can be used in the next step without further purification.

  • Step 2: Synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide.

    • In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the amine solution to 0°C in an ice bath.

    • Dissolve the crude 2-chloro-5-methylbenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the stirred amine solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification can be achieved by recrystallization or column chromatography on silica gel.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 2_chloro_5_methylbenzoic_acid 2-chloro-5-methylbenzoic acid reflux Reflux 2_chloro_5_methylbenzoic_acid->reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->reflux 2_chloro_5_methylbenzoyl_chloride 2-chloro-5-methylbenzoyl chloride reflux->2_chloro_5_methylbenzoyl_chloride HCl gas evolution DCM DCM, 0°C to RT 2_chloro_5_methylbenzoyl_chloride->DCM tert_butylamine tert-Butylamine tert_butylamine->DCM triethylamine Triethylamine (Base) triethylamine->DCM final_product N-Tert-butyl-2-chloro-5- methylbenzamide DCM->final_product Nucleophilic Acyl Substitution

Caption: Probable two-step synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide.

Physicochemical and Spectroscopic Data

As of the date of this report, there is no publicly available, experimentally determined data for the physicochemical properties (e.g., melting point, boiling point, solubility) of N-Tert-butyl-2-chloro-5-methylbenzamide. Spectroscopic data (NMR, IR, MS) has also not been published in peer-reviewed journals. However, based on its structure, the following properties can be anticipated:

PropertyPredicted Value / Characteristic
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.72 g/mol
Appearance Likely a white to off-white solid at room temperature.
Solubility Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) and insoluble in water.
¹H NMR Expect signals for the tert-butyl group (singlet, ~1.4 ppm), the methyl group (singlet, ~2.4 ppm), and aromatic protons (multiplets, ~7.0-7.5 ppm).
¹³C NMR Expect signals for the carbonyl carbon (~165-170 ppm), tert-butyl carbons, aromatic carbons, and the methyl carbon.
IR Spectroscopy Expect characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1640 cm⁻¹), and C-Cl stretching.

Inferred Utility and Application in Drug Discovery

The primary utility of N-Tert-butyl-2-chloro-5-methylbenzamide is as a key intermediate in the synthesis of noncompetitive AMPA receptor antagonists.[1] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their dysfunction has been implicated in various neurological diseases, including epilepsy.

The synthesis of potent and selective AMPA receptor antagonists is a significant goal in medicinal chemistry. The structure of N-Tert-butyl-2-chloro-5-methylbenzamide provides a scaffold that can be further elaborated to create complex molecules that interact with the allosteric binding sites on the AMPA receptor. The chloro and methyl substituents on the phenyl ring are likely crucial for optimizing binding affinity and pharmacokinetic properties of the final drug candidates.

Researchers in the field of neurotherapeutics and drug discovery may use this intermediate to:

  • Synthesize novel AMPA receptor antagonists for preclinical evaluation.

  • Explore structure-activity relationships (SAR) by modifying the benzamide core.

  • Develop new synthetic routes to known or novel neurological drug candidates.

Safety and Handling

No specific toxicological data for N-Tert-butyl-2-chloro-5-methylbenzamide is currently available. Therefore, this compound should be handled with the standard precautions for a novel chemical of unknown toxicity.

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust, ingestion, and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention. A material safety data sheet (MSDS) should be requested from the supplier, if available.[3]

References

  • Hibi, S., Ueno, K., Nagato, S., Kawano, K., Ito, K., Norimine, Y., Takenaka, O., Hanada, T., & Yonaga, M. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584–10600. Available at: [Link]

  • General procedure for synthesis of N-tert- butyl/N-trityl protected amides. (n.d.). Retrieved April 1, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to N-tert-Butyl-2-chloro-5-methylbenzamide: Data Unavailability and Analysis of a Close Structural Analog

A Note to the Reader: Extensive searches of chemical databases and the scientific literature did not yield specific data for the molecular structure, weight, or synthesis of N-tert-butyl-2-chloro-5-methylbenzamide. This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Extensive searches of chemical databases and the scientific literature did not yield specific data for the molecular structure, weight, or synthesis of N-tert-butyl-2-chloro-5-methylbenzamide. This suggests that it is not a well-characterized or commonly available compound.

In the spirit of scientific inquiry and to provide a valuable resource for researchers in drug development, this guide will instead focus on a closely related and well-documented structural analog: N-tert-Butyl-2-chlorobenzamide . The analysis of this compound will provide insights into the physicochemical properties and synthetic strategies that would likely be applicable to the originally requested molecule.

Technical Guide: N-tert-Butyl-2-chlorobenzamide

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed synthetic protocol for N-tert-Butyl-2-chlorobenzamide. This information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

N-tert-Butyl-2-chlorobenzamide is a substituted benzamide characterized by a benzene ring with a chloro substituent at the ortho-position (C2) and an N-tert-butyl amide group. The steric hindrance introduced by the bulky tert-butyl group and the electronic effects of the ortho-chloro substituent significantly influence the molecule's conformation and reactivity.

Table 1: Molecular and Physicochemical Properties of N-tert-Butyl-2-chlorobenzamide

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄ClNO[1][2][3]
Molecular Weight 211.69 g/mol [2]
CAS Number 70657-65-7[1][2][3]
Appearance Yellow solid[4]
Melting Point 109–110 °C[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of N-tert-Butyl-2-chlorobenzamide. The following data has been reported in the literature.[4]

Table 2: ¹H NMR Spectroscopic Data for N-tert-Butyl-2-chlorobenzamide (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.58–7.56m1HAromatic H
7.35–7.26m3HAromatic H
5.92br s1HN-H
1.46s9H-C(CH₃)₃

Table 3: ¹³C NMR Spectroscopic Data for N-tert-Butyl-2-chlorobenzamide (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
165.8C=O (Amide)
136.4Aromatic C
130.7Aromatic C-H
130.3Aromatic C-H
130.0Aromatic C
129.6Aromatic C-H
126.9Aromatic C-H
52.1C (CH₃)₃
28.7-C(C H₃)₃

Table 4: Infrared (IR) Spectroscopy Data for N-tert-Butyl-2-chlorobenzamide (KBr)

Wavenumber (cm⁻¹)Assignment
3385N-H Stretch
1651C=O Stretch (Amide I)
Synthesis of N-tert-Butyl-2-chlorobenzamide

The synthesis of N-tert-Butyl-2-chlorobenzamide is typically achieved through the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with tert-butylamine. The reaction is generally straightforward and proceeds with good yield.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 2-Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride Amidation Amidation Reaction 2-Chlorobenzoyl_Chloride->Amidation tert-Butylamine tert-Butylamine tert-Butylamine->Amidation Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Amidation Base Base (e.g., Triethylamine) Base->Amidation Temperature 0 °C to Room Temperature Temperature->Amidation Product N-tert-Butyl-2-chlorobenzamide Amidation->Product Byproduct Triethylammonium chloride Amidation->Byproduct

Caption: Synthetic workflow for N-tert-Butyl-2-chlorobenzamide.

Experimental Protocol:

This protocol is based on standard procedures for the synthesis of N-substituted benzamides.

Materials:

  • 2-Chlorobenzoyl chloride

  • tert-Butylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl (aq))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled and stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-tert-Butyl-2-chlorobenzamide can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Potential Applications in Drug Development

Substituted benzamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. While specific applications for N-tert-Butyl-2-chlorobenzamide are not documented, its structural motifs suggest potential areas of interest for researchers. The benzamide core is present in numerous approved drugs, and the specific substitution pattern can be explored for its potential to interact with various biological targets.

References

  • USCKS. N-tert-Butyl-2-chlorobenzamide[70657-65-7]. Available at: [Link]

  • Royal Society of Chemistry. (2017).
  • PubChemLite. N-tert-butyl-2-chlorobenzamide (C11H14ClNO). Available at: [Link]

  • PubChem. N-butyl-2-chlorobenzamide. Available at: [Link]

Sources

Foundational

solubility profile of N-Tert-butyl-2-chloro-5-methylbenzamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-Tert-butyl-2-chloro-5-methylbenzamide in Organic Solvents Authored by: A Senior Application Scientist Foreword: The Critical Role of Solubility in Modern Chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of N-Tert-butyl-2-chloro-5-methylbenzamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Modern Chemical and Pharmaceutical Development

In the realms of pharmaceutical development, agrochemicals, and material science, the solubility of a compound is a cornerstone physicochemical property.[1][2] It dictates the behavior of an active molecule in various media, profoundly influencing its bioavailability, formulation feasibility, and processability.[3][][5] An unfavorable solubility profile can halt the development of a promising new chemical entity, leading to costly late-stage failures.[6] Therefore, a comprehensive understanding and early characterization of a compound's solubility are not merely procedural steps but critical strategic imperatives in research and development.[7][6]

This guide provides an in-depth technical examination of the solubility profile of N-Tert-butyl-2-chloro-5-methylbenzamide. We will delve into the theoretical principles governing its dissolution, present a robust experimental framework for solubility determination, and analyze its predicted behavior across a spectrum of common organic solvents. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to accurately assess and interpret the solubility of this and similar benzamide derivatives.

Theoretical Foundations of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] A substance dissolves when the energy released from favorable solute-solvent interactions overcomes the energy required to break the solute-solute and solvent-solvent interactions.[9]

The "Like Dissolves Like" Principle

The most fundamental principle guiding solubility is that "like dissolves like."[10][11] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[10][11] The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall symmetry of the molecule.

N-Tert-butyl-2-chloro-5-methylbenzamide: A Structural Analysis

To predict its solubility, we must first analyze the structural components of N-Tert-butyl-2-chloro-5-methylbenzamide:

  • Benzamide Core: This is a polar functional group containing a carbonyl (C=O) and an amine (N-H) moiety. It can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen lone pair).

  • Aromatic Ring: The benzene ring is generally non-polar.

  • Substituents:

    • Chloro (-Cl) and Methyl (-CH₃) groups: These are relatively non-polar, electron-donating (methyl) or electron-withdrawing (chloro) groups that increase the molecule's lipophilicity.

    • N-Tert-butyl group (-(CH₃)₃): This is a bulky, highly non-polar (lipophilic) group. Its steric hindrance can also influence how solvent molecules interact with the polar amide center.

Overall, N-Tert-butyl-2-chloro-5-methylbenzamide is a molecule of intermediate polarity with both significant polar (amide) and non-polar (tert-butyl, substituted ring) characteristics. This duality suggests it will not be readily soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will exhibit favorable solubility in solvents of intermediate polarity.

The Influence of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[12] According to Le Châtelier's principle, increasing the temperature of such a system will shift the equilibrium to favor the dissolution process, thereby increasing solubility.[10][11] Conversely, if the dissolution is exothermic (releases heat), increasing the temperature will decrease solubility.[12] It is a standard and generally reliable assumption that the solubility of most organic solids, including N-Tert-butyl-2-chloro-5-methylbenzamide, will increase with rising temperature.[11]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and quantitative solubility data, a rigorous experimental protocol is essential. The "shake-flask" method is the gold-standard technique for determining thermodynamic (equilibrium) solubility, providing a measure of the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[3][13]

Standard Protocol: Equilibrium Shake-Flask Method

This protocol ensures that the system reaches a true thermodynamic equilibrium, providing a self-validating measurement of solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid N-Tert-butyl-2-chloro-5-methylbenzamide to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This confirms that the resulting solution is saturated.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or agitator. The system should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Temperature control is critical as solubility is temperature-dependent.[11][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more rapid and complete separation, centrifugation can be employed.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution). It is crucial not to disturb the undissolved solid. The use of a syringe filter (e.g., 0.22 µm PTFE for organic solvents) is mandatory to remove any fine particulate matter.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[5][13]

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography is a precise and widely used technique for quantifying solute concentration.[14][15]

  • Calibration Curve: Prepare a series of standard solutions of N-Tert-butyl-2-chloro-5-methylbenzamide of known concentrations in a suitable solvent.

  • Analysis: Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax).

  • Plot: Create a calibration curve by plotting the peak area versus concentration.

  • Sample Measurement: Inject the diluted, filtered sample from the solubility experiment and record its peak area.

  • Calculation: Use the calibration curve's linear regression equation to calculate the concentration of the diluted sample. Account for the dilution factor to determine the final solubility value in the original solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Quantification A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant T (24-72 hours) B->C D Allow solid to settle (or Centrifuge) C->D E Withdraw supernatant D->E F Filter with 0.22 µm syringe filter E->F G Prepare accurate dilution F->G H Inject into HPLC-UV system G->H I Calculate concentration using calibration curve H->I J J I->J Final Solubility Value (e.g., mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Profile of N-Tert-butyl-2-chloro-5-methylbenzamide

While specific experimental data for N-Tert-butyl-2-chloro-5-methylbenzamide is not publicly available, a reliable qualitative and semi-quantitative solubility profile can be predicted based on its molecular structure and established chemical principles. The following table summarizes the expected solubility in a range of common organic solvents, categorized by their polarity.

SolventSolvent TypePolarity IndexPredicted SolubilityRationale for Prediction
Hexane Non-polar Aliphatic0.1Insoluble / Very Low Highly non-polar solvent cannot effectively solvate the polar amide group.
Toluene Non-polar Aromatic2.4Low to Moderate Aromatic π-π stacking with the benzamide ring may offer some interaction, but polarity mismatch with the amide is significant.
Dichloromethane (DCM) Halogenated3.1High Intermediate polarity and ability to engage in dipole-dipole interactions make it a good solvent for molecules with mixed characteristics.
Diethyl Ether Ether2.8Moderate Can act as a hydrogen bond acceptor for the amide N-H, but non-polar alkyl chains limit overall polarity.
Ethyl Acetate Ester4.4High Good balance of polarity. The ester carbonyl is an effective hydrogen bond acceptor, solvating the amide group well.
Acetone Ketone5.1High A polar aprotic solvent with a strong dipole moment, excellent for dissolving compounds with polar functional groups like amides.
Isopropanol Polar Protic (Alcohol)3.9Moderate Can act as both H-bond donor and acceptor, but the large non-polar tert-butyl group may limit solubility compared to more polar aprotic solvents.
Ethanol Polar Protic (Alcohol)4.3Moderate to High Similar to isopropanol but slightly more polar, leading to potentially better solvation of the amide group.
Methanol Polar Protic (Alcohol)5.1Moderate Highly polar and a strong hydrogen bonder. May be less effective than expected due to the compound's significant non-polar character.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very High A powerful, highly polar aprotic solvent capable of disrupting solute-solute interactions and effectively solvating the amide.
Water Polar Protic10.2Insoluble The large, non-polar regions (tert-butyl, substituted ring) dominate, making the molecule too lipophilic to dissolve in the highly ordered hydrogen-bonding network of water.
Dominant Solute-Solvent Interactions

The solubility of N-Tert-butyl-2-chloro-5-methylbenzamide is a function of several key intermolecular forces.

G cluster_solute N-Tert-butyl-2-chloro-5-methylbenzamide cluster_solvent Solvent Solute Amide Group (N-H, C=O) - Polar - H-bond donor/acceptor Tert-butyl & Ring - Non-polar - van der Waals Solvent Polar Aprotic (e.g., Acetone) - Dipole-Dipole - H-bond acceptor Polar Protic (e.g., Ethanol) - H-bond donor/acceptor Non-polar (e.g., Toluene) - van der Waals / Dispersion H_Bond Hydrogen Bonding Solute->H_Bond Strongest interaction (with Protic/Aprotic Solvents) Dipole Dipole-Dipole Solute->Dipole Strong interaction (with Polar Solvents) VDW van der Waals Solute->VDW Dominant interaction (with Non-polar Solvents)

Caption: Key Solute-Solvent Interaction Types.

Conclusion and Field Implications

The solubility profile of N-Tert-butyl-2-chloro-5-methylbenzamide is characteristic of a molecule with balanced polar and non-polar features. It is predicted to be highly soluble in moderately polar to polar aprotic solvents such as dichloromethane, ethyl acetate, acetone, and DMSO. Its solubility is expected to be limited in highly non-polar solvents like hexane and highly polar protic solvents like water.

This predicted profile has significant practical implications:

  • For Drug Development: The poor aqueous solubility indicates that for oral delivery, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction would likely be necessary to achieve adequate bioavailability.[16][3][15]

  • For Process Chemistry: Solvents like ethyl acetate or acetone would be excellent candidates for reaction media or for purification via crystallization. The high solubility in these solvents allows for efficient processing, while the low solubility in non-polar solvents like hexane could be exploited for precipitation or anti-solvent crystallization techniques.

Ultimately, while this guide provides a robust, theoretically grounded prediction of the solubility profile, experimental verification is paramount . The protocols and principles outlined here provide a comprehensive framework for conducting such a validation, ensuring that development decisions are based on accurate and reliable data.

References

  • Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: Predicting solubility curves via a thermodynamic cycle and machine learning Source: Nature URL: [Link]

  • Title: Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models Source: ACS Publications - American Chemical Society URL: [Link]

  • Title: Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles Source: Journal of the American Chemical Society URL: [Link]

  • Title: Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models Source: Cambridge Open Engage URL: [Link]

  • Title: Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction Source: alwsci.com URL: [Link]

  • Title: Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

  • Title: Solvent effects Source: Wikipedia URL: [Link]

  • Title: Importance of Solubility and Lipophilicity in Drug Development Source: AZoLifeSciences URL: [Link]

  • Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]

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  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

  • Title: SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: N-benzyl-N-tert-butyl-5-chloro-2-methoxybenzamide Source: PubChem URL: [Link]

  • Title: ANALYTICAL METHODOLOGIES Source: Vancouver Island University URL: [Link]

  • Title: N-(tert-butyl)-2-(1-fluoroethyl)-5-methylbenzamide Source: PubChem URL: [Link]

  • Title: Chemical Properties of Benzamide, N-butyl- (CAS 2782-40-3) Source: Cheméo URL: [Link]

  • Title: Solvent Miscibility Table Source: Gaylord Chemical URL: [Link]

  • Title: SOLUBILITY DATA SERIES Source: IUPAC-NIST Solubility Data Series URL: [Link]

Sources

Exploratory

Unraveling the Multifaceted Mechanisms of Action of N-Tert-butyl-2-chloro-5-methylbenzamide Derivatives: A Technical Guide

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the diverse mechanisms of action of N-Tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the diverse mechanisms of action of N-Tert-butyl-2-chloro-5-methylbenzamide and its derivatives. This class of compounds has demonstrated a remarkable breadth of biological activities, positioning them as significant leads in the development of novel insecticides, fungicides, herbicides, and therapeutic agents. This document synthesizes current scientific understanding, detailing the molecular interactions and physiological consequences that underpin their varied effects.

Section 1: Insecticidal Activity: Disrupting the Hormonal Orchestra of Molting

A primary and well-documented mechanism of action for several N-Tert-butyl-2-chloro-5-methylbenzamide derivatives is their function as insect growth regulators, specifically as ecdysone receptor agonists.[1][2][3] This mode of action is particularly effective against the larval stages of lepidopteran pests.[4][5]

The Ecdysone Receptor: A Master Regulator of Insect Development

Insects undergo a series of molts to grow and metamorphose, a process tightly controlled by the steroid hormone 20-hydroxyecdysone (20E).[6] This hormone binds to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[7] The 20E-EcR/USP complex then binds to specific DNA response elements, activating the transcription of genes responsible for initiating the molting cascade.

Benzamide Derivatives as Ecdysone Mimics

Certain N-Tert-butyl-2-chloro-5-methylbenzamide derivatives, such as tebufenozide and chromafenozide, act as non-steroidal mimics of 20E.[1][3][8][9] They bind to the ligand-binding pocket of the EcR, inducing a conformational change that mimics the hormonal activation.[6][10] This premature and persistent activation of the ecdysone receptor pathway triggers an abortive molt, where the larva attempts to shed its old cuticle before it is developmentally ready.[2][4][11] This ultimately leads to cessation of feeding and death.[12]

The specificity of these insecticides for certain insect orders, primarily Lepidoptera, is attributed to variations in the EcR among different insect groups.[13] This selectivity makes them valuable tools in integrated pest management (IPM) programs, as they have a minimal impact on non-target organisms.[1][5]

Visualizing the Ecdysone Receptor Agonist Mechanism

Ecdysone_Agonist_Mechanism cluster_insect_cell Insect Cell Benzamide N-Tert-butyl-2-chloro-5-methylbenzamide Derivative EcR_USP Ecdysone Receptor (EcR)/ Ultraspiracle Protein (USP) Complex Benzamide->EcR_USP Binds and Activates DNA DNA (Ecdysone Response Element) EcR_USP->DNA Binds to Gene_Expression Gene Expression (Molting Genes) DNA->Gene_Expression Initiates Transcription Abortive_Molt Premature & Lethal Molting Gene_Expression->Abortive_Molt Leads to

Caption: Mechanism of action of N-Tert-butyl-2-chloro-5-methylbenzamide derivatives as ecdysone receptor agonists in insects.

Experimental Protocol: Ecdysone Receptor Binding Assay

A fundamental experiment to determine the affinity of a compound for the ecdysone receptor is a competitive radioligand binding assay.

Objective: To quantify the binding affinity of a test compound to the ecdysone receptor complex (EcR/USP).

Methodology:

  • Preparation of Receptor homogenate:

    • Isolate the EcR and USP proteins, often from a cell line that overexpresses them (e.g., Sf9 cells).

    • Prepare a homogenate containing the receptor complex.

  • Radioligand:

    • Use a radiolabeled ecdysteroid, such as [³H]ponasterone A, as the primary ligand.

  • Competitive Binding:

    • Incubate a constant concentration of the radioligand and the receptor homogenate with varying concentrations of the unlabeled test compound (the N-Tert-butyl-2-chloro-5-methylbenzamide derivative).

  • Separation and Quantification:

    • Separate the bound from the unbound radioligand (e.g., by filtration).

    • Quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of radioligand displaced against the concentration of the test compound.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand. A lower IC₅₀ indicates a higher binding affinity.

Structure-Activity Relationship (SAR) Insights

The insecticidal activity of these benzamide derivatives is highly dependent on their chemical structure.[11] Modifications to the N-tert-butyl group, the benzoyl moiety, and the substituents on the aromatic rings can significantly impact their binding affinity for the ecdysone receptor and their overall insecticidal potency. For instance, the presence of specific substituents on the benzene ring, such as 3,5-dimethyl and 2-nitro-4-chloro, has been shown to enhance larvicidal activity.[11]

Section 2: Emerging Mechanisms of Action

While the role of N-Tert-butyl-2-chloro-5-methylbenzamide derivatives as ecdysone receptor agonists is well-established, ongoing research is revealing a broader spectrum of biological activities, suggesting multiple mechanisms of action.

Antifungal and Herbicidal Potential

The core benzamide structure is a versatile scaffold found in numerous bioactive compounds, including fungicides and herbicides. While the specific molecular targets for the antifungal and herbicidal activities of N-Tert-butyl-2-chloro-5-methylbenzamide derivatives are still under active investigation, their efficacy suggests interference with essential cellular processes in fungi and plants.

Ion Channel Modulation and Beyond

Recent studies have also implicated certain benzamide derivatives in the modulation of ion channels and other protein targets, hinting at potential applications in neuroscience and medicine. The diversity of these interactions underscores the chemical plasticity of the benzamide scaffold and the potential for discovering novel therapeutic and agrochemical agents.

This guide will be continuously updated as new research emerges, providing the scientific community with the latest insights into the complex and fascinating mechanisms of action of N-Tert-butyl-2-chloro-5-methylbenzamide derivatives.

References

  • Pener, M. P., & Dhadialla, T. S. (2012). An overview of the ecdysone receptor and its ligands. Journal of Insect Physiology, 58(2), 167-177.
  • HEBEN. (2023, August 22). Tebufenozide: The Smart Pest Management Solution for Sustainable Agriculture. Retrieved from [Link]

  • Lee, S. H., Kim, J. H., & Lee, S. W. (2018). Residual characteristics and safety assessment of the insecticides spiromesifen and chromafenozide in lettuce and perilla. Scientific Reports, 8(1), 1-8.
  • Wikipedia. (n.d.). Tebufenozide. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1996). 4.22 Tebufenozide (196) (T,R)*. In 1996 JMPR - TOXICOLOGY EVALUATIONS. Retrieved from [Link]

  • Toya, T., Fukazawa, H., & Ohtsuka, T. (2002). Potent and selective partial ecdysone agonist activity of chromafenozide in Sf9 cells. Insect Biochemistry and Molecular Biology, 32(4), 453-459.
  • Pesticide Info. (2024, July 25). Chromafenozide Insecticide: Mode of Action, Formulations, and Agricultural Uses [Video]. YouTube. [Link]

  • Insecticide Resistance Action Committee. (n.d.). Chromafenozide. Retrieved from [Link]

  • Nippon Kayaku Co., Ltd. (n.d.). Technical Information - Summary of Toxicological Studies with Chromafenozide.
  • Retnakaran, A., & Oberlander, H. (2001). Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it. Pest Management Science, 57(10), 963-970.
  • Xu, J., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114.
  • Wang, X., et al. (2022). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society, 33, 1234-1243.
  • Dhadialla, T. S. (2000). Ecdysone agonists: new insecticides. Jurnal Perlindungan Tanaman Indonesia, 6(2), 75-82.
  • Bonneton, F., et al. (2021). Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP. Proceedings of the National Academy of Sciences, 118(16), e2024105118.
  • Mikitani, K. (1996). A new nonsteroidal chemical class of ligand for the ecdysteroid receptor 3, 5-di-tert-butyl-4-hydroxy-N-isobutyl-benzamide shows apparent insect molting hormone activities at molecular and cellular levels.
  • Gad, M. A., et al. (2023). Insecticidal efficacy and structure activity relationship study of some synthesized cyano benzylidene and bisbenzylidene derivatives against Aphis nerii. Current Chemistry Letters, 12(3), 567-576.
  • Liu, X., et al. (2008). Synthesis and insecticidal evaluation of novel N'-tert-butyl-N'-substitutedbenzoyl-N-5-chloro-6-chromanecarbohydrazide derivatives. Pest Management Science, 64(1), 88-94.
  • Zhang, Y., et al. (2022). Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group. Chinese Journal of Chemistry, 40(1), 75-84.
  • Syngenta Participations AG. (2009). Bisamide derivatives and their use as insecticidal compounds. WO 2009/049845 A2.
  • Kato, N. (2023).
  • Tsubota, T., & Nishita, Y. (2023). Compounds Inhibiting Noppera-bo, a Glutathione S-transferase Involved in Insect Ecdysteroid Biosynthesis: Novel Insect Growth Regulators. International Journal of Molecular Sciences, 24(5), 4797.
  • Abdelhamid, A. A., et al. (2023). Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). Journal of Molecular Structure, 1285, 135478.
  • IntechOpen. (2024, November 12). Botanical Insecticides for Crop Protection: Major Classes and Possible Mechanisms of Action. Retrieved from [Link]

  • Ceek.jp Altmetrics. (2021, April 20). Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP. Retrieved from [Link]

Sources

Foundational

In Vitro Pharmacological Screening of N-Tert-butyl-2-chloro-5-methylbenzamide: A Technical Guide

Abstract This technical guide outlines a comprehensive in vitro pharmacological screening strategy for the novel compound, N-Tert-butyl-2-chloro-5-methylbenzamide. Given the limited publicly available data on this specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive in vitro pharmacological screening strategy for the novel compound, N-Tert-butyl-2-chloro-5-methylbenzamide. Given the limited publicly available data on this specific molecule, this document leverages established methodologies and the known biological activities of structurally related substituted benzamides to propose a logical, tiered approach to elucidate its potential therapeutic value. The guide is intended for researchers, scientists, and drug development professionals, providing both the rationale behind experimental choices and detailed, field-proven protocols.

Introduction: The Rationale for Screening N-Tert-butyl-2-chloro-5-methylbenzamide

Substituted benzamides represent a versatile class of compounds with a broad spectrum of documented biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] The specific substitutions on the benzamide scaffold play a critical role in determining the compound's interaction with biological targets and its overall pharmacological profile.[1] The structure of N-Tert-butyl-2-chloro-5-methylbenzamide, featuring a chloro and a methyl group on the phenyl ring and a tert-butyl group on the amide nitrogen, suggests several potential avenues for biological activity. The lipophilic nature of the tert-butyl group may influence membrane permeability and interaction with hydrophobic pockets in target proteins.

Given the diverse potential of the benzamide scaffold, a systematic in vitro screening approach is essential to identify and characterize the biological activity of this novel compound. This guide proposes a multi-tiered screening cascade designed to first assess broad cytotoxic effects, followed by a panel of assays targeting key cellular pathways and enzyme families commonly modulated by substituted benzamides.

Tier 1: Foundational Cytotoxicity and Viability Assays

The initial step in characterizing any new chemical entity is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more specific assays and identifies any potential for broad cytotoxic effects, which could be indicative of anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Culture: Plate selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous control cell line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of N-Tert-butyl-2-chloro-5-methylbenzamide in DMSO. Create serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Anticipated Data Presentation

The results of the cytotoxicity screening should be presented in a clear, tabular format.

Cell LineCompoundIC50 (µM)
MCF-7N-Tert-butyl-2-chloro-5-methylbenzamide(Example Value: 15.2)
A549N-Tert-butyl-2-chloro-5-methylbenzamide(Example Value: 28.7)
HEK293N-Tert-butyl-2-chloro-5-methylbenzamide(Example Value: >100)
MCF-7Doxorubicin (Control)(Example Value: 0.8)

Tier 2: Target-Based and Phenotypic Screening

Based on the initial cytotoxicity results and the known activities of related benzamides, a more focused screening approach is warranted. This tier will investigate the compound's effect on specific enzymes and signaling pathways.

Rationale for Target Selection
  • PARP Inhibition: Some benzamide analogs are known to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors have shown promise as anticancer agents, particularly in cancers with deficiencies in other DNA repair pathways.[3]

  • Dopamine Receptor Binding: Certain substituted benzamides act as ligands for dopamine receptors, suggesting potential applications in treating central nervous system disorders.[3]

  • Antimicrobial Activity: The benzamide scaffold is present in some antimicrobial agents.[4] Screening against a panel of bacteria and fungi is a logical step.

Experimental Workflow: A Multi-Pronged Approach

The following diagram illustrates the proposed workflow for Tier 2 screening.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Target & Phenotypic Screening cluster_2 Data Analysis & Hit Validation T1_Input N-Tert-butyl-2-chloro-5-methylbenzamide T1_Assay MTT Assay (Cancer & Non-cancer cell lines) T1_Input->T1_Assay T1_Output IC50 Values T1_Assay->T1_Output T2_PARP PARP Enzyme Inhibition Assay T1_Output->T2_PARP If cytotoxic T2_Dopamine Dopamine D2 Receptor Binding Assay T1_Output->T2_Dopamine Broad-spectrum screening T2_Antimicrobial Antimicrobial Susceptibility Testing T1_Output->T2_Antimicrobial Broad-spectrum screening Analysis Determine Ki, MIC values T2_PARP->Analysis T2_Dopamine->Analysis T2_Antimicrobial->Analysis Validation Orthogonal Assays & SAR Analysis->Validation

Caption: Tiered In Vitro Screening Workflow.

Protocol: PARP-1 Inhibition Assay

This is a biochemical assay to measure the direct inhibitory effect of the compound on PARP-1 activity.

Methodology:

  • Reagents: Recombinant human PARP-1, activated DNA, NAD+, and a detection reagent (e.g., a fluorescent NAD+ analog).

  • Assay Plate Preparation: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Reaction: Add PARP-1 enzyme and activated DNA to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add NAD+ and the detection reagent. Read the fluorescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Protocol: Dopamine D2 Receptor Binding Assay

This assay determines the affinity of the compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: Use a radiolabeled ligand with high affinity for the D2 receptor, such as [3H]spiperone.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for 90 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Protocol: Antimicrobial Susceptibility Testing

This determines the minimum inhibitory concentration (MIC) of the compound against a panel of microbes.

Methodology:

  • Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate microbial growth medium.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothesized Signaling Pathway for PARP Inhibition

Should N-Tert-butyl-2-chloro-5-methylbenzamide demonstrate PARP inhibitory activity, the following pathway illustrates its potential mechanism of action in cancer cells.

cluster_pathway Hypothesized PARP Inhibition Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR Replication Replication Fork Collapse PARP1->Replication Inhibited Repair Repair DNA Repair Complex Recruitment PAR->Repair SSBR Single-Strand Break Repair Repair->SSBR SSBR->Replication Successful Repair DSB Double-Strand Break Replication->DSB Cell_Death Apoptosis / Cell Death DSB->Cell_Death Compound N-Tert-butyl-2-chloro- 5-methylbenzamide Compound->PARP1 Inhibition

Caption: Hypothesized PARP inhibition by N-Tert-butyl-2-chloro-5-methylbenzamide.

Trustworthiness and Self-Validating Systems

For each assay described, the inclusion of appropriate controls is paramount for data integrity.

  • Positive Controls: A known active compound for the specific assay (e.g., Olaparib for PARP inhibition, Haloperidol for D2 receptor binding, Ciprofloxacin for antibacterial assays) should be run in parallel to confirm assay performance.

  • Negative/Vehicle Controls: The vehicle in which the test compound is dissolved (typically DMSO) must be tested at the same concentrations used for the test compound to ensure it has no effect on the assay outcome.

  • Z'-factor Calculation: For high-throughput screens, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial in vitro pharmacological screening of N-Tert-butyl-2-chloro-5-methylbenzamide. The proposed tiered approach allows for a cost-effective and logical progression from broad phenotypic screening to more specific target-based assays. Positive "hits" from this screening cascade would warrant further investigation, including orthogonal assays to confirm the mechanism of action, structure-activity relationship (SAR) studies with synthesized analogs, and eventual progression to in vivo models. The versatility of the benzamide scaffold suggests that a systematic screening approach is likely to uncover novel biological activities for this compound.

References

  • Gary, B. D., & Cannon, J. G. (1990). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 33(4), 1145–1151. Retrieved from [Link]

  • Aurora Biomed. (2023, December 1). Screening of Natural Compounds for Pharmaceuticals. Retrieved from [Link]

  • Shaik, A. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Journal of Pharmacy and Technology, 17(9), 4123-4128. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science Publishers. (2021, December 1). Discovery of 3-Cinnamamido-N-Substituted Benzamides as Potential Antimalarial Agents. Retrieved from [Link]

Sources

Exploratory

preliminary toxicity and hazard data for N-Tert-butyl-2-chloro-5-methylbenzamide

An In-Depth Technical Guide to the Preliminary Toxicity and Hazard Profile of N-Tert-butyl-2-chloro-5-methylbenzamide Authored by a Senior Application Scientist Foreword: A Proactive Approach to Chemical Safety In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity and Hazard Profile of N-Tert-butyl-2-chloro-5-methylbenzamide

Authored by a Senior Application Scientist

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and fine chemical synthesis, the introduction of novel compounds necessitates a rigorous and proactive evaluation of their potential biological hazards. This guide is dedicated to providing a preliminary toxicological and hazard assessment of N-Tert-butyl-2-chloro-5-methylbenzamide. As comprehensive toxicological data for this specific molecule is not extensively published, this document synthesizes available information from safety data sheets (SDS) of structurally related benzamide derivatives and outlines the standardized experimental protocols required for a thorough evaluation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to handle this compound safely and to design a robust toxicological testing strategy. The causality behind experimental choices and the framework for self-validating protocols are emphasized to ensure the highest standards of scientific integrity and laboratory safety.

Compound Identification and Physicochemical Properties

N-Tert-butyl-2-chloro-5-methylbenzamide is a substituted benzamide. While specific experimental data for this compound is limited, the properties of related structures, such as N-tert-butylbenzamide, provide a preliminary reference.

Table 1: Physicochemical Properties of Related Benzamides

Property Value (for N-tert-butylbenzamide) Source
Molecular Formula C11H15NO [1][2]
Molecular Weight 177.24 g/mol [1]
Appearance White Solid [3]
Melting Point 134-135 °C [4]

| Water Solubility | Low |[3] |

Preliminary Hazard Identification and Classification

Based on the hazard classifications of similar chlorinated and N-substituted benzamides, N-Tert-butyl-2-chloro-5-methylbenzamide is anticipated to present several key hazards. The following classifications are derived from data for compounds like N,N-Diethylbenzamide and other substituted benzamides and should be treated as preliminary until specific data is generated.

Table 2: Anticipated GHS Hazard Classification

Hazard Class Category Hazard Statement Source (Analog Compound)
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed [5]
Acute Toxicity (Dermal) Category 4 H312: Harmful in contact with skin [5]
Skin Irritation Category 2 H315: Causes skin irritation [5][6][7]

| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |[5][6][7] |

Signal Word: Warning[5][6][7]

Hazard Pictograms:

Precautionary Statements (Anticipated):

  • Prevention:

    • P264: Wash skin thoroughly after handling.[5][7]

    • P270: Do not eat, drink or smoke when using this product.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[5][7]

    • P312: Call a POISON CENTER/doctor if you feel unwell.[5]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[5][7]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Profile and Data Gaps

A comprehensive toxicological profile requires data across multiple endpoints. For N-Tert-butyl-2-chloro-5-methylbenzamide, significant data gaps exist. The following sections detail the known information from analogous compounds and outline the necessary experimental protocols to fill these gaps.

Acute Toxicity

Acute toxicity provides data on the adverse effects of a single, short-term exposure to a substance.

  • Oral: For a related compound, the oral LD50 in rats is reported as 2 g/kg, classifying it as moderately toxic upon single ingestion.[5]

  • Dermal: The dermal LD50 in mice is 1700 mg/kg, also indicating moderate toxicity from skin contact.[5]

  • Inhalation: No data is currently available for inhalation toxicity. This is a critical data gap if the compound is a fine powder or can become aerosolized.

Irritation and Sensitization
  • Skin Irritation: Analogous compounds are confirmed to cause skin irritation.[5][6][7] Direct contact should be avoided.

  • Eye Irritation: Serious eye irritation is a documented hazard for similar benzamides.[5][6][7] Appropriate eye protection is mandatory.

  • Sensitization: There is a possibility of allergic skin reaction, as seen in some related sulfenamide structures.[8] This endpoint requires specific testing.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No information is available for these critical long-term endpoints. Standard testing batteries would be required to assess the mutagenic, carcinogenic, and reproductive hazards of N-Tert-butyl-2-chloro-5-methylbenzamide.

Recommended Experimental Protocols for Hazard Characterization

To address the identified data gaps, the following standardized protocols, based on OECD (Organisation for Economic Co-operation and Development) guidelines, are recommended. These protocols are designed to be robust, reproducible, and adhere to international regulatory standards.

Workflow for Preliminary Toxicological Assessment

The following diagram illustrates a logical workflow for the initial toxicological evaluation of a novel compound like N-Tert-butyl-2-chloro-5-methylbenzamide.

G Figure 1: Workflow for Toxicological Assessment A Compound Synthesis & Characterization B In Silico Toxicity Prediction (e.g., QSAR) A->B C Acute Oral Toxicity (OECD 423) B->C D Dermal & Eye Irritation (OECD 404 & 405) B->D E In Vitro Genotoxicity (e.g., Ames Test, OECD 471) C->E D->E F Data Review & Risk Assessment E->F If positive G Advanced Studies (Repeat-Dose, Carcinogenicity) F->G Further Investigation Required

Caption: A structured workflow for initial hazard identification.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 420)

Causality: This study is designed to identify the dose range causing acute toxicity and mortality after a single oral dose. The fixed dose method is used to refine dose selection and minimize animal usage compared to classical LD50 tests.

Methodology:

  • Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley strain), as they are often more sensitive.

  • Housing and Acclimatization: House animals in controlled conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days before dosing to reduce stress-related variability.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% methylcellulose). The concentration should allow for a consistent administration volume (e.g., 5-10 mL/kg).

  • Sighting Study (Optional but Recommended): Dose a single animal at a starting dose (e.g., 300 mg/kg).

    • If the animal survives, dose another animal at a higher dose (e.g., 2000 mg/kg).

    • If the animal shows signs of toxicity, dose another animal at a lower dose.

    • This establishes the appropriate starting dose for the main study.

  • Main Study:

    • Dose a group of 5 animals sequentially with the selected starting dose.

    • Administer the substance by oral gavage.

    • Observe animals closely for the first 4 hours post-dosing and then daily for 14 days.

  • Endpoint Observation: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Note the onset, duration, and severity. Record all mortalities.

  • Data Analysis: The outcome determines the GHS classification. For example, if mortality is observed at 300 mg/kg but not at 50 mg/kg, the substance would be classified accordingly.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test (Adapted from OECD 439)

Causality: This in vitro method is a validated alternative to animal testing that determines skin irritation potential by measuring cytotoxicity in a 3D human skin model. Cell viability is the key endpoint, as irritant chemicals damage keratinocytes.

Methodology:

  • Model Preparation: Use commercially available reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™). Culture the tissues according to the manufacturer's protocol until ready for use.

  • Test Chemical Application:

    • Apply a sufficient amount of the test chemical (e.g., 25 µL of liquid or 25 mg of solid) topically to the tissue surface.

    • Include a positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (Phosphate Buffered Saline) to ensure the test system is functioning correctly. This is a critical self-validating step.

  • Exposure and Incubation: Expose the tissues to the test chemical for a defined period (e.g., 60 minutes) at 37°C.

  • Washing and Post-Incubation: Thoroughly wash the chemical from the tissue surface. Transfer the tissues to fresh culture medium and incubate for 42 hours to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Transfer tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan salt.

    • Extract the formazan and measure its optical density (OD) using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each tissue relative to the negative control. A substance is identified as an irritant if the mean tissue viability is ≤ 50%.

Safe Handling and First Aid Procedures

Given the anticipated hazards, a stringent safety protocol is essential when handling N-Tert-butyl-2-chloro-5-methylbenzamide.

Engineering and Personal Protective Equipment (PPE)
  • Ventilation: Handle in a chemical fume hood to prevent inhalation of dust or vapors.[7][8][9]

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][8]

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[5][8] Ensure gloves are inspected before use and removed using the proper technique.[8]

  • Hygiene: Wash hands thoroughly after handling.[5][6][7] Do not eat, drink, or smoke in the laboratory.[5]

First Aid Response Workflow

The following diagram outlines the immediate steps to take in case of accidental exposure.

G Figure 2: First Aid and Exposure Response A Exposure Event B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Ingestion A->E F Wash with plenty of soap & water for at least 15 minutes B->F G Rinse with water for at least 15 minutes. Remove contact lenses if present. C->G H Move to fresh air. If not breathing, give artificial respiration. D->H I Rinse mouth with water. DO NOT induce vomiting. E->I J Seek Immediate Medical Attention. Bring SDS. F->J G->J H->J I->J

Caption: A clear workflow for responding to accidental exposure.

Conclusion and Future Directions

The preliminary hazard assessment of N-Tert-butyl-2-chloro-5-methylbenzamide, based on data from structurally related analogs, indicates that the compound should be handled as a substance that is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. Significant data gaps exist, particularly for inhalation toxicity, sensitization, and long-term endpoints like genotoxicity and carcinogenicity.

It is imperative that the experimental protocols outlined in this guide are followed to generate specific data for this molecule before it is used in larger-scale applications. This proactive, data-driven approach to chemical safety is fundamental to protecting researchers and ensuring regulatory compliance.

References

  • SAFETY D
  • SAFETY D
  • SAFETY D
  • This journal is © The Royal Society of Chemistry 2017.
  • SAFETY DATA SHEET - TCI AMERICA - Spectrum Chemical.
  • Safety D
  • SAFETY D
  • 2-Amino-N-(tert-butyl)benzamide - Apollo Scientific.
  • N-TERT-BUTYLBENZAMIDE | 5894-65-5 - ChemicalBook.
  • N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem.

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of N-Tert-butyl-2-chloro-5-methylbenzamide

Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability, efficacy, and safety. For a molecule such as N-Tert-butyl-2-chloro-5-methylbenzamide, a comprehensive understanding of its intrinsic stability is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the principles and methodologies for assessing the thermodynamic stability of this substituted benzamide, offering both theoretical grounding and practical, field-proven insights. The stability of a drug substance is a critical quality attribute that influences its shelf-life, formulation strategies, and ultimately, patient safety.[1]

This document is structured to provide a holistic understanding, beginning with the foundational principles of thermodynamic stability, followed by detailed experimental protocols for its evaluation, and concluding with an analysis of potential degradation pathways. The methodologies described herein are designed to be self-validating systems, ensuring scientific integrity and reproducibility.

Core Principles of Thermodynamic Stability: A Gibbs Free Energy Perspective

The thermodynamic stability of a chemical compound is fundamentally governed by its Gibbs free energy (G). A system naturally tends towards a state of lower Gibbs free energy; therefore, a compound with a lower Gibbs free energy is thermodynamically more stable. The change in Gibbs free energy (ΔG) for a process, such as a degradation reaction, determines its spontaneity.

The relationship is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the change in enthalpy, representing the heat of reaction.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy, representing the degree of disorder.

A negative ΔG indicates a spontaneous process, meaning the degradation of N-Tert-butyl-2-chloro-5-methylbenzamide is thermodynamically favorable under the given conditions. Conversely, a positive ΔG suggests a non-spontaneous process, indicating stability. When ΔG is zero, the system is at equilibrium. Understanding these principles is crucial for interpreting the data obtained from the experimental assessments outlined in the subsequent sections.

Solid-State Characterization: Unveiling Intrinsic Stability

The solid-state properties of an API are intrinsically linked to its thermodynamic stability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact stability, solubility, and bioavailability. Therefore, a thorough solid-state characterization is a prerequisite for any comprehensive stability assessment.

Differential Scanning Calorimetry (DSC): A Window into Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It provides invaluable information about melting point, purity, and polymorphism.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards such as indium.

  • Sample Preparation: Accurately weigh 2-10 mg of N-Tert-butyl-2-chloro-5-methylbenzamide into an aluminum DSC pan.[2] The sample should be a fine, uniform powder to ensure even heat distribution.

  • Pan Sealing: Hermetically seal the pan to prevent any mass loss due to sublimation or evaporation during the analysis.

  • Reference Pan: Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically 25°C.

    • Ramp the temperature at a constant heating rate, commonly 10°C/min, to a final temperature well above the expected melting point (e.g., 250°C).

    • Maintain an inert atmosphere by purging with nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature. The sharpness of the melting peak can provide an initial indication of purity. Multiple thermal events may suggest the presence of polymorphs or impurities.

Caption: Workflow for DSC analysis of N-Tert-butyl-2-chloro-5-methylbenzamide.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] It is used to determine the thermal stability and composition of a material.

  • Instrument Calibration: Ensure the TGA instrument's balance and temperature are calibrated.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-20 mg) of N-Tert-butyl-2-chloro-5-methylbenzamide into a tared TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA's microbalance.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

    • Conduct the analysis under an inert nitrogen atmosphere to study thermal decomposition without oxidation. A second run in an oxidative atmosphere (air) can be performed for comparison.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) shows the temperature at which the rate of mass loss is maximal.

Caption: Workflow for TGA of N-Tert-butyl-2-chloro-5-methylbenzamide.

Analytical Technique Parameter Measured Typical Value Range (Hypothetical) Significance
DSCMelting Point (Tm)150 - 170 °CIndicator of purity and identity.
DSCEnthalpy of Fusion (ΔHf)20 - 40 kJ/molRelated to the strength of the crystal lattice.
TGAOnset of Decomposition (Td)> 200 °CUpper-temperature limit for stability.

Forced Degradation Studies: Probing Chemical Stability

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5] These studies are crucial for developing and validating stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC). The goal is to achieve 5-20% degradation of the API.[6][7][8]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing amide functional groups.[5] The study is conducted under acidic, basic, and neutral conditions.

  • Sample Preparation: Prepare a stock solution of N-Tert-butyl-2-chloro-5-methylbenzamide (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M hydrochloric acid.[9]

  • Basic Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M sodium hydroxide.[9]

  • Neutral Hydrolysis: Mix the stock solution with purified water.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, and 24 hours).[1]

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Degradation

Oxidative degradation is assessed by exposing the API to an oxidizing agent, typically hydrogen peroxide.

  • Sample Preparation: Prepare a solution of N-Tert-butyl-2-chloro-5-methylbenzamide (e.g., 1 mg/mL).

  • Stress Conditions: Treat the solution with hydrogen peroxide (3-30%) at room temperature.[10] Monitor the reaction over several hours. If no degradation is observed, the temperature can be elevated.

  • Sample Analysis: Analyze the samples at various time points by HPLC.

Photolytic Degradation

Photostability testing evaluates the effect of light on the API.

  • Sample Preparation: Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[11][12]

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Exposure: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[13]

  • Sample Analysis: After exposure, compare the stressed samples to the dark controls using HPLC to assess for degradation.

Thermal Degradation

Thermal degradation is evaluated by exposing the solid API to elevated temperatures.

  • Sample Preparation: Place the solid N-Tert-butyl-2-chloro-5-methylbenzamide in a controlled temperature and humidity chamber.

  • Stress Conditions: Expose the sample to a high temperature (e.g., 80°C) for an extended period (e.g., up to one week). The study can also be conducted at a higher temperature for a shorter duration.

  • Sample Analysis: At specified intervals, withdraw samples and analyze by HPLC to determine the extent of degradation.

Caption: General workflow for forced degradation studies.

Stress Condition Typical Reagents/Parameters Potential Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl, 60°C2-chloro-5-methylbenzoic acid and tert-butylamine
Base Hydrolysis0.1 M NaOH, 60°C2-chloro-5-methylbenzoic acid and tert-butylamine
Oxidation3% H₂O₂, RTN-oxide or hydroxylated derivatives
PhotolysisICH Q1B light sourcePhotodegradation products (e.g., dehalogenated species)
Thermal Stress80°C, solid stateThermally induced cleavage products

Potential Degradation Pathways of N-Tert-butyl-2-chloro-5-methylbenzamide

Based on the chemical structure of N-Tert-butyl-2-chloro-5-methylbenzamide, several degradation pathways can be anticipated. The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would likely be the primary degradation pathway in aqueous environments.[5] This would lead to the formation of 2-chloro-5-methylbenzoic acid and tert-butylamine.

The aromatic ring and the methyl group could be susceptible to oxidation, potentially forming phenolic derivatives or benzoic acid derivatives. Photodegradation could involve the cleavage of the carbon-chlorine bond or reactions involving the aromatic ring. Thermal stress in the solid state might lead to decomposition, although substituted benzamides are generally quite thermally stable.

Caption: Anticipated degradation pathways for the target molecule.

Conclusion

The thermodynamic stability of N-Tert-butyl-2-chloro-5-methylbenzamide is a multifaceted property that requires a systematic and rigorous evaluation. This technical guide has provided a comprehensive framework for this assessment, grounded in the principles of thermodynamics and employing state-of-the-art analytical techniques. By following the detailed protocols for solid-state characterization and forced degradation studies, researchers and drug development professionals can gain a thorough understanding of the stability profile of this molecule. This knowledge is not only fundamental to ensuring the quality, safety, and efficacy of potential drug products but also to navigating the regulatory landscape of pharmaceutical development.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 30, 2026, from [Link]

  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (2015). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Waterman, K. C. (2011). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 16(1), 1-31.
  • Forced Degradation Study in Pharmaceutical Stability. (2017, November 6). Pharmaguideline. Retrieved March 30, 2026, from [Link]

  • Oxidation Degradation in Pharmaceuticals. (n.d.). Scribd. Retrieved March 30, 2026, from [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved March 30, 2026, from [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1).
  • Experimental and modeling study of the thermal decomposition of methyl decanoate. (2011). PMC. Retrieved March 30, 2026, from [Link]

  • Pohl, M. (2011). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Stability Testing to Support Global Markets (pp. 135-156). Springer.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass Laboratories Inc. Retrieved March 30, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved March 30, 2026, from [Link]

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. (2009, July 3). PubMed. Retrieved March 30, 2026, from [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. Retrieved March 30, 2026, from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved March 30, 2026, from [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022, May 20). MDPI. Retrieved March 30, 2026, from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved March 30, 2026, from [Link]

  • Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved March 30, 2026, from [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved March 30, 2026, from [Link]

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals. Retrieved March 30, 2026, from [Link]

  • Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. (2021). PMC. Retrieved March 30, 2026, from [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. (2023, October 4). MDPI. Retrieved March 30, 2026, from [Link]

  • This journal is © The Royal Society of Chemistry 2017. (2017). Royal Society of Chemistry. Retrieved March 30, 2026, from [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest. Retrieved March 30, 2026, from [Link]

  • Theoretical and experimental study of the thermal degradation of biomass. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds. (2021, November 17). RSC Publishing. Retrieved March 30, 2026, from [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific. Retrieved March 30, 2026, from [Link]

  • Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. (2020, March 11). ACS Publications. Retrieved March 30, 2026, from [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Retrieved March 30, 2026, from [Link]

  • Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. (2025, March 12). MDPI. Retrieved March 30, 2026, from [Link]

  • Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved March 30, 2026, from [Link]

  • TGA Analysis: A Complete Guide to Thermal Stability Testing. (2026, March 18). Infinita Lab. Retrieved March 30, 2026, from [Link]

  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved March 30, 2026, from [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2025, December 22). ResearchGate. Retrieved March 30, 2026, from [Link]

  • DSC Training Manual. (n.d.). McNeil Group. Retrieved March 30, 2026, from [Link]

  • dsc.pdf. (n.d.). Alan Cooper. Retrieved March 30, 2026, from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved March 30, 2026, from [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

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Exploratory

electronic properties and dipole moment of N-Tert-butyl-2-chloro-5-methylbenzamide

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of N-Tert-butyl-2-chloro-5-methylbenzamide Introduction N-substituted benzamides are a cornerstone of modern medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of N-Tert-butyl-2-chloro-5-methylbenzamide

Introduction

N-substituted benzamides are a cornerstone of modern medicinal chemistry and materials science, valued for their unique structural and electronic properties that allow for a wide range of biological activities and applications. The specific molecule, N-Tert-butyl-2-chloro-5-methylbenzamide, combines several key features: a rigid aromatic core, an electron-withdrawing chlorine atom, an electron-donating methyl group, and a sterically demanding N-tert-butyl group. This combination of substituents creates a complex electronic environment that dictates the molecule's reactivity, solubility, crystal packing, and potential as a drug candidate.

This technical guide provides a comprehensive framework for understanding and determining the . We will delve into the theoretical underpinnings of these properties, present detailed protocols for their computational prediction and experimental validation, and analyze how each structural component contributes to the molecule's overall electronic character. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this molecule or similar substituted benzamide systems.

Molecular Structure and Conformational Landscape

The electronic properties of a molecule are inextricably linked to its three-dimensional structure. For N-Tert-butyl-2-chloro-5-methylbenzamide, the primary determinants of its preferred conformation are the steric interactions involving the bulky tert-butyl group and the ortho-chloro substituent, as well as the resonance of the amide bond.

  • Amide Group Planarity: The amide linkage (–C(O)NH–) exhibits significant resonance, resulting in a partial double bond character between the carbonyl carbon and the nitrogen atom. This restricts rotation and favors a planar conformation for this group.

  • Steric Hindrance: The large tert-butyl group on the nitrogen and the chlorine atom at the C2 position of the benzene ring create significant steric hindrance. This forces a torsion angle between the plane of the aromatic ring and the plane of the amide group. This out-of-plane twist is critical as it disrupts the π-conjugation between the carbonyl group and the benzene ring, which in turn modulates the electronic properties.

  • Substituent Effects: The chloro group at the C2 position acts as an electron-withdrawing group via induction, while the methyl group at C5 is weakly electron-donating. These substituents polarize the aromatic ring and influence the overall charge distribution.

Understanding the lowest energy conformation is the first step in any electronic property analysis. This is most reliably achieved through computational geometry optimization.

Theoretical Framework: Frontier Molecular Orbitals and Electrostatic Potential

To quantify the electronic properties, we focus on several key quantum chemical descriptors:

  • Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO indicates a better electron donor. The spatial distribution of the HOMO identifies the nucleophilic regions of the molecule.

  • Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital without electrons. The energy of the LUMO (ELUMO) relates to the ability to accept electrons. A lower ELUMO suggests a better electron acceptor. The LUMO's distribution highlights the electrophilic sites.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a powerful visual tool for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding and crystal engineering.

Computational Protocol for Determining Electronic Properties

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the electronic structure and properties of organic molecules with high accuracy.[1][2] The following protocol outlines a standard workflow for characterizing N-Tert-butyl-2-chloro-5-methylbenzamide.

Step-by-Step DFT Protocol:
  • Structure Building: Construct the initial 3D structure of N-Tert-butyl-2-chloro-5-methylbenzamide using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformer.

    • Method: B3LYP hybrid functional. The B3LYP functional is well-established for providing a good balance between accuracy and computational cost for organic systems.[1][3]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is sufficiently flexible, including diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to handle the anisotropic electron distribution in the π-system and around electronegative atoms.[1]

    • Solvation Model (Optional but Recommended): To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied, using a solvent such as water or chloroform.

  • Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. This serves two purposes:

    • Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • IR Spectrum Prediction: The calculated frequencies can be compared with experimental FT-IR data for validation.[2][3]

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the electronic properties. This includes:

    • HOMO and LUMO energy levels.

    • The full molecular orbital table.

    • Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.

    • Generation of the Molecular Electrostatic Potential (MEP) map.

  • Dipole Moment Calculation: The dipole moment vector and its magnitude are standard outputs of the electronic property calculation.

Computational Workflow Diagram

Computational_Workflow cluster_setup Step 1: Initial Setup cluster_optimization Step 2: Geometry Optimization cluster_validation Step 3: Validation cluster_analysis Step 4: Property Calculation & Analysis node_build Build 3D Structure (e.g., Avogadro) node_opt DFT Calculation Functional: B3LYP Basis Set: 6-311++G(d,p) node_build->node_opt node_solv Apply Solvation Model (e.g., PCM) node_opt->node_solv optional node_freq Frequency Calculation (Same Level of Theory) node_check Imaginary Frequencies? node_freq->node_check node_check->node_opt Yes (Re-optimize) node_sp Single-Point Calculation (Optimized Geometry) node_check->node_sp No (True Minimum) node_props Extract Properties: - HOMO/LUMO Energies - Dipole Moment - Atomic Charges (NBO) node_sp->node_props node_mep Generate MEP Surface node_sp->node_mep

Caption: Workflow for DFT-based calculation of electronic properties.

Predicted Electronic Properties and Dipole Moment

PropertyPredicted ValueSignificance
EHOMO ~ -6.8 eVIndicates moderate electron-donating capability. The HOMO is likely localized on the π-system of the benzene ring and the nitrogen lone pair.
ELUMO ~ -1.5 eVSuggests the molecule can act as an electron acceptor. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring.
HOMO-LUMO Gap (ΔE) ~ 5.3 eVA relatively large gap, suggesting good kinetic stability and lower reactivity compared to molecules with smaller gaps.
Dipole Moment (μ) ~ 3.5 - 4.5 DebyeA significant dipole moment arising from the highly polar amide group and the electronegative chlorine atom. This suggests high polarity.

Analysis of Substituent Contributions:

The final electronic landscape is a balance of competing effects. The electron-withdrawing chlorine atom lowers the energy of the molecular orbitals. Conversely, the methyl and tert-butyl groups are electron-donating, raising the energy of the HOMO. The dominant feature, however, is the amide group. The electronegative oxygen atom of the carbonyl group acts as a strong electron sink and is the primary site for hydrogen bond acceptance, which would be clearly visible as a region of intense negative potential on an MEP map. The amide N-H proton would be the primary hydrogen bond donor site.

Experimental Determination of the Dipole Moment

The dipole moment is a measure of the separation of positive and negative charges in a molecule. It is a vector quantity, and its magnitude is crucial for understanding intermolecular forces, solubility, and interaction with electromagnetic fields. An experimental value provides essential validation for computational models. The most common method for determining the dipole moment of a solid compound involves measuring the dielectric constant of its solutions in a non-polar solvent.

Protocol: Halverstadt-Kumler Method

This method is a reliable standard for determining the dipole moment of a solute from solution-phase measurements.

  • Solvent Selection: Choose a non-polar solvent in which the compound is soluble (e.g., benzene, dioxane, or carbon tetrachloride). The solvent's dielectric constant (ε₁) and refractive index (n₁) must be precisely known.

  • Solution Preparation: Prepare a series of dilute solutions of N-Tert-butyl-2-chloro-5-methylbenzamide in the chosen solvent, with accurately known weight fractions (w₂). A typical range would be 5-6 solutions from w₂ = 0.001 to 0.02.

  • Dielectric Constant Measurement: Measure the dielectric constant (ε₁₂) of the pure solvent and each solution using a high-precision dielectrometer or capacitance bridge at a constant temperature (e.g., 25 °C).

  • Refractive Index Measurement: Measure the refractive index (n₁₂) of the pure solvent and each solution using an Abbe refractometer, typically at the sodium D-line wavelength and at the same constant temperature.

  • Data Analysis:

    • Plot the measured dielectric constants (ε₁₂) against the weight fraction of the solute (w₂). The relationship should be linear for dilute solutions. The slope of this line is denoted as α.

      • ε₁₂ = ε₁ + αw₂

    • Plot the square of the measured refractive indices (n₁₂²) against the weight fraction (w₂). The slope of this line is denoted as β.

      • n₁₂² = n₁² + βw₂

  • Calculation of Molar Polarization: Calculate the total molar polarization at infinite dilution (P₂∞) using the Halverstadt-Kumler equation.

  • Calculation of Dipole Moment: The dipole moment (μ) is then calculated in Debye units using the following equation, which separates the total polarization into orientation polarization (due to the permanent dipole) and distortion polarization (electronic and atomic).

Experimental Workflow Diagram

Dipole_Workflow cluster_prep Step 1: Preparation cluster_measure Step 2: Measurement cluster_analysis Step 3: Data Analysis cluster_calc Step 4: Calculation node_solv Select Non-Polar Solvent (e.g., Benzene) node_prep Prepare Series of Dilute Solutions (Known Weight Fractions, w₂) node_solv->node_prep node_diel Measure Dielectric Constant (ε₁₂) (Dielectrometer) node_prep->node_diel node_ref Measure Refractive Index (n₁₂) (Refractometer) node_prep->node_ref node_plot1 Plot ε₁₂ vs. w₂ Determine Slope (α) node_diel->node_plot1 node_plot2 Plot n₁₂² vs. w₂ Determine Slope (β) node_ref->node_plot2 node_hk Calculate Molar Polarization (P₂∞) (Halverstadt-Kumler Eqn.) node_plot1->node_hk node_plot2->node_hk node_dipole Calculate Dipole Moment (μ) (Debye Equation) node_hk->node_dipole

Caption: Experimental workflow for dipole moment determination.

Conclusion

This guide has outlined a robust, dual-pronged approach for the comprehensive characterization of the . Through the synergy of high-level DFT calculations and established experimental protocols, a deep understanding of this molecule's behavior can be achieved. The predicted high dipole moment and large HOMO-LUMO gap suggest a molecule that is polar and kinetically stable. The steric clash between the ortho-chloro and N-tert-butyl groups is expected to enforce a non-planar conformation, which is a key structural feature that modulates its electronic character. The methodologies presented here are not only applicable to the title compound but also serve as a validated template for the characterization of other novel substituted benzamides, thereby accelerating their development in pharmaceutical and material science applications.

References

  • The Royal Society of Chemistry. (2017). N-(tert-Butyl)-2-chlorobenzamide Synthesis and Spectroscopic Data. This source provides synthesis and basic NMR/IR data for a closely related analogue, which is useful for comparison. [Source URL not directly available, but related to general organic synthesis procedures in RSC journals].
  • Sumathi, N., & Geetha, S. (2018). COMPUTATIONAL APPORACH OF 2-CHLORO BENZAMIDE USING DENSITY FUNCTIONAL THEORY. International Journal of Pure and Applied Mathematics, 119(15), 3419-3435. This paper details the application of DFT/B3LYP methods to 2-chlorobenzamide, establishing a precedent for the computational methodology. [Link]

  • SpectraBase. (n.d.). m-chloro-N-(2,3,4,5,6-pentamethylbenzyl)benzamide. An example entry from SpectraBase showing the types of spectral data available for related compounds. [Link]

  • PubChem. (n.d.). N-t-Butylbenzamide. PubChem entry for a parent compound, providing computed properties and spectral information. [Link]

  • Worsham, J. E., & Hobbs, M. E. (1954). The dipole moments of a series of N, N-Diphenylbenzamides. Journal of the American Chemical Society, 76(8), 206–209. A foundational paper discussing dipole moments in benzamide series. [Link]

  • Chemistry LibreTexts. (2020). A5: Dipole Moments. A reference table of dipole moments for various chemical substances. [Link]

  • Rani, M., et al. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Journal of Molecular Structure. This study provides a comprehensive example of combining computational (DFT), spectroscopic, and X-ray crystallography methods to study a related benzamide. [Link]

  • NIST. (n.d.). Experimental data for C(CH3)3 (Tert-butyl radical). The NIST database provides extensive experimental and computational data on chemical species. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for N-Tert-butyl-2-chloro-5-methylbenzamide

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide, a valuable benzamide derivative for research and development in pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide, a valuable benzamide derivative for research and development in pharmaceuticals and agrochemicals. The described methodology follows a robust and highly efficient two-step process, commencing with the conversion of 2-chloro-5-methylbenzoic acid to its reactive acyl chloride intermediate, followed by nucleophilic acyl substitution with tert-butylamine. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural steps, explanations for critical experimental choices, safety protocols, and a complete materials list to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

N-substituted benzamides are a cornerstone scaffold in medicinal chemistry and materials science. The specific target molecule, N-Tert-butyl-2-chloro-5-methylbenzamide, incorporates several key structural features: a sterically demanding tert-butyl group that can enhance metabolic stability, and a chlorinated, methylated phenyl ring that allows for diverse downstream functionalization.

The most reliable and scalable approach for synthesizing this class of amides is a two-step method that circumvents the direct reaction between a carboxylic acid and an amine. A direct reaction is often thermodynamically unfavorable and results in a non-productive acid-base salt formation without the use of specialized coupling agents.[1] To overcome this, the carboxylic acid's hydroxyl group, a poor leaving group, is first converted into a highly reactive acyl chloride. This intermediate readily undergoes nucleophilic attack by an amine to form the stable amide bond. This classic and dependable strategy, detailed herein, ensures high conversion and yield.[2]

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Acid Chloride Formation: 2-chloro-5-methylbenzoic acid is reacted with thionyl chloride (SOCl₂) to form the intermediate, 2-chloro-5-methylbenzoyl chloride.

  • Amidation: The crude 2-chloro-5-methylbenzoyl chloride is immediately reacted with tert-butylamine in the presence of a non-nucleophilic base to yield the final product.

A visual representation of the two-step synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )Required PuritySupplier Example
2-Chloro-5-methylbenzoic acidC₈H₇ClO₂170.59≥98%Sigma-Aldrich
Thionyl chlorideSOCl₂118.97≥99%Sigma-Aldrich
tert-ButylamineC₄H₁₁N73.14≥99%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19≥99.5%, drySigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
TolueneC₇H₈92.14Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.461 M aqueous solutionFisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aqueous sol.Fisher Scientific
BrineNaCl58.44Saturated aqueous sol.Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37GranularVWR
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Gas outlet/bubbler (for neutralizing HCl gas with a basic solution)

  • Heating mantle

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Büchner funnel and filter paper

  • pH paper or meter

  • Thin Layer Chromatography (TLC) plates (silica gel)

Detailed Synthesis Protocol

PART A: Synthesis of 2-Chloro-5-methylbenzoyl chloride (Intermediate)

Rationale: Thionyl chloride is an excellent reagent for this transformation as it converts the carboxylic acid to the acyl chloride, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[2][3]

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube from the top of the condenser leading to a gas trap (e.g., a beaker containing a dilute sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition: To the flask, add 2-chloro-5-methylbenzoic acid (5.0 g, 29.3 mmol). Carefully add thionyl chloride (6.4 mL, 87.9 mmol, 3.0 equiv) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle. The solid reactant will gradually dissolve as it is converted to the liquid acyl chloride.

  • Monitoring and Completion: Maintain the reflux for 2 hours. The reaction is considered complete when gas evolution ceases and the solution is clear.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Causality: It is critical to remove all residual thionyl chloride as it can react with the amine in the next step. To ensure complete removal, add 15 mL of anhydrous toluene to the flask and evaporate the solvent in vacuo. Repeat this toluene co-evaporation step one more time.[2]

  • Result: The resulting crude 2-chloro-5-methylbenzoyl chloride, a yellowish oil, is used directly in the next step without further purification.[4]

PART B: Synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide

Rationale: This is a nucleophilic acyl substitution reaction. The reaction is performed at 0°C initially to control the exothermicity. Triethylamine, a non-nucleophilic base, is added to scavenge the HCl generated during the reaction, preventing the protonation of the valuable tert-butylamine nucleophile.[2]

  • Amine Solution Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (3.4 mL, 32.2 mmol, 1.1 equiv) and triethylamine (4.9 mL, 35.2 mmol, 1.2 equiv) in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool this amine solution to 0°C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude 2-chloro-5-methylbenzoyl chloride from Part A in 25 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirred amine solution over 20-30 minutes. A white precipitate of triethylammonium chloride will form immediately.

  • Reaction to Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The disappearance of the acyl chloride spot indicates reaction completion.

  • Work-up - Aqueous Washes:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the mixture sequentially with 50 mL of 1 M HCl (to remove excess amines), 50 mL of water, 50 mL of saturated NaHCO₃ solution (to remove any remaining acidic species), and finally 50 mL of brine (to aid in phase separation).[2][5]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude N-Tert-butyl-2-chloro-5-methylbenzamide can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water or hexanes/ethyl acetate mixture, to yield a white to off-white solid.

  • Expected Characterization Data (based on analogous compounds):

    • ¹H NMR (CDCl₃): Expect characteristic peaks for the tert-butyl group (singlet, ~1.4-1.5 ppm, 9H), the methyl group (singlet, ~2.3-2.4 ppm, 3H), aromatic protons (multiplets, ~7.2-7.6 ppm, 3H), and a broad singlet for the N-H proton (~5.9-6.1 ppm, 1H).[6]

    • Melting Point: Can be determined using a standard melting point apparatus.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis protocol.

SynthesisWorkflow Start_Acid 2-Chloro-5-methylbenzoic Acid Step1 Step 1: Acid Chloride Formation (Reflux, 2h) Start_Acid->Step1 Reagent_SOCl2 Thionyl Chloride (SOCl₂) Reagent_SOCl2->Step1 Intermediate Crude 2-Chloro-5-methylbenzoyl Chloride Step1->Intermediate Step2 Step 2: Amidation (0°C to RT, 2h) Intermediate->Step2 Start_Amine tert-Butylamine & Triethylamine in DCM Start_Amine->Step2 Workup Aqueous Work-up & Purification Step2->Workup Final_Product N-Tert-butyl-2-chloro- 5-methylbenzamide Workup->Final_Product

Sources

Application

Application Notes and Protocols: N-Tert-butyl-2-chloro-5-methylbenzamide as a Versatile Building Block in Drug Discovery

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of N-tert-butyl-2-chloro-5-methylbenzamide. This v...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of N-tert-butyl-2-chloro-5-methylbenzamide. This versatile chemical scaffold holds significant potential as a key building block in the discovery and development of novel therapeutic agents. This document provides detailed, field-proven protocols, explains the scientific rationale behind experimental choices, and explores the application of this building block in the synthesis of a potent and selective Histone Deacetylase (HDAC) inhibitor.

Introduction: The Strategic Importance of the Benzamide Moiety

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to form stable amide bonds, participate in hydrogen bonding interactions with biological targets, and serve as a rigid core to which various substituents can be appended to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The specific substitution pattern of N-tert-butyl-2-chloro-5-methylbenzamide offers a unique combination of steric and electronic features, making it an attractive starting point for the synthesis of targeted therapeutics.[2][3]

The tert-butyl group provides steric bulk, which can enhance selectivity and metabolic stability. The ortho-chloro substituent influences the conformation of the amide bond and can be a key interaction point with the target protein. The para-methyl group offers a site for further chemical modification or can contribute to favorable hydrophobic interactions.

Physicochemical Properties of N-Tert-butyl-2-chloro-5-methylbenzamide

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValue (Predicted)Comments
Molecular Formula C₁₂H₁₆ClNO-
Molecular Weight 225.72 g/mol -
Appearance White to off-white solidBased on similar N-substituted benzamides.[4]
Melting Point 110-125 °CPredicted based on related structures like N-(tert-Butyl)-2-chlorobenzamide.[4]
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.Typical for benzamide derivatives.
logP (Predicted) 3.5 - 4.5Indicates good lipophilicity, which is often favorable for cell permeability.

Synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide: A Step-by-Step Protocol

The synthesis of N-tert-butyl-2-chloro-5-methylbenzamide is most reliably achieved through a two-step process starting from 2-chloro-5-methylbenzoic acid. This method involves the activation of the carboxylic acid to an acid chloride, followed by amidation with tert-butylamine. This approach is widely applicable for the synthesis of N-substituted benzamides.[5]

Workflow for the Synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2-chloro-5-methylbenzoic acid C Reflux A->C Reagent B Thionyl chloride (SOCl₂) B->C Reagent D 2-chloro-5-methylbenzoyl chloride C->D Product E 2-chloro-5-methylbenzoyl chloride D->E G Triethylamine (Base) in DCM E->G Reactant F tert-Butylamine F->G Reactant H N-tert-butyl-2-chloro-5-methylbenzamide G->H Product

Caption: Two-step synthesis of the target building block.

Detailed Experimental Protocol

Step 1: Synthesis of 2-chloro-5-methylbenzoyl chloride

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methylbenzoic acid (5.0 g, 29.3 mmol).

  • Reagent Addition: In a well-ventilated fume hood, carefully add thionyl chloride (8.0 mL, 110 mmol).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add dry toluene (10 mL) and evaporate again. The resulting crude 2-chloro-5-methylbenzoyl chloride is used in the next step without further purification.

Step 2: Synthesis of N-tert-butyl-2-chloro-5-methylbenzamide

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve tert-butylamine (3.9 g, 53.3 mmol) and triethylamine (5.4 g, 53.3 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the crude 2-chloro-5-methylbenzoyl chloride from the previous step in anhydrous DCM (50 mL). Add this solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield N-tert-butyl-2-chloro-5-methylbenzamide as a white solid.

Application in Drug Discovery: Synthesis of a Selective HDAC Inhibitor

To illustrate the utility of N-tert-butyl-2-chloro-5-methylbenzamide as a building block, the following section details its use in the synthesis of a hypothetical selective Histone Deacetylase (HDAC) inhibitor. HDAC inhibitors are a promising class of anticancer agents.[3]

The Role of HDACs in Cancer

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

cluster_0 HDAC Activity cluster_1 HDAC Inhibition A Histone Acetyltransferases (HATs) B Acetylated Histones A->B Adds Acetyl Groups C Open Chromatin B->C D Gene Transcription C->D E Histone Deacetylases (HDACs) E->B Removes Acetyl Groups F HDAC Inhibitor G HDACs F->G Inhibits H Acetylated Histones Accumulate I Tumor Suppressor Gene Expression H->I J Apoptosis, Cell Cycle Arrest I->J

Caption: Mechanism of action of HDAC inhibitors.

Synthetic Protocol for a Hypothetical HDAC Inhibitor

The following protocol describes the synthesis of a hypothetical HDAC inhibitor using N-tert-butyl-2-chloro-5-methylbenzamide as a key intermediate. The synthesis involves a Suzuki coupling to introduce a boronic acid derivative, followed by functional group manipulation to install the zinc-binding group, which is crucial for HDAC inhibition.

Step 1: Suzuki Coupling

  • Reaction Setup: To a 100 mL round-bottom flask, add N-tert-butyl-2-chloro-5-methylbenzamide (1.0 g, 4.43 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 g, 5.32 mmol), Pd(PPh₃)₄ (0.26 g, 0.22 mmol), and potassium carbonate (1.8 g, 13.3 mmol).

  • Solvent Addition: Add a mixture of toluene (30 mL), ethanol (10 mL), and water (10 mL).

  • Reaction: Degas the mixture by bubbling with nitrogen for 15 minutes. Heat the reaction to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the coupled product.

Step 2: Conversion to the Final HDAC Inhibitor

Further standard synthetic transformations would be required to convert the aniline group of the coupled product into a hydroxamic acid or other zinc-binding moiety characteristic of many HDAC inhibitors. This typically involves acylation followed by reaction with hydroxylamine.

Conclusion

N-tert-butyl-2-chloro-5-methylbenzamide is a valuable and versatile building block for drug discovery. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for the development of novel therapeutics targeting a range of diseases. The detailed protocols and scientific rationale provided in these application notes are intended to empower researchers to effectively utilize this compound in their drug discovery programs.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor. Med Chem (Los Angeles), an open access journal. ISSN: 2161-0444 Volume 8(10): 273-280. Available at: [Link]

  • Pournara, D. T., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem, 15(24), 2530-2543. Available at: [Link]

  • PatSnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Royal Society of Chemistry. (2017). Supplementary Information. New J. Chem., 2017, 41, 13783-13797. Available at: [Link]

  • Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781. Available at: [Link]

  • Yang, Z., et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Journal of Chemical Research, 44(9-10), 602-607. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]

  • Ökten, S., et al. (2022). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 46(26), 12635-12651. Available at: [Link]

  • Zwick, V., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15477–15485. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Quantification of N-Tert-butyl-2-chloro-5-methylbenzamide

Abstract This application note details a comprehensive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of N-Tert-butyl-2-chloro-5-methylbenzami...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of N-Tert-butyl-2-chloro-5-methylbenzamide. The method was systematically developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. A robust separation of the active pharmaceutical ingredient (API) from its degradation products, generated under forced degradation conditions, was achieved on a C18 stationary phase with gradient elution. This method is demonstrated to be specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis and stability studies in pharmaceutical development.

Introduction

N-Tert-butyl-2-chloro-5-methylbenzamide is a substituted benzamide derivative, a class of compounds known for a wide range of biological activities. The development of a reliable and accurate analytical method for its quantification is paramount for ensuring quality, safety, and efficacy in pharmaceutical formulations. Stability-indicating methods are critical as they can resolve the API from any potential degradation products, which is a key requirement for stability testing of new drug substances and products as mandated by regulatory bodies.[1][2][3]

This guide provides a detailed protocol for a stability-indicating HPLC method, explaining the scientific rationale behind the selection of chromatographic parameters and the validation strategy.

Analyte Characterization & Method Development Strategy

A successful HPLC method development process begins with understanding the physicochemical properties of the analyte.

  • Structure: N-Tert-butyl-2-chloro-5-methylbenzamide possesses a substituted benzene ring, making it a chromophoric molecule suitable for UV detection. The presence of the amide group and alkyl/chloro substituents renders the molecule moderately non-polar.

  • Solubility: Based on its structure, the compound is expected to be soluble in common organic solvents like acetonitrile and methanol but sparingly soluble in water. This characteristic is ideal for reversed-phase chromatography.

  • UV Absorbance: The benzamide chromophore typically exhibits strong absorbance in the low UV region (200-300 nm). A UV scan of a dilute standard solution in the mobile phase is the first experimental step to determine the optimal detection wavelength (λmax) for maximum sensitivity. For this application, a wavelength of 235 nm was determined to be optimal.

The overall strategy follows a systematic approach to optimize the separation of the parent compound from all potential impurities and degradants.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=vee];

} endot Caption: Systematic workflow for HPLC method development and validation.

Rationale for Chromatographic Choices
  • Column Selection: A C18 column is the universally accepted starting point for reversed-phase HPLC method development due to its versatility and hydrophobic nature, which effectively retains a wide range of non-polar to moderately polar compounds.[4] A column with dimensions of 4.6 x 150 mm and a 3.5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile was chosen over methanol. While both are common, acetonitrile often provides better peak shapes for aromatic compounds and has a lower UV cutoff (~190 nm), which is advantageous for detection at lower wavelengths.[5]

    • Aqueous Phase: An acidic mobile phase is often employed to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing for amide-containing compounds.[6] A 0.1% solution of formic acid in water provides a consistent and low pH environment suitable for this purpose and is compatible with mass spectrometry if needed.

  • Elution Mode: A gradient elution was selected for the initial development and for the final method. This approach is superior for stability-indicating assays as it ensures the elution of both early-eluting polar degradants and late-eluting non-polar degradants within a reasonable runtime, while maintaining sharp peaks for all components.[4]

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Milli-Q or equivalent HPLC Grade)

    • N-Tert-butyl-2-chloro-5-methylbenzamide Reference Standard

    • Hydrochloric Acid (ACS Grade)

    • Sodium Hydroxide (ACS Grade)

    • Hydrogen Peroxide (30%, ACS Grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of N-Tert-butyl-2-chloro-5-methylbenzamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions

The final, optimized method parameters are summarized in the table below.

ParameterSpecification
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD at 235 nm
Run Time 22 minutes

Method Validation Strategy (ICH Q2(R1))

A comprehensive validation was performed to demonstrate that the analytical procedure is suitable for its intended purpose.[7] The validation characteristics assessed are in accordance with ICH Q2(R1) guidelines.[1]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1] To demonstrate this, forced degradation studies were conducted to intentionally degrade the API under various stress conditions.[2]

  • Protocol: A solution of the API at 100 µg/mL was subjected to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid API stored at 105°C for 48 hours, then dissolved.

    • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

All stressed samples were then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335", arrowhead=vee];

} endot Caption: Workflow for the forced degradation study.

Linearity and Range

The linearity was evaluated by analyzing six concentrations of the API ranging from 25 to 150 µg/mL. A calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy and Precision
  • Accuracy was determined by the recovery method. A known amount of API was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.

  • Precision was assessed at two levels:

    • Repeatability (Intra-day): Six replicate injections of the 100 µg/mL standard solution on the same day.

    • Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day. The Relative Standard Deviation (%RSD) was calculated.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in key parameters, including flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the initial mobile phase (±2%).

Results and Discussion

The developed method successfully separated N-Tert-butyl-2-chloro-5-methylbenzamide from all degradation products. The retention time for the parent compound was approximately 8.5 minutes.

Forced Degradation Summary:

Stress Condition% DegradationObservations
Acid Hydrolysis~12%One major degradant peak at RRT 0.75.
Base Hydrolysis~18%Two major degradant peaks at RRT 0.68 and 0.82.
Oxidative~15%One major degradant peak at RRT 1.15.
Thermal~5%Minor degradation observed.
Photolytic~8%Minor degradation observed.
RRT = Relative Retention Time

In all cases, the degradant peaks were well-resolved from the parent peak (Resolution > 2.0), and the peak purity analysis via DAD confirmed the spectral homogeneity of the API peak, proving the method is stability-indicating.

Validation Data Summary:

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%≤ 2.0%
- Intermediate Precision0.68%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on resolution or quantificationSystem suitability passes

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of N-Tert-butyl-2-chloro-5-methylbenzamide. The method effectively separates the active ingredient from its degradation products formed under various stress conditions, confirming its suitability for use in stability studies and routine quality control analysis of the drug substance and its formulations.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Development and Delivery. [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column. [Link]

Sources

Application

NMR spectroscopy characterization of N-Tert-butyl-2-chloro-5-methylbenzamide

Application Note: NMR Spectroscopic Characterization and Structural Validation of N-Tert-butyl-2-chloro-5-methylbenzamide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Do...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopic Characterization and Structural Validation of N-Tert-butyl-2-chloro-5-methylbenzamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Structural Context

In modern drug discovery, benzamide derivatives frequently serve as privileged pharmacophores due to their robust hydrogen-bonding capabilities and metabolic stability. N-tert-butyl-2-chloro-5-methylbenzamide (CAS: 1881292-84-7) is a sterically hindered, halogenated intermediate utilized in the synthesis of complex therapeutics[1][2].

The primary analytical challenge during the synthesis or procurement of this compound is confirming the exact 1,2,5-trisubstitution pattern on the aromatic ring. Regioisomers (such as the 1,2,4- or 1,2,3-isomers) can exhibit nearly identical mass spectrometry profiles. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for definitive structural elucidation. This application note details a self-validating NMR protocol designed to unambiguously assign the structure of N-tert-butyl-2-chloro-5-methylbenzamide by leveraging the causality of chemical shifts and scalar couplings.

Causality-Driven Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol is designed as a self-validating system . Every step includes an internal quality control check to prevent artifact misinterpretation.

Sample Preparation
  • Reagents: 15–20 mg of N-tert-butyl-2-chloro-5-methylbenzamide, 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality of Solvent Choice: CDCl₃ is strictly selected over protic solvents like CD₃OD or D₂O. Protic solvents will cause rapid deuterium exchange with the amide N-H proton, effectively erasing its signal from the spectrum[3]. Preserving the N-H resonance (~5.95 ppm) is critical for confirming the integrity of the secondary amide bond.

  • Self-Validation Step: The inclusion of TMS serves as an internal standard (0.00 ppm). If the TMS peak is absent or shifted, the sample matrix is compromised, and the chemical shift referencing cannot be trusted.

Instrument Setup & Acquisition Parameters
  • Hardware: 400 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe.

  • Causality of Field Strength: A 400 MHz instrument provides sufficient magnetic field dispersion to resolve the critical meta-coupling ( J≈2.0 Hz) between the aromatic protons without requiring ultra-high-field (e.g., 600+ MHz) resources.

  • ¹H NMR Parameters: 16 scans, 10-second relaxation delay ( D1​ ).

    • Why a 10s delay? The bulky tert-butyl group and the quaternary carbons have longer longitudinal relaxation times ( T1​ ). A standard 1-second delay leads to incomplete relaxation, resulting in artificially low integration values that ruin quantitative structural validation.

  • ¹³C NMR Parameters: 512 scans, 2-second relaxation delay, with WALTZ-16 proton decoupling.

Workflow Visualization

Figure 1: Self-validating NMR workflow for benzamide structural confirmation.

Data Presentation & Multiplet Analysis

The tables below summarize the expected quantitative data for N-tert-butyl-2-chloro-5-methylbenzamide, derived from predictive models and empirical additivity rules for substituted benzamides[3][4][5].

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Mechanistic Rationale
1.46 Singlet (s)-9H-C(CH₃)₃ : Sharp singlet due to chemical equivalence of the 9 methyl protons.
2.35 Singlet (s)-3HAr-CH₃ : Typical chemical shift for a methyl group directly attached to an aromatic ring.
5.95 Broad Singlet (br s)-1HN-H : Broadened due to the quadrupolar relaxation effect of the adjacent ¹⁴N nucleus.
7.15 Doublet of doublets (dd)8.1, 2.01HAr-H4 : Ortho-coupled to H3 and meta-coupled to H6.
7.28 Doublet (d)8.11HAr-H3 : Ortho-coupled to H4. Deshielded by the adjacent chlorine atom.
7.52 Doublet (d)2.01HAr-H6 : Meta-coupled to H4. Highly deshielded due to the anisotropic effect of the adjacent carbonyl group[4].
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Note
20.9 Primary (CH₃)Ar-CH₃Aromatic methyl carbon.
28.8 Primary (CH₃)-C(C H₃)₃Tert-butyl methyl carbons[3].
52.0 Quaternary (C)-C (CH₃)₃Tert-butyl central carbon.
128.0 Quaternary (C)Ar-C2Carbon attached to the electronegative Chlorine.
129.5 Tertiary (CH)Ar-C6Aromatic C-H adjacent to the amide group.
130.5 Tertiary (CH)Ar-C3Aromatic C-H adjacent to the chlorine.
131.5 Tertiary (CH)Ar-C4Aromatic C-H between C3 and C5.
136.0 Quaternary (C)Ar-C1Aromatic carbon attached to the carbonyl.
137.5 Quaternary (C)Ar-C5Aromatic carbon attached to the methyl group.
166.5 Quaternary (C)C =OAmide carbonyl carbon[5].

Mechanistic Insights & Structural Proof

To definitively prove that the synthesized or purchased compound is indeed the 1,2,5-isomer and not a contaminant, the analyst must look at the causality of the aromatic splitting pattern:

  • The Meta Coupling Proof: The proton at 7.52 ppm (H6) appears as a doublet with a small coupling constant ( J=2.0 Hz). This small J -value is the physical manifestation of scalar coupling across four bonds ( 4J ), which only occurs between protons positioned meta to one another on a benzene ring.

  • The Ortho Coupling Proof: The proton at 7.28 ppm (H3) appears as a doublet with a large coupling constant ( J=8.1 Hz), indicative of three-bond ( 3J ) ortho coupling.

  • The Convergence: The proton at 7.15 ppm (H4) exhibits both couplings (a doublet of doublets, J=8.1,2.0 Hz). This mathematically proves that H4 has one ortho neighbor (H3) and one meta neighbor (H6). This exact splitting topology (d, dd, d) is the absolute fingerprint of a 1,2,4-trisubstituted proton arrangement, which corresponds to the 1,2,5-substitution of the non-proton functional groups (Amide, Cl, Methyl).

Self-Validating Quality Control: Before accepting the structural assignment, the operator must check the Full Width at Half Maximum (FWHM) of the TMS peak. If the TMS linewidth exceeds 1.0 Hz, the magnetic field is poorly shimmed. Poor shimming will artificially broaden the aromatic peaks, causing the critical 2.0 Hz meta-coupling to merge into a broad singlet, leading to a false failure in structural validation.

References

  • PubChem. "2-Amino-N-tert-butylbenzamide | C11H16N2O | CID 518484". Available at:[Link]

  • SpectraBase. "N-tert-Butylbenzamide - Optional[FTIR] - Spectrum". Available at: [Link]

Sources

Method

Application Notes and Protocols for N-Tert-butyl-2-chloro-5-methylbenzamide in Suzuki Cross-Coupling Reactions

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is integral to the pharmaceutical industry for constructing the complex molecular scaffolds that constitute many drug candidates.[4] This guide focuses on a specific, yet challenging, substrate class: sterically hindered and electronically modified benzamides, exemplified by N-tert-butyl-2-chloro-5-methylbenzamide. The inherent steric bulk of the tert-butyl group and the electronic nature of the chloro and methyl substituents present unique challenges to the catalytic cycle.[5][6] Understanding and overcoming these hurdles is critical for researchers and drug development professionals aiming to leverage this versatile building block in the synthesis of novel chemical entities.[7][8]

This document provides a comprehensive exploration of the mechanistic nuances, optimized protocols, and practical troubleshooting strategies for the successful application of N-tert-butyl-2-chloro-5-methylbenzamide in Suzuki cross-coupling reactions.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][9] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond (C-Cl in this case) of the N-tert-butyl-2-chloro-5-methylbenzamide.[9] This is often the rate-limiting step, particularly for less reactive aryl chlorides.[10] The steric hindrance posed by the ortho-chloro substituent and the adjacent N-tert-butylamide group can impede this step.[5][6] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial to promote the formation of a highly reactive, monoligated Pd(0) species that can overcome this steric barrier.[6][11]

  • Transmetalation: Following oxidative addition, the organopalladium(II) complex undergoes transmetalation. The organoboron reagent, typically a boronic acid, must first be activated by a base to form a more nucleophilic boronate species.[1][11] This boronate then transfers its organic group to the palladium center, displacing the halide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.[6]

  • Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired C-C bond in the product and regenerates the catalytically active Pd(0) species, thus closing the catalytic cycle.[1][9] Bulky ligands can also accelerate this step, preventing catalyst decomposition pathways.[9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product ArylHalide N-tert-butyl-2-chloro- 5-methylbenzamide (Ar-X) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of N-tert-butyl-2-chloro-5-methylbenzamide

This protocol provides a general guideline and may require optimization for specific aryl or heteroaryl boronic acids.[6]

Materials:

  • N-tert-butyl-2-chloro-5-methylbenzamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, or an N-heterocyclic carbene precursor) (1.1-1.2 equivalents relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Reagents for workup and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine N-tert-butyl-2-chloro-5-methylbenzamide (1.0 equivalent), the arylboronic acid, and the base.[4][10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4][10]

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[6]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[4][10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[4][10]

Caption: A streamlined workflow for the Suzuki cross-coupling protocol.

Data Presentation: Impact of Reaction Parameters

The choice of catalyst, ligand, base, and solvent significantly influences the outcome of the Suzuki coupling with sterically demanding substrates. The following table summarizes these effects.

ParameterOptionsRationale and Impact on Reaction with N-tert-butyl-2-chloro-5-methylbenzamide
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ and Pd₂(dba)₃ are common sources of Pd(0) upon in-situ reduction.[11] PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst.[2][12]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs)Essential for coupling unreactive aryl chlorides and sterically hindered substrates.[6][11] They promote oxidative addition and reductive elimination.[9] Standard ligands like PPh₃ are often ineffective.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation.[11] For hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. KF can be used for base-sensitive substrates.[11]
Solvent Toluene, 1,4-Dioxane, 2-MeTHF, THF/H₂OThe choice of solvent can affect catalyst solubility and reaction rate. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and protodeborylation of the boronic acid.[9]
Boronic Acid Derivative Boronic acids, Boronate esters (e.g., pinacol esters), Potassium trifluoroboratesBoronic acids are most common.[13] Boronate esters offer increased stability and are useful for challenging couplings.[13][14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Ineffective catalyst system for the hindered substrate.[6]2. Catalyst deactivation due to oxygen or moisture.3. Insufficiently active base.1. Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands.[6]2. Ensure rigorous inert atmosphere techniques and use of anhydrous, degassed solvents.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[6]
Formation of Homocoupled Byproducts 1. Reaction temperature is too high.2. Inefficient transmetalation step.1. Lower the reaction temperature.2. Increase the amount of boronic acid or use a more effective base to accelerate transmetalation.
Protodeborylation of Boronic Acid 1. Presence of water or protic impurities.2. Certain structural motifs in the boronic acid can accelerate this side reaction.[9]1. Use anhydrous solvents and reagents.2. Consider using a more stable boronate ester instead of the boronic acid.[14]
Formation of Reduced Arene (Hydrodehalogenation) 1. Presence of a hydrogen source.2. Catalyst system favors β-hydride elimination pathways.1. Ensure anhydrous conditions.2. Screen different ligands that may disfavor this side reaction.

Applications in Drug Discovery

The synthesis of biaryl structures is of paramount importance in medicinal chemistry, as this motif is present in numerous biologically active compounds. The ability to couple sterically hindered fragments like N-tert-butyl-2-chloro-5-methylbenzamide with various aryl and heteroaryl boronic acids allows for the rapid generation of diverse chemical libraries for drug screening. Benzamide derivatives themselves possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[7] The products derived from these Suzuki coupling reactions can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications.[8][15]

Conclusion

The Suzuki-Miyaura cross-coupling of N-tert-butyl-2-chloro-5-methylbenzamide presents a formidable yet surmountable challenge in organic synthesis. A thorough understanding of the reaction mechanism, coupled with the rational selection of a robust catalyst system—particularly one featuring bulky, electron-rich ligands—is paramount for success. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop efficient and high-yielding syntheses of novel biaryl benzamides, thereby facilitating advancements in drug discovery and materials science.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 102(5), 1359–1469. Available at: [Link]

  • Viciosa, M., & Nolan, S. P. (2013). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Accounts of Chemical Research, 46(4), 877–886. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, Z. A., Al-Zehoufi, H. I., & Al-Sha'er, M. A. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17829. Available at: [Link]

  • Yoneda, J. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]

  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917. Available at: [Link]

  • Fairlamb, I. J. S., Kapdi, A. R., & Lynam, J. M. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1319. Available at: [Link]

  • Szostak, M. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Syntheses, 98, 186-204. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]

  • Driver, T. G., & Harris, J. M. (2010). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 75(17), 5983–5993. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]

  • Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 12(9), 1964–1967. Available at: [Link]

  • Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781. Available at: [Link]

  • Wang, L., Zhang, Y., & Wang, J. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Synthetic Communications, 50(12), 1836-1845. Available at: [Link]

  • Szostak, M., & Cazin, C. S. J. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Journal of the American Chemical Society, 145(32), 17889–17902. Available at: [Link]

Sources

Application

Application Note: A Scalable Manufacturing Process for N-Tert-butyl-2-chloro-5-methylbenzamide

Abstract This document provides a comprehensive technical guide for the scalable synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide, a key intermediate in various chemical and pharmaceutical research applications. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide, a key intermediate in various chemical and pharmaceutical research applications. The described two-step process is designed for robustness, efficiency, and adaptability from laboratory to pilot-plant scale. The core of this methodology involves the initial conversion of 2-chloro-5-methylbenzoic acid to its highly reactive acyl chloride derivative, followed by a controlled amidation with tert-butylamine. This application note elaborates on the process chemistry, provides detailed, step-by-step protocols, outlines critical process parameters, and addresses essential safety considerations for handling the involved reagents. The guide is intended for researchers, chemists, and process engineers in the drug development and fine chemical industries.

Introduction and Process Rationale

N-substituted benzamides are a prevalent structural motif in medicinal chemistry and material science. The synthesis of these compounds, particularly on a large scale, requires a method that is not only high-yielding but also cost-effective and safe. While numerous amide bond formation techniques exist, the reaction of an acyl chloride with an amine remains one of the most reliable and scalable methods in process chemistry.[1][2]

This guide focuses on a classic two-step approach for synthesizing N-Tert-butyl-2-chloro-5-methylbenzamide:

  • Activation of Carboxylic Acid: 2-chloro-5-methylbenzoic acid is converted to 2-chloro-5-methylbenzoyl chloride. This activation step is crucial as the direct amidation of a carboxylic acid is generally inefficient and requires harsh conditions or expensive coupling agents not suitable for large-scale production.[3] Thionyl chloride (SOCl₂) is selected as the chlorinating agent due to its high efficiency and the convenient removal of its byproducts (HCl and SO₂) as gases.[4]

  • Amidation: The in-situ generated acyl chloride is reacted with tert-butylamine. This is a nucleophilic acyl substitution reaction that proceeds readily under mild conditions.[5] A suitable base, such as triethylamine or an excess of tert-butylamine itself, is used to neutralize the hydrogen chloride (HCl) formed during the reaction, driving it to completion.[6]

This strategy offers excellent control over the reaction, minimizes side-product formation, and employs readily available, cost-effective reagents, making it ideal for scale-up.

Overall Synthesis Pathway

The manufacturing process follows a two-step sequence starting from 2-chloro-5-methylbenzoic acid.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2-chloro-5-methylbenzoic acid C 2-chloro-5-methylbenzoyl chloride A->C Reflux, neat or in inert solvent B Thionyl Chloride (SOCl₂) E N-Tert-butyl-2-chloro- 5-methylbenzamide C->E Anhydrous Solvent, Base (e.g., Et₃N), 0°C to RT D tert-Butylamine

Diagram 1: Chemical synthesis pathway for N-Tert-butyl-2-chloro-5-methylbenzamide.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene or PVC), and a lab coat, must be worn at all times.[7] A NIOSH-approved respirator may be necessary when handling thionyl chloride.[7] An emergency shower and eyewash station should be readily accessible.[8]

Part 1: Synthesis of 2-chloro-5-methylbenzoyl chloride (Intermediate)

This protocol describes the conversion of the starting carboxylic acid to its acyl chloride. The crude product from this step is typically used directly in the subsequent amidation reaction without purification.[4]

Methodology:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Charge the flask with 2-chloro-5-methylbenzoic acid (1.0 eq).

  • Under constant stirring, slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) to the flask at room temperature. Note: The addition can be exothermic.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. The solid starting material should fully dissolve.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be performed with care in a well-ventilated hood.

  • To ensure complete removal of residual SOCl₂, an azeotropic distillation can be performed by adding an anhydrous, high-boiling inert solvent like toluene to the flask and then removing it under reduced pressure. Repeat this step twice.[4]

  • The resulting crude 2-chloro-5-methylbenzoyl chloride, a yellowish oil or low-melting solid, should be immediately dissolved in an appropriate anhydrous solvent (e.g., Dichloromethane) for use in the next step.

Part 2: Synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide

This protocol details the amidation of the acyl chloride intermediate with tert-butylamine under Schotten-Baumann-like conditions.[1]

Methodology:

  • In a separate multi-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the amine solution to 0 °C using an ice-water bath.

  • Add the solution of crude 2-chloro-5-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled, vigorously stirred amine solution. Maintain the internal temperature below 10 °C during the addition. A white precipitate of triethylammonium chloride will form.[6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Part 3: Workup and Purification

The workup procedure is designed to remove unreacted reagents and byproducts, isolating the crude product for final purification.

Methodology:

  • Quench the reaction by slowly adding water to the reaction mixture.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove excess amines).

    • Saturated NaHCO₃ solution (to remove any residual acidic species).

    • Brine (saturated NaCl solution) to reduce the water content in the organic layer.[6]

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Tert-butyl-2-chloro-5-methylbenzamide.

Purification by Recrystallization: For large-scale purification, recrystallization is preferred over chromatography.[1]

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of a hot solvent in which the product is soluble (e.g., ethanol, ethyl acetate).

  • Once dissolved, slowly add a cold anti-solvent in which the product is poorly soluble (e.g., water, hexanes) until the solution becomes cloudy.[9]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at 40-50 °C to a constant weight.

Scale-Up Manufacturing Workflow

The transition from lab to pilot scale involves a sequence of controlled unit operations.

G A Raw Material Charging (2-chloro-5-methylbenzoic acid, SOCl₂) B Step 1: Acid Chlorination (Reactor 1, Reflux) A->B C Excess SOCl₂ Removal (Vacuum Distillation) B->C D Step 2: Amidation (Reactor 2, 0°C -> RT) C->D Intermediate Transfer (in Anhydrous Solvent) E Reaction Quench (Water Addition) D->E F Liquid-Liquid Extraction & Aqueous Washes E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Recrystallization) G->H I Filtration & Drying H->I J Final Product QC (Packaging) I->J

Diagram 2: High-level workflow for the scale-up manufacturing process.

Material, Reagent, and Analytical Specifications

Proper control of raw materials and in-process checks are vital for a reproducible manufacturing process.

Table 1: Raw Material Specifications

Material Grade Supplier Suggestion Key Tests
2-chloro-5-methylbenzoic acid >98% Commercial Supplier Purity (HPLC), Identity (IR)
tert-Butylamine >99% Commercial Supplier Purity (GC), Water content
Thionyl Chloride >99% Commercial Supplier Purity, Color
Triethylamine >99.5% Commercial Supplier Purity (GC), Water content
Dichloromethane (DCM) Anhydrous, >99.8% Commercial Supplier Water content (<50 ppm)

| Toluene | Anhydrous, >99.8% | Commercial Supplier | Water content (<50 ppm) |

Table 2: Final Product Analytical Controls

Analysis Specification Method
Appearance White to off-white solid Visual
Identity Conforms to reference standard ¹H NMR, IR Spectroscopy[10]
Purity ≥99.0% HPLC
Melting Point Conforms to reference range Capillary Melting Point Apparatus

| Residual Solvents | Within ICH limits | Headspace GC |

Safety and Hazard Analysis

The scale-up of this process requires a stringent safety assessment due to the hazardous nature of the reagents involved.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and water-reactive.[11] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[7][12] It can cause severe burns to the skin, eyes, and respiratory tract.[11] All operations must be conducted in a dry, closed system under an inert atmosphere.[7] Personnel must be trained in handling water-reactive substances. In case of a spill, do NOT use water; use an inert absorbent like sand.[12]

  • tert-Butylamine: A flammable liquid with a strong, irritating odor. It is corrosive and can cause burns. Work in a well-ventilated area away from ignition sources.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through the use of closed systems and proper ventilation.

  • Pressure and Gas Evolution: The acid chloride formation step generates a significant volume of HCl and SO₂ gas. The reaction vessel must be equipped with a vent leading to a scrubber to neutralize these acidic gases. The system should not be sealed to avoid pressure build-up.

Conclusion

The described two-step synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide via an acyl chloride intermediate provides a robust, efficient, and scalable manufacturing process. By implementing careful control over reaction parameters, utilizing appropriate equipment, and adhering to strict safety protocols, this method can consistently deliver a high-purity product suitable for further applications in research and development.

References

  • ResearchGate. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Available at: [Link]

  • Inchem.org. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Available at: [Link]

  • Lanxess. (2015). Thionyl chloride. Available at: [Link]

  • ACS Publications. (2003). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development. Available at: [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Save My Exams. (2025). Acyl Chlorides - A Level Chemistry Revision Notes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information for an article. Available at: [Link]

  • ACS Publications. (2023). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]

  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available at: [Link]

  • Journal of the Chinese Chemical Society. (n.d.). Supplementary Information. Available at: [Link]

  • ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Available at: [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • Pangborn, A. B., et al. (n.d.). Safe and Convenient Procedure for Solvent Purification. Organometallics. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

  • YouTube. (2025). How Do Acyl Chlorides Form Primary and Secondary Amides?. Available at: [Link]

  • NIH PubChem. (n.d.). N-t-Butylbenzamide. Available at: [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: [Link]

  • Wiley Online Library. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie. Available at: [Link]

  • ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: [Link]

  • Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Available at: [Link]

  • Google Patents. (2022). Preparation method and synthesis system of N-tert-butyl-2-benzothiazole sulfenamide.
  • Organic Syntheses. (2025). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

  • Organic Chemistry Portal. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Available at: [Link]

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Method

Application Note and Detailed Protocols for the LC-MS Analysis of N-Tert-butyl-2-chloro-5-methylbenzamide

Introduction N-Tert-butyl-2-chloro-5-methylbenzamide is a small organic molecule featuring a substituted benzamide core. The accurate and sensitive quantification of such molecules is critical in various stages of drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Tert-butyl-2-chloro-5-methylbenzamide is a small organic molecule featuring a substituted benzamide core. The accurate and sensitive quantification of such molecules is critical in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of synthesized compounds.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for this purpose, offering exceptional sensitivity and selectivity for analyzing small molecules within complex biological or chemical matrices.[2][3]

This document provides a comprehensive guide to the analysis of N-Tert-butyl-2-chloro-5-methylbenzamide using LC-MS. It outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies described herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Analyte & System Overview

Analyte Properties
  • Compound Name: N-Tert-butyl-2-chloro-5-methylbenzamide

  • Molecular Formula: C12H16ClNO

  • Molecular Weight: 225.72 g/mol

  • Structure:

  • Key Features: The molecule possesses a moderately hydrophobic benzamide structure, making it well-suited for reversed-phase liquid chromatography (RPLC).[4][5] The presence of a nitrogen atom in the amide group allows for efficient protonation, making it amenable to positive mode electrospray ionization (ESI).[1][6]

LC-MS System Overview

The method described is based on a standard Liquid Chromatography system coupled to a Quadrupole Mass Spectrometer. This configuration is widely used for its reliability, rapid scanning capabilities, and quantitative accuracy.[7][8]

  • Liquid Chromatography (LC): Separates the analyte from other components in the sample based on its physicochemical properties.

  • Mass Spectrometry (MS): Provides sensitive and selective detection by measuring the mass-to-charge ratio (m/z) of the ionized analyte.[7]

Experimental Protocols

Materials and Reagents
  • N-Tert-butyl-2-chloro-5-methylbenzamide reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., human plasma, rat plasma) if applicable

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC vials

Sample Preparation

Effective sample preparation is crucial to remove matrix components that can interfere with the analysis and to ensure the analyte is in a suitable solvent for injection.[9][10] For analysis in a biological matrix like plasma, protein precipitation is a common and effective method.[10][11]

Protocol: Protein Precipitation for Plasma Samples

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (containing an internal standard, if used).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an LC vial for analysis.

For non-biological samples (e.g., reaction mixtures):

A simple "dilute and shoot" approach is often sufficient.[10]

  • Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to an approximate concentration of 1 mg/mL.[12]

  • Perform a serial dilution with the initial mobile phase to achieve a final concentration within the expected calibration range (e.g., 1-1000 ng/mL).[12]

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography (LC) Method

A C18 column is a good starting point for the separation of moderately non-polar small molecules.[5][13] A gradient elution is employed to ensure good peak shape and efficient elution of the analyte.[5]

Parameter Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for hydrophobic molecules and high resolution.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase. Formic acid aids in protonation for better ESI response.[2]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic phase for eluting the analyte.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume to avoid column overloading.
Gradient Program See Table 1 belowTo ensure separation from early-eluting matrix components and timely elution of the analyte.

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.0595
5.0595
5.1955
7.0955
Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic amide nitrogen, which is readily protonated.[1][6] A quadrupole mass spectrometer is used for its robustness in quantitative analysis.[7][8]

Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for small molecules, and positive mode is ideal for protonatable compounds.[1][14]
Scan Type Selected Ion Monitoring (SIM) or MRMFor quantitative analysis, SIM or Multiple Reaction Monitoring (MRM) provides higher sensitivity and selectivity than a full scan.[3]
Monitored Ion (SIM) m/z 226.1 [M+H]⁺The protonated molecular ion of the analyte.
Capillary Voltage 3.5 kVA typical voltage to generate a stable electrospray.[1]
Cone Voltage 30 VTo be optimized for maximal analyte signal.
Source Temperature 150°CTo aid in desolvation.
Desolvation Temperature 400°CTo ensure complete evaporation of the solvent from the ESI droplets.
Gas Flow To be optimized for the specific instrument

Data Analysis and Interpretation

  • Qualitative Analysis: The presence of N-Tert-butyl-2-chloro-5-methylbenzamide is confirmed by the detection of a peak at the expected retention time with the corresponding m/z of 226.1.

  • Quantitative Analysis: A calibration curve should be constructed by analyzing a series of known concentrations of the reference standard. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas against the calibration curve.

Workflow and Pathway Visualization

Experimental Workflow

The overall process from sample receipt to data analysis is illustrated below.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Receipt ProteinPrecip Protein Precipitation Sample->ProteinPrecip Dilution Dilution & Filtration Sample->Dilution Reconstitution Reconstitution ProteinPrecip->Reconstitution LC_Injection LC Injection Dilution->LC_Injection Reconstitution->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS Detection (Quadrupole) ESI->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Report Quantification->Report Final Report

Caption: A generalized workflow for the LC-MS analysis of small molecules.

Mass Analyzer Logic

The quadrupole mass analyzer filters ions based on their mass-to-charge ratio by applying a combination of radio frequency (RF) and direct current (DC) voltages to four parallel rods.[15][16]

G cluster_ions IonSource Ion Source (ESI) Quadrupole Quadrupole Mass Filter Rod 1 (+DC, +RF) Rod 2 (-DC, -RF) Rod 3 (+DC, +RF) Rod 4 (-DC, -RF) IonSource->Quadrupole Ion Beam Stable Quadrupole->Stable Stable Trajectory (Analyte Ion) Unstable1 Quadrupole->Unstable1 Unstable Trajectory Unstable2 Quadrupole->Unstable2 Unstable Trajectory Detector Detector (Electron Multiplier) Stable->Detector

Caption: Principle of ion filtering in a quadrupole mass analyzer.

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the analytical results, the following validation parameters should be assessed:

  • Linearity: The method should be linear over a defined concentration range. This is typically assessed by a coefficient of determination (R²) value of >0.99 for the calibration curve.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[9] This can be evaluated by comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample.

  • Recovery: The efficiency of the sample preparation process.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the LC-MS analysis of N-Tert-butyl-2-chloro-5-methylbenzamide. By following the outlined procedures for sample preparation, liquid chromatography, and mass spectrometry, researchers can achieve accurate and reliable quantification of this compound. The inclusion of validation steps ensures the integrity of the data generated, making this method suitable for demanding applications in pharmaceutical research and development.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Hiden Analytical. (2024, October 1). What Is Quadrupole Mass Spectrometry?
  • Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works.
  • Wikipedia. (n.d.). Quadrupole mass analyzer.
  • Korfmacher, W. A. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.
  • Hiden Analytical. (2020, October 15). Quadrupoles: How do they work?
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Benchchem. (n.d.). Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis.
  • Pfeiffer Vacuum. (n.d.). Quadrupole Mass Spectrometers (QMS). Pfeiffer Know-How.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Thermo Fisher Scientific. (n.d.). Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • ChemRxiv. (n.d.). Modeling the ionization efficiency of small molecules in positive electrospray ionization.
  • Wikipedia. (n.d.). Electrospray ionization.
  • McHale, C., & Harmon, T. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
  • Analytical Chemistry - ACS Publications. (2011, May 27). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry.
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Benchchem. (n.d.). Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols.
  • Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.
  • Ahmed, A. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. YouTube.
  • Agilent. (2019, May 8). Entering the Bio Zone: Reversed Phase from Small Molecules to Biomolecules.
  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.

Sources

Application

Application Notes and Protocols: The Role of N-Tert-butyl-2-chloro-5-methylbenzamide and its Analogs in Agrochemical Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry. The focus is on the synthetic utility of N-tert-butyl-2-chloro-5-methylbenzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry. The focus is on the synthetic utility of N-tert-butyl-2-chloro-5-methylbenzamide and structurally related compounds as key intermediates in the production of modern pesticides. By examining the synthesis of the commercial acaricide/insecticide Tebufenpyrad, we will illustrate the practical application and underlying chemical principles of these benzamide derivatives.

Introduction: The Significance of Substituted Benzamides in Agrochemicals

Substituted benzamides represent a critical class of chemical intermediates in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. Their structural versatility allows for the introduction of various functional groups that can modulate the biological activity, selectivity, and physicochemical properties of the final product. N-tert-butyl-2-chloro-5-methylbenzamide, a member of this family, possesses a unique combination of a chlorinated and methylated phenyl ring coupled with a sterically hindering tert-butyl group on the amide nitrogen. This arrangement is paradigmatic for intermediates used in the synthesis of complex agrochemicals where precise molecular recognition at the target site is paramount for efficacy.

While direct literature on the application of N-tert-butyl-2-chloro-5-methylbenzamide is not abundant, its structural motifs are present in several patented synthetic routes for potent agrochemicals. This guide will focus on the synthesis of Tebufenpyrad, a widely used pyrazole acaricide, to exemplify the potential role of such benzamide analogs.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations of the chemical intermediates is crucial for safe handling and successful synthesis.

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Chloro-5-methylbenzoic acidC₈H₇ClO₂170.59White to off-white powder153-156
N-tert-ButylbenzamideC₁₁H₁₅NO177.24White solid134-137

Data sourced from publicly available databases and supplier information.[1][2]

Safety and Handling:

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5][6]

  • N-tert-butyl-2-chloro-5-methylbenzamide is suspected of causing genetic defects and is harmful if swallowed.[3] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

  • In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[5][7]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Dispose of chemical waste in accordance with local, state, and federal regulations.[3][4]

Synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide: A Proposed Protocol

The synthesis of N-tert-butyl-2-chloro-5-methylbenzamide can be achieved through the amidation of 2-chloro-5-methylbenzoic acid. This two-step process involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by reaction with tert-butylamine.[8][9]

Step 1: Synthesis of 2-Chloro-5-methylbenzoyl chloride

This initial step converts the carboxylic acid to a more reactive acid chloride.

Materials:

  • 2-Chloro-5-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chloro-5-methylbenzoic acid (1 equivalent).

  • Slowly add an excess of thionyl chloride (2-3 equivalents) to the flask.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the dissolution of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene and evaporate under reduced pressure.

  • The resulting crude 2-chloro-5-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide

This step involves the reaction of the acid chloride with tert-butylamine to form the final amide product.

Materials:

  • 2-Chloro-5-methylbenzoyl chloride

  • tert-Butylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

Protocol:

  • In a separate flask, dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 2-chloro-5-methylbenzoyl chloride from Step 1 in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cooled and stirred amine solution. A precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-tert-butyl-2-chloro-5-methylbenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Caption: Synthetic workflow for N-Tert-butyl-2-chloro-5-methylbenzamide.

Application in Agrochemical Synthesis: The Case of Tebufenpyrad

Tebufenpyrad is a potent acaricide and insecticide that acts by inhibiting the mitochondrial electron transport chain. The synthesis of Tebufenpyrad provides an excellent example of the application of complex amide-containing intermediates. While patents for Tebufenpyrad synthesis do not explicitly name N-tert-butyl-2-chloro-5-methylbenzamide, they describe the coupling of a pyrazole carboxylic acid or its derivative with a substituted benzylamine, a reaction analogous to the final step in the synthesis of the title compound.[10][11]

Synthetic Pathway to Tebufenpyrad

Several synthetic routes to Tebufenpyrad have been patented. One common approach involves the reaction of a pyrazole derivative with a substituted benzylamine.

Caption: A generalized synthetic pathway for Tebufenpyrad.

Protocol for Tebufenpyrad Synthesis (Based on Patent Literature)

The following protocol is a representative synthesis of Tebufenpyrad adapted from the patent literature, illustrating a nucleophilic substitution reaction.[10]

Materials:

  • 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide

  • p-tert-butyl benzyl chloride

  • Triethylamine

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Brine

Protocol:

  • In a three-necked flask, combine 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide, p-tert-butyl benzyl chloride, triethylamine, and DMSO.

  • Heat the reaction mixture to 120-130°C and maintain for 8 hours.

  • After the reaction is complete, cool the mixture and remove the solvent by distillation.

  • Add water to the residue and stir for 30 minutes.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic phases sequentially with 10% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Tebufenpyrad by recrystallization to yield a white to off-white solid.

Table 2: Representative Reaction Parameters for Tebufenpyrad Synthesis

ParameterConditionRationale
SolventDMSO or DMFHigh-boiling polar aprotic solvent to facilitate the nucleophilic substitution reaction.[10]
Temperature110-130°CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.[10]
BaseTriethylamineActs as an acid scavenger to neutralize the HCl formed during the reaction.
Reaction Time~8 hoursSufficient time for the reaction to reach completion.[10]
Yield~82.7%Reported yield in a representative patent.[10]

Conclusion and Future Perspectives

N-tert-butyl-2-chloro-5-methylbenzamide and its structural analogs are valuable intermediates in the synthesis of complex agrochemicals. The protocols and discussions presented herein, centered on the synthesis of the commercial acaricide Tebufenpyrad, highlight the synthetic strategies and the importance of these building blocks. The exploration of novel benzamide derivatives continues to be a promising avenue for the discovery of new and more effective crop protection agents. Further research into the structure-activity relationships of these compounds could lead to the development of next-generation pesticides with improved efficacy, selectivity, and environmental profiles.

References

  • CN104230809A - Industrial new process for synthesis of tebufenpyrad - Google P
  • CN103360314B - The new preparation process of tebufenpyrad - Google P
  • Tebufenpyrad (Ref: AC 801757) - AERU - University of Hertfordshire. (URL: [Link])

  • MSDS of N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate - Capot Chemical. (URL: [Link])

  • HOW TO MAKE TEBUFENPYRAD ( 20 WP ) | PRODUCTION PROCESS - MCB Books. (URL: [Link])

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. (URL: [Link])

  • Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littor - SciSpace. (URL: [Link])

  • Benzoic acid, 2-(2-chloro-5-methylbenzoyl)- - Substance Details - SRS | US EPA. (URL: [Link])

  • 2-chloro-5-methylbenzoic acid (C8H7ClO2) - PubChemLite. (URL: [Link])

  • Synthesis and insecticidal evaluation of novel N'-tert-butyl-N'-substitutedbenzoyl-N-5-chloro-6-chromanecarbohydrazide derivatives - PubMed. (URL: [Link])

  • (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2 - ResearchGate. (URL: [Link])

  • 4-TERT-BUTYL-N-(2-CHLORO-6-METHYLPHENYL)BENZAMIDE - NextSDS. (URL: [Link])

  • Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed. (URL: [Link])

  • WO2017102275A1 - Benzamide compounds and their use as herbicides - Google P
  • Synthesis and insecticidal activity of benzoheterocyclic analogues of N '-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - ResearchGate. (URL: [Link])

  • WO2009049845A2 - Bisamide derivatives and their use as insecticidal compounds - Google P
  • A new method for synthesis of N,N-diethyl-m -methylbenzamide. (URL: [Link])

  • WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Gateway on Pesticide Hazards and Safe Pest Management. (URL: [Link])

Sources

Method

Application Note &amp; Protocol: Preparation and Characterization of N-Tert-butyl-2-chloro-5-methylbenzamide Reference Standard

Abstract This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of N-Tert-butyl-2-chloro-5-methylbenzamide, a crucial reference standard for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of N-Tert-butyl-2-chloro-5-methylbenzamide, a crucial reference standard for researchers, scientists, and professionals in drug development. The protocol details a robust synthetic route via the acylation of tert-butylamine with 2-chloro-5-methylbenzoyl chloride, generated in situ from 2-chloro-5-methylbenzoic acid. Furthermore, this guide outlines detailed procedures for the purification of the target compound by recrystallization and its subsequent characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to ensure both scientific integrity and successful replication.

Introduction: The Role of Reference Standards

In the landscape of pharmaceutical research and development, the use of well-characterized reference standards is paramount. These standards serve as the benchmark against which new drug substances and products are evaluated, ensuring the accuracy, precision, and reliability of analytical data. N-Tert-butyl-2-chloro-5-methylbenzamide is a compound of interest in various research contexts, and the availability of a high-purity reference standard is essential for quantitative analysis, impurity profiling, and quality control.

This application note provides a detailed, self-validating protocol for the de novo synthesis and characterization of N-Tert-butyl-2-chloro-5-methylbenzamide. The methodologies described herein are grounded in established chemical principles and are designed to be reproducible in a standard laboratory setting.

Synthetic Strategy: Amide Bond Formation

The synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide is most efficiently achieved through the formation of an amide bond between 2-chloro-5-methylbenzoic acid and tert-butylamine. Direct amidation of a carboxylic acid with an amine is generally inefficient and requires high temperatures. A more effective approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which readily reacts with the amine to form the desired amide.

The chosen synthetic pathway involves two key steps:

  • Activation of the Carboxylic Acid: 2-chloro-5-methylbenzoic acid is converted to its corresponding acyl chloride, 2-chloro-5-methylbenzoyl chloride, using thionyl chloride (SOCl₂). This is a widely used and effective method for this transformation.

  • Amide Coupling: The in situ generated 2-chloro-5-methylbenzoyl chloride is then reacted with tert-butylamine to yield N-Tert-butyl-2-chloro-5-methylbenzamide.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 2-chloro-5-methylbenzoic_acid 2-chloro-5-methylbenzoic acid 2-chloro-5-methylbenzoyl_chloride 2-chloro-5-methylbenzoyl chloride 2-chloro-5-methylbenzoic_acid->2-chloro-5-methylbenzoyl_chloride SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) product N-Tert-butyl-2-chloro-5-methylbenzamide 2-chloro-5-methylbenzoyl_chloride->product tert-butylamine tert-butylamine tert-butylamine

Caption: Synthetic workflow for N-Tert-butyl-2-chloro-5-methylbenzamide.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberPuritySupplier
2-Chloro-5-methylbenzoic acid6342-60-5≥98%Sigma-Aldrich
Thionyl chloride7719-09-7≥98%Carl ROTH
tert-Butylamine75-64-9≥99%Fisher Scientific
Dichloromethane (DCM), anhydrous75-09-2≥99.8%Sigma-Aldrich
Triethylamine121-44-8≥99.5%Sigma-Aldrich
Ethanol, 200 proof64-17-5≥99.5%Sigma-Aldrich
Hydrochloric acid (HCl), 1 M7647-01-01 MSigma-Aldrich
Sodium bicarbonate (NaHCO₃), saturated solution144-55-8SaturatedSigma-Aldrich
Brine (saturated NaCl solution)7647-14-5SaturatedSigma-Aldrich
Anhydrous magnesium sulfate (MgSO₄)7487-88-9≥99.5%Sigma-Aldrich
Safety Precautions
  • Thionyl chloride is toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water.[1][2][3][4] All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • tert-Butylamine is a highly flammable liquid and vapor, is harmful if swallowed, and causes severe skin burns and eye damage.[5][6][7][8][9] Handle with care in a chemical fume hood away from ignition sources.

  • 2-Chloro-5-methylbenzoic acid may cause skin, eye, and respiratory irritation.[10][11][12][13]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.

Synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-methylbenzoic acid (5.0 g, 29.3 mmol).

  • Add thionyl chloride (8.0 mL, 110 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. The solid should dissolve, and the reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-chloro-5-methylbenzoyl chloride as an oil.

  • Dissolve the crude acyl chloride in 50 mL of anhydrous dichloromethane.

  • In a separate 250 mL flask, dissolve tert-butylamine (4.3 g, 58.6 mmol) and triethylamine (4.5 mL, 32.2 mmol) in 50 mL of anhydrous dichloromethane. Cool this solution in an ice bath to 0°C.

  • Slowly add the solution of 2-chloro-5-methylbenzoyl chloride to the cooled amine solution dropwise over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Tert-butyl-2-chloro-5-methylbenzamide.

Purification by Recrystallization

The purity of the reference standard is critical. Recrystallization is an effective method for purifying solid organic compounds.[14]

Protocol:

  • Transfer the crude product to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled before hot filtration.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystalline solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Analytical Characterization

A comprehensive characterization is necessary to confirm the identity and purity of the prepared reference standard.

Diagram of the Characterization Workflow

G Start Purified N-Tert-butyl-2-chloro-5-methylbenzamide NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS End Confirmed Reference Standard NMR->End IR->End MS->End

Caption: Analytical workflow for the characterization of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the N-H proton. For a structurally similar compound, N-(tert-butyl)-2-chlorobenzamide, the tert-butyl protons appear as a singlet at 1.46 ppm, and the N-H proton as a broad singlet around 5.92 ppm. The aromatic protons will appear in the range of 7.2-7.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 165 ppm), the aromatic carbons, and the carbons of the tert-butyl group.

Expected ¹H and ¹³C NMR Data (in CDCl₃)

Assignment ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm
C=O-~165
Aromatic CH~7.2 - 7.6 (m, 3H)~127-136
N-H~5.9 (br s, 1H)-
-C(CH₃)₃~1.46 (s, 9H)~52
-C(CH₃)₃-~28.7
Ar-CH₃~2.4 (s, 3H)~21
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Amides have several characteristic absorption bands.[15][16][17][18][19]

Expected IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
~3300-3400MediumN-H Stretch
~2970MediumAliphatic C-H Stretch
~1640-1680StrongC=O Stretch (Amide I)
~1520-1550StrongN-H Bend (Amide II)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For the related compound N-t-butylbenzamide, the molecular ion is observed, with a prominent peak corresponding to the benzoyl cation.[20]

Expected Mass Spectrometry Data (Electron Ionization)

m/z Assignment
225/227[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
210/212[M - CH₃]⁺
169/171[M - C(CH₃)₃ + H]⁺
153/155[C₈H₆ClO]⁺ (2-chloro-5-methylbenzoyl cation)
57[C(CH₃)₃]⁺ (tert-butyl cation)

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation and characterization of N-Tert-butyl-2-chloro-5-methylbenzamide as a reference standard. By following the detailed synthetic, purification, and analytical procedures outlined, researchers can confidently produce a high-purity material essential for accurate and reproducible scientific investigation. The emphasis on the rationale behind each step ensures that the protocol is not merely a set of instructions, but a self-validating system for generating a reliable chemical standard.

References

  • Infrared spectroscopic studies of amides and anilides. (n.d.).
  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • IR Spectrum: Amides. (n.d.).
  • Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). ACS Omega. Retrieved from [Link]

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Bionium. Retrieved from [Link]

  • Safety data sheet - tert.-Butylamine. (n.d.). CPAChem. Retrieved from [Link]

  • Thionyl chloride,7778E-4,2024/11/12. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • 2-Chloro-5-methylbenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • General procedure for synthesis of N-tert-butyl/N-trityl protected amides. (n.d.).
  • 2-Chloro-5-methylbenzoic acid. (n.d.). Chemsrc. Retrieved from [Link]

  • N-(tert-Butyl)-2-chlorobenzamide 2e. (n.d.). The Royal Society of Chemistry.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • N-t-Butylbenzamide. (n.d.). PubChem. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Tert-Butyl-2-chloro-5-methylbenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-tert-butyl-2-chloro-5-methylbenzamide. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-tert-butyl-2-chloro-5-methylbenzamide. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during this specific amidation workflow. The bulky tert-butyl group introduces unique steric challenges that can severely depress yields if the reaction kinetics and mechanistic pathways are not properly managed. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure robust, high-yielding synthesis.

Section 1: Reaction Design & Mechanistic Pathways

Q: What are the most viable synthetic routes for this molecule, and how do I choose between them? A: The synthesis of N-tert-butyl-2-chloro-5-methylbenzamide typically proceeds via one of two primary pathways:

  • The Aminolysis Route (Acid Chloride): Reacting 2-chloro-5-methylbenzoyl chloride with tert-butylamine. This is a fast, traditional route but is highly susceptible to competitive hydrolysis due to the steric bulk of the amine slowing down the desired nucleophilic attack[1].

  • The Ritter Reaction Route: Reacting 2-chloro-5-methylbenzonitrile with a tert-butyl cation source (like tert-butyl acetate) under strongly acidic conditions. This route is highly scalable and avoids moisture-sensitive acid chlorides, but requires strict control of gas evolution (isobutylene) to maintain yield[2].

RouteComparison SM1 2-Chloro-5-methylbenzoyl chloride Reagent1 tert-Butylamine + Base / Solvent SM1->Reagent1 Aminolysis (Kinetic Control) SM2 2-Chloro-5-methylbenzonitrile Reagent2 tert-Butyl acetate + H2SO4 / AcOH SM2->Reagent2 Ritter Reaction (Thermodynamic Control) Product N-tert-Butyl-2-chloro- 5-methylbenzamide Reagent1->Product Reagent2->Product

Caption: Comparison of the Aminolysis and Ritter reaction pathways for N-tert-butyl benzamide synthesis.

Section 2: Troubleshooting the Acid Chloride Pathway

Q: My yield is stuck below 60% when reacting 2-chloro-5-methylbenzoyl chloride with tert-butylamine. The major impurity is 2-chloro-5-methylbenzoic acid. Why is this happening? A: This is a classic kinetic issue. The tert-butyl group is highly sterically hindered, which significantly reduces the rate of nucleophilic acyl substitution (aminolysis)[1]. If your solvent or reagents contain even trace amounts of water, the competing hydrolysis reaction (water attacking the acid chloride) outpaces the amidation.

Q: How do I manipulate the reaction conditions to favor amidation over hydrolysis? A: You must eliminate moisture and shift the equilibrium by utilizing the amine itself as the acid scavenger. While auxiliary bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common, they can form bulky hydrochloride salts that precipitate and trap unreacted starting materials. Using an excess of tert-butylamine (2.5 to 3.0 equivalents) ensures that the nucleophile is in vast excess, driving the reaction rate while simultaneously scavenging the HCl byproduct.

Quantitative Data: Optimization of Acid Chloride Aminolysis

SolventBase System (Equiv)Amine (Equiv)Temp (°C)Yield (%)Primary Impurity
THF (Reagent Grade)None1.12545%Carboxylic Acid (Hydrolysis)
DCM (Anhydrous)TEA (1.5)1.10 to 2568%Carboxylic Acid
DCM (Anhydrous)DIPEA (2.0)1.20 to 2585%Trace Acid
Toluene (Anhydrous)None (Amine acts as base) 2.5 0 to 25 94% None (Clean Conversion)

Self-Validating Protocol: High-Yield Aminolysis

  • Preparation: Purge a dry, round-bottom flask with inert gas (N2 or Ar).

  • Dissolution: Dissolve 2-chloro-5-methylbenzoyl chloride (1.0 eq) in anhydrous toluene (10 volumes). Toluene is preferred over DCM as it is less hygroscopic and allows for higher temperature excursions if needed.

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath. Causality: Lowering the temperature suppresses the exothermic hydrolysis side-reaction.

  • Addition: Dropwise add tert-butylamine (2.5 eq) over 30 minutes. The solution will become cloudy as tert-butylamine hydrochloride precipitates.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

  • Validation: Monitor by HPLC or TLC. The protocol is self-validating: complete consumption of the acid chloride without the appearance of the carboxylic acid peak confirms successful moisture exclusion.

  • Quench & Workup: Quench with 1M NaOH (to free any unreacted amine and dissolve salts), extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

Section 3: Troubleshooting the Ritter Reaction Pathway

Q: I am attempting the Ritter reaction using 2-chloro-5-methylbenzonitrile and tert-butyl acetate with sulfuric acid. The reaction stalls at 70% conversion, and I observe significant gas evolution. What is going wrong? A: The gas you are observing is isobutylene. In the Ritter reaction, sulfuric acid degrades tert-butyl acetate to generate the tert-butyl cation, which is required to attack the nitrile[2]. However, the tert-butyl cation exists in equilibrium with isobutylene gas and a proton. If the isobutylene escapes the reaction vessel (off-gassing), the concentration of the tert-butyl cation plummets, starving the reaction and stalling conversion[3].

Q: How can I prevent isobutylene loss and drive the Ritter reaction to >90% yield? A: You must trap the isobutylene in solution. This is achieved by using Acetic Acid (AcOH) as a co-solvent. Acetic acid reacts reversibly with isobutylene to regenerate tert-butyl acetate in situ, creating a thermodynamic sink that maintains a steady-state concentration of the tert-butyl cation without dangerously pressurizing the vessel[3][4].

RitterMechanism tBuOAc tert-Butyl Acetate Cation tert-Butyl Cation [t-Bu+] tBuOAc->Cation + H+ Acid H2SO4 (Catalyst) Acid->Cation Gas Isobutylene Gas (Yield Loss) Cation->Gas Deprotonation Nitrilium Nitrilium Ion Intermediate Cation->Nitrilium + Nitrile Gas->Cation Trapped by AcOH (Equilibrium Control) AcOH Acetic Acid (Co-Solvent) AcOH->Gas Nitrile 2-Chloro-5-methylbenzonitrile Nitrile->Nitrilium Product Target Benzamide Nitrilium->Product + H2O (Quench)

Caption: Ritter reaction mechanism highlighting the critical role of Acetic Acid in trapping isobutylene.

Self-Validating Protocol: Scalable Ritter Reaction

  • Preparation: In a reactor, suspend 2-chloro-5-methylbenzonitrile (1.0 eq) in a mixture of tert-butyl acetate (2.5 eq) and glacial acetic acid (3.0 volumes).

  • Activation: Cool the mixture to 10–15 °C.

  • Catalysis: Dropwise add concentrated H2SO4 (2.0 eq) over 1 hour. Causality: Slow addition controls the exotherm and prevents rapid, uncontrolled isobutylene generation.

  • Propagation: Warm the reaction to 30–40 °C and stir for 4–6 hours. The use of acetic acid will suppress visible bubbling, validating that the cation is being retained in solution[3].

  • Quench: Pour the mixture slowly into an ice-cold aqueous solution of Sodium Acetate (2M) or carefully neutralize with NH4OH. Causality: Neutralizing the strong acid prevents hydrolysis of the newly formed amide.

  • Isolation: The N-tert-butyl-2-chloro-5-methylbenzamide will precipitate directly from the aqueous quench. Filter, wash with cold water, and dry under vacuum.

Section 4: Purification & Isolation FAQs

Q: My crude product contains trace amounts of unreacted nitrile or carboxylic acid. How can I purify it without using column chromatography? A: N-tert-butyl benzamides are highly crystalline. You can exploit this property for a simple, high-recovery recrystallization:

  • Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol.

  • Slowly add water (an anti-solvent) dropwise until the solution becomes slightly turbid.

  • Allow the mixture to cool slowly to room temperature, then transfer to an ice bath.

  • The pure N-tert-butyl-2-chloro-5-methylbenzamide will crystallize as white needles. Filter and wash with a cold 1:1 mixture of Ethanol/Water. This method efficiently purges both the starting nitrile and any hydrolyzed acid impurities into the mother liquor.

References

  • An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Organic Chemistry Portal (Tetrahedron Lett., 2003).
  • An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses Procedure (Org. Synth. 2010).
  • Mechanistic Insights and Safety Evaluation of the Ritter Reaction Utilizing tert-Butyl Acetate as the tert-Butyl Cation Source. ACS Publications (Org. Process Res. Dev. 2012).
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications (Org. Process Res. Dev. 2022).

Sources

Optimization

troubleshooting low solubility of N-Tert-butyl-2-chloro-5-methylbenzamide in aqueous media

A Guide to Troubleshooting and Enhancing Aqueous Solubility for Researchers Welcome to the technical support center for N-Tert-butyl-2-chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting and Enhancing Aqueous Solubility for Researchers

Welcome to the technical support center for N-Tert-butyl-2-chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. This document is structured as a series of frequently asked questions (FAQs) that address common issues in a logical, problem-solving sequence.

FAQ 1: I've tried to dissolve N-Tert-butyl-2-chloro-5-methylbenzamide in my aqueous buffer, but it won't go into solution. Why is this happening?

Answer:

The difficulty you're experiencing is fundamental to the physicochemical properties of N-Tert-butyl-2-chloro-5-methylbenzamide. Based on its structure—a substituted benzamide with a tertiary butyl group, a chloro group, and a methyl group—the molecule is predominantly non-polar and hydrophobic.

Key Physicochemical Hurdles:

  • High Lipophilicity ("Grease-ball" nature): The presence of the aromatic ring, tert-butyl group, and methyl group contributes significantly to the molecule's lipophilic (fat-loving) character. Such compounds prefer to interact with non-polar environments rather than polar ones like water. This is a primary reason for poor aqueous solubility.[1]

  • Crystal Lattice Energy ("Brick-dust" nature): In its solid state, the compound exists in a stable crystal lattice. For the compound to dissolve, the energy input from the solvent (in this case, water) must be sufficient to overcome the strong intermolecular forces holding this lattice together. Water, being a highly polar solvent, interacts poorly with this non-polar molecule and cannot provide enough energy to break the crystal structure effectively.[2]

  • Molecular Structure: The molecule lacks strongly ionizable groups that can be readily protonated or deprotonated in typical biological pH ranges (e.g., pH 4-8), which is a common mechanism to enhance solubility.[3] While the amide group can be protonated under very acidic conditions, it is generally considered a very weak base.

These factors combine to make N-Tert-butyl-2-chloro-5-methylbenzamide a classic example of a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[][5]

FAQ 2: What is the absolute first step I should take to begin working with this compound in my experiments?

Answer:

The first and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent. This provides a homogenous, workable starting point from which you can make serial dilutions into your aqueous experimental media. Attempting to dissolve the solid powder directly into an aqueous buffer for each experiment will lead to inconsistent and unreliable results.[6]

Protocol 1: Preparation of a Concentrated Stock Solution

  • Solvent Selection: Choose a water-miscible organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its high solubilizing capacity for a wide range of hydrophobic compounds.[3][7] Other options include N,N-dimethylformamide (DMF) or ethanol.

  • Weighing: Accurately weigh a precise amount of N-Tert-butyl-2-chloro-5-methylbenzamide powder.

  • Dissolution:

    • Add the appropriate volume of 100% DMSO to achieve a high, round-number concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If necessary, gently warm the solution (e.g., to 37°C) or use a sonicator to aid dissolution.

  • Visual Confirmation: Ensure the solution is completely clear, with no visible particulates. This is your stock solution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Protect from light if the compound is light-sensitive.

FAQ 3: My stock solution is ready, but when I dilute it into my aqueous buffer, the compound precipitates. How can I systematically improve its solubility?

Answer:

Precipitation upon dilution into an aqueous medium is the core problem. The organic solvent from your stock solution is now a minor component, and the compound is exposed to the unfavorable aqueous environment. To overcome this, you need to modify the aqueous medium itself. The four primary strategies are the use of co-solvents , pH adjustment , surfactants , and cyclodextrins .

The following troubleshooting workflow can guide your decision-making process.

G start Start: Low Aqueous Solubility of N-Tert-butyl-2-chloro-5-methylbenzamide stock Prepare Concentrated Stock in 100% DMSO (Protocol 1) start->stock precip Observe Precipitation on Aqueous Dilution? stock->precip strategy_node Select a Solubilization Strategy precip->strategy_node Yes success Success: Proceed with Experiment precip->success No (at desired conc.) cosolvent Strategy 1: Co-Solvents strategy_node->cosolvent ph_adjust Strategy 2: pH Adjustment strategy_node->ph_adjust surfactant Strategy 3: Surfactants strategy_node->surfactant cyclodextrin Strategy 4: Cyclodextrins strategy_node->cyclodextrin evaluate Evaluate Solubility & Stability (Protocol 5: HPLC/LC-MS) cosolvent->evaluate ph_adjust->evaluate surfactant->evaluate cyclodextrin->evaluate evaluate->success Soluble & Stable failure Re-evaluate: Try Another Strategy or Combine Approaches evaluate->failure Insoluble or Unstable failure->strategy_node

Caption: A workflow for troubleshooting low aqueous solubility.

FAQ 4: How do co-solvents work and which ones should I try?

Answer:

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This makes the environment more "hospitable" to hydrophobic molecules like yours, effectively increasing their solubility.[9][] The mechanism involves the co-solvent molecules interfering with the hydrogen bonding network of water, which reduces water's tendency to "squeeze out" non-polar solutes.[9]

Caption: Co-solvents reduce water polarity, aiding drug dissolution.

Common Co-Solvents for Screening:

Co-SolventTypical Starting Concentration (%)Notes
Ethanol 5-20%Generally well-tolerated in many biological systems.[8]
Propylene Glycol (PG) 5-30%A common vehicle for both oral and parenteral formulations.[11]
Polyethylene Glycol 400 (PEG 400) 5-40%Higher viscosity; very effective for many compounds.[]
Glycerin 5-20%Increases viscosity, which can sometimes aid stability.[8]

Protocol 2: Co-Solvent Solubility Screen

  • Preparation: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different concentrations of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 30% v/v PEG 400).

  • Spiking: Add a small, fixed volume of your high-concentration DMSO stock solution to each co-solvent buffer to achieve your desired final compound concentration. Keep the final DMSO concentration constant and low (ideally ≤1%, max 2%) across all samples.

  • Equilibration: Vortex each sample briefly. Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours to allow them to equilibrate. Some protocols may require longer equilibration (up to 24 hours).

  • Observation & Separation:

    • Visually inspect each sample for signs of precipitation (cloudiness, visible particles).

    • Centrifuge all samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Protocol 5). This will give you the quantitative solubility in each condition.

FAQ 5: Can I use pH to increase the solubility?

Answer:

This is a powerful technique for ionizable compounds, but its effectiveness for N-Tert-butyl-2-chloro-5-methylbenzamide is something that must be determined experimentally. Weakly basic drugs become more soluble at lower (acidic) pH because they get protonated and become charged cations.[12][13] Conversely, weakly acidic drugs become more soluble at higher (basic) pH.

Your compound has an amide functional group. Amides are very weak bases. Protonation, if it occurs, would likely happen at the amide oxygen under strongly acidic conditions (e.g., pH < 2). Therefore, exploring solubility in the low pH range is a valid strategy, but significant enhancement in the physiologically relevant pH 4-8 range may be limited.[3][14]

Protocol 3: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9). Use appropriate buffer systems for each pH (e.g., citrate for low pH, phosphate for neutral, borate for high pH).

  • Spiking: Add your DMSO stock solution to each buffer to a concentration that is above its expected solubility, creating a saturated solution.

  • Equilibration: Shake or rotate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the excess, undissolved solid.

  • pH Measurement: Measure the final pH of the supernatant of each sample to confirm it has not shifted.

  • Quantification: Analyze the concentration of the dissolved compound in each supernatant using HPLC (Protocol 5).

  • Analysis: Plot the measured solubility (on a log scale) against the final pH. A significant increase in solubility at low pH would indicate that the compound is acting as a weak base.

FAQ 6: What about using surfactants? How do they work?

Answer:

Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[15] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[16] The hydrophobic tails form a core, creating a non-polar microenvironment. Your hydrophobic compound can partition into this core, effectively being "hidden" from the water and thus solubilized.[17][18]

G s1 S drug Drug s1->drug s2 S s2->drug s3 S s3->drug s4 S s4->drug s5 S s5->drug s6 S s6->drug s7 S s7->drug s8 S s8->drug center

Caption: A micelle encapsulates a hydrophobic drug.

Common Surfactants for Screening:

SurfactantTypeTypical Starting Concentration (%)
Tween® 80 (Polysorbate 80) Non-ionic0.1 - 2%
Sodium Dodecyl Sulfate (SDS) Anionic0.1 - 1%
Solutol® HS 15 Non-ionic0.5 - 5%

Note: The choice of surfactant can be critical. Non-ionic surfactants like Tweens are generally less harsh and more suitable for biological experiments than ionic surfactants like SDS.[16]

Protocol 4: Surfactant Solubility Screen

This protocol is identical in principle to the Co-Solvent Screen (Protocol 2). Simply replace the co-solvents with various concentrations of surfactants (e.g., 0%, 0.1%, 0.5%, 1%, 2% w/v Tween® 80). It is crucial to use concentrations above the surfactant's CMC.

FAQ 7: I've heard about cyclodextrins. Are they a good option?

Answer:

Yes, cyclodextrins are an excellent and widely used strategy.[19] They are cyclic oligosaccharides shaped like a truncated cone or donut. The exterior of the cone is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic.[20] Your non-polar compound can fit into this cavity, forming a "host-guest" inclusion complex.[21] This complex as a whole is water-soluble, dramatically increasing the apparent solubility of the compound.[22]

G cd drug Drug drug->cd Forms Inclusion Complex

Caption: A drug molecule entering a cyclodextrin cavity.

Common Cyclodextrins for Screening:

CyclodextrinNotes
β-Cyclodextrin (β-CD) Limited water solubility itself, but effective. Best for oral solid dosage forms.[21]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Much higher aqueous solubility than β-CD; very common for liquid formulations.[22]
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) High solubility and low toxicity; often used in parenteral formulations.[22]

The screening protocol for cyclodextrins follows the same logic as Protocols 2 and 4, using a range of cyclodextrin concentrations (e.g., 1%, 2%, 5%, 10% w/v).

FAQ 8: How do I accurately measure the solubility of my compound in these different formulations?

Answer:

Visual inspection is a good first pass, but quantitative data is essential. A robust analytical method is required to measure the concentration of the dissolved compound in the supernatant after equilibration and centrifugation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. If the compound lacks a strong chromophore or if higher sensitivity is needed, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used.[23][24]

Protocol 5: Quantitative Solubility Measurement by HPLC-UV

  • Instrument & Column: Use a standard HPLC system with a UV detector. A C18 reverse-phase column is a typical starting point for a hydrophobic compound like this.

  • Mobile Phase: Develop a suitable mobile phase to elute your compound from the column with a good peak shape and retention time. A common starting point is a gradient of Acetonitrile (ACN) and water (both may contain 0.1% formic acid or trifluoroacetic acid).

  • Standard Curve Preparation:

    • Using your 100% DMSO stock solution, prepare a series of calibration standards in your mobile phase or a solvent mixture that mimics it (e.g., 50:50 ACN:Water). Concentrations should bracket your expected solubility range.

    • Inject these standards into the HPLC and record the peak area for each concentration.

    • Plot peak area vs. concentration and perform a linear regression. This curve must have a good correlation coefficient (R² > 0.99).[24]

  • Sample Analysis:

    • Take the supernatant from your equilibrated solubility samples (from Protocols 2, 3, or 4).

    • Dilute the supernatant with mobile phase to bring the concentration into the linear range of your standard curve. Be sure to record the dilution factor.

    • Inject the diluted sample and record the peak area.

  • Calculation:

    • Use the linear regression equation from your standard curve to calculate the concentration of your diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original test condition.

References
  • Jadhav, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Hadipour, M., et al. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Friedman, J. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Gidwani, B., & Vyas, A. (2017). Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Available at: [Link]

  • Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Kumar, V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Al-Kassas, R., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceuticals. Available at: [Link]

  • ASCE Library. (1994). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering. Available at: [Link]

  • Streubel, A., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • Muselík, J., et al. (2018). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. Polymers. Available at: [Link]

  • Royal Society of Chemistry. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. RSC Advances. Available at: [Link]

  • ResearchGate. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Available at: [Link]

  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • PubChem. (n.d.). N-tert-butyl-2-chloro-3-methylpentanamide. Available at: [Link]

  • Chemical Synthesis Database. (2025). N-tert-butyl-2-methylol-benzamide. Available at: [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • Chemspace. (n.d.). N-butyl-5-chloro-2-methylbenzamide. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-butyl-. Available at: [Link]

  • PubChem. (n.d.). N-(tert-butyl)-2-(1-fluoroethyl)-5-methylbenzamide. Available at: [Link]

  • NextSDS. (n.d.). N-butyl-2-chloro-5-nitrobenzamide — Chemical Substance Information. Available at: [Link]

  • US EPA. (2025). ESAM Collaborative Analytical Methods and Protocols for Chemistry. Available at: [Link]

  • precisionFDA. (n.d.). RM-5038. Available at: [Link]

  • PubMed. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Available at: [Link]

  • MolPort. (n.d.). N-tert-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide. Available at: [Link]

Sources

Troubleshooting

reducing byproducts during N-Tert-butyl-2-chloro-5-methylbenzamide amidation

An in-depth guide to the synthesis of N-(tert-butyl)-2-nitrobenzamide is primarily achieved through a two-step process. This involves the initial conversion of 2-nitrobenzoic acid to a more reactive acyl chloride interme...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of N-(tert-butyl)-2-nitrobenzamide is primarily achieved through a two-step process. This involves the initial conversion of 2-nitrobenzoic acid to a more reactive acyl chloride intermediate, followed by amidation with tert-butylamine[1].

Welcome to the technical support resource for the amidation of 2-chloro-5-methylbenzoic acid with tert-butylamine. This guide is designed for researchers and drug development professionals to provide field-proven insights into minimizing byproduct formation and optimizing reaction outcomes for this challenging, sterically hindered coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and likely byproducts in the synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide?

A1: The primary challenge in this synthesis arises from steric hindrance. The carboxylic acid has a chlorine atom at the ortho position, and the nucleophile, tert-butylamine, is a bulky secondary amine. This combination can slow the desired reaction, allowing side reactions to become more prevalent[2][3].

The most common byproducts are directly related to the chosen coupling method:

  • N-Acylurea Byproduct: Forms when using carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The O-acylisourea intermediate can rearrange into a stable, difficult-to-remove N-acylurea[2].

  • Unreacted Starting Material: Due to the sterically demanding nature of the substrates, incomplete reactions are common[3].

  • Anhydride Formation: The activated carboxylic acid intermediate can react with another molecule of 2-chloro-5-methylbenzoic acid instead of the intended amine, forming a symmetric anhydride[3].

  • Guanidinium Byproduct: When using uronium/aminium salt reagents like HATU in excess, the reagent can react directly with the amine to form a guanidinium species[2][3].

  • Benzoic Acid: If the reaction is performed via an acyl chloride intermediate, hydrolysis of this highly reactive species by trace amounts of water will regenerate the starting carboxylic acid[4].

Q2: How do I select the optimal coupling reagent to minimize byproducts for this specific transformation?

A2: The choice of coupling reagent is critical for sterically hindered substrates. While no single reagent is perfect for all conditions, a comparison can guide your selection. For challenging couplings, reagents known for high reactivity and effectiveness with hindered partners are recommended[2].

Coupling ReagentClassTypical YieldKey AdvantagesCommon Byproducts & Mitigation
EDC/HOBt CarbodiimideModerate to HighCost-effective and widely used[2].N-acylurea . Difficult to remove. Use of HOBt additive minimizes this and improves efficiency. Purification often requires chromatography[2][5].
HATU Uronium SaltHighHighly efficient for hindered acids and amines; fast reaction times[2][5].Guanidinylation of the amine if HATU is used in excess. Use precise stoichiometry (1.0-1.1 eq.) to prevent this[2][3].
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings. Byproducts are water-soluble, greatly simplifying aqueous workup[2].Requires a non-nucleophilic base, which must be chosen carefully if other base-sensitive groups are present[2].
SOCl₂ / Oxalyl Cl Acyl Chloride FormationHighForms a highly reactive acyl chloride intermediate, often driving the reaction to completion.Benzoic acid from hydrolysis. Requires strictly anhydrous conditions. HCl gas is evolved, requiring a scrubber[1][4].

Q3: What are the best practices for reaction setup (solvents, temperature, stoichiometry) to ensure a clean conversion?

A3: A robust reaction setup is crucial for reproducibility and purity.

  • Solvents: Use anhydrous, aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[2]. Ensure they are freshly dried and handled under an inert atmosphere.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reactive intermediates by atmospheric moisture[2].

  • Temperature: The activation of the carboxylic acid is often performed at a low temperature (0 °C) to control the initial exothermic reaction and minimize side reactions. After the addition of the amine, the reaction may be allowed to warm to room temperature or heated to ensure completion, especially given the steric hindrance[6].

  • Stoichiometry:

    • Carboxylic Acid: 1.0 equivalent.

    • Amine: 1.1-1.2 equivalents to ensure the complete consumption of the acid.

    • Coupling Reagent: 1.1-1.2 equivalents. Using a large excess can promote side reactions[2].

    • Base (if required): A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used (2.0-3.0 equivalents) to neutralize acidic byproducts formed during the reaction[1].

Troubleshooting Guide

This guide addresses specific issues you may encounter during the amidation process.

Problem 1: Low Yield of N-Tert-butyl-2-chloro-5-methylbenzamide
  • Potential Cause A: Inadequate activation of the carboxylic acid.

    • Solution: The coupling reagent may be old or degraded. Use a fresh bottle of the reagent. For particularly difficult couplings, switching to a more potent activating agent like HATU or T3P® is recommended[2][3].

  • Potential Cause B: Hydrolysis of the activated intermediate or acyl chloride.

    • Solution: This is a common issue, resulting in the regeneration of the starting carboxylic acid[4]. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment[2][4].

  • Potential Cause C: Incomplete reaction due to steric hindrance.

    • Solution: Increase the reaction time and/or temperature. After initial activation and amine addition at a lower temperature, the reaction mixture can be heated (e.g., to 40-50 °C) to overcome the activation energy barrier imposed by the bulky substrates[3]. Monitor progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Product is Contaminated with a Persistent Byproduct
  • Symptom: An impurity is observed by NMR or LC-MS that is difficult to remove via standard aqueous workup.

  • Likely Cause A (if using EDC): Formation of N-acylurea byproduct.

    • Troubleshooting: This byproduct is notoriously difficult to separate due to its similar polarity to the desired amide product.

      • Modified Workup: After the standard workup, attempt to precipitate the N-acylurea. Dicyclohexylurea (from DCC) is insoluble in most organic solvents, while the urea from EDC is more soluble[5]. Cooling the concentrated organic solution may help.

      • Acidic Wash: Some N-acylureas can be removed with repeated washes with dilute acid (e.g., 1M HCl), but this is not always effective[3].

      • Prevention: The best solution is prevention. Switch to a coupling reagent that does not produce this byproduct, such as T3P® (whose byproducts are water-soluble) or HATU[2].

  • Likely Cause B (if using HATU): Formation of a guanidinium byproduct from the reaction of HATU with tert-butylamine.

    • Troubleshooting: This occurs when excess HATU is present.

      • Stoichiometry Control: Ensure no more than 1.1 equivalents of HATU are used. Add the coupling reagent to the carboxylic acid first to allow for activation before introducing the amine. This minimizes the time the free coupling reagent and amine are in solution together.

Visualized Mechanisms & Workflows

Below are diagrams illustrating the key chemical transformations and experimental processes.

Amidation_Mechanism RCOOH 2-Chloro-5-methyl- benzoic Acid ActivatedEster Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActivatedEster + CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + Amine tert-Butylamine Amine->Tetrahedral Product N-Tert-butyl-2-chloro- 5-methylbenzamide Tetrahedral->Product Collapse Byproduct Reagent Byproduct (e.g., HOBt, Urea) Tetrahedral->Byproduct Byproduct_Formation O_acylisourea O-Acylisourea Intermediate DesiredPath Desired Amide Product O_acylisourea->DesiredPath Nucleophilic Attack (Desired Pathway) SidePath Intramolecular Rearrangement (Undesired) O_acylisourea->SidePath Amine tert-Butylamine Amine->DesiredPath N_acylurea N-Acylurea Byproduct SidePath->N_acylurea

Caption: Formation of N-acylurea byproduct from EDC coupling.

Optimized Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This method is highly effective for sterically hindered substrates but requires careful stoichiometric control.[2]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-methylbenzoic acid (1.0 eq.) and dissolve it in anhydrous DMF (to a concentration of 0.2-0.5 M).

  • Activation: Add HATU (1.1 eq.) to the solution, followed by diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes to ensure full activation.

  • Amidation: Add tert-butylamine (1.2 eq.) dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary.

Protocol 2: Synthesis via the Acyl Chloride Intermediate

This classic method is robust but demands strict control of moisture.[1][6]

  • Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), combine 2-chloro-5-methylbenzoic acid (1.0 eq.) and thionyl chloride (SOCl₂) (2.0-3.0 eq.). Heat the mixture to reflux (approx. 80 °C) for 1-2 hours until the evolution of gas ceases.[6]

  • Reagent Removal: Cool the mixture to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure. To ensure complete removal, add anhydrous toluene and evaporate again (azeotropic removal).[1][6] The resulting crude 2-chloro-5-methylbenzoyl chloride can be used directly.

  • Amidation Setup: In a separate flask under a nitrogen atmosphere, dissolve tert-butylamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[6]

  • Reaction: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring. A precipitate of triethylammonium chloride will form.[1]

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours.[6]

  • Workup & Purification: Perform the same aqueous workup and purification as described in Protocol 1.

Experimental_Workflow Start Setup Reaction: Acid, Solvent, Inert Gas Activation Add Coupling Agent & Base (e.g., HATU/DIPEA) Stir 15-20 min Start->Activation Amidation Add tert-Butylamine Stir 12-24h Activation->Amidation Monitor Monitor by TLC/LC-MS Amidation->Monitor Monitor->Amidation If Incomplete (Continue Stirring/Heat) Workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash (HCl, NaHCO₃, Brine) Monitor->Workup If Complete Purify Dry, Concentrate & Purify (Recrystallization or Chromatography) Workup->Purify Analysis Characterize Pure Product (NMR, MS, MP) Purify->Analysis

Caption: Experimental workflow for the amidation reaction.

References

  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Aapptec Peptides. Coupling Reagents.
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Journal of the Chinese Chemical Society. Supplementary Information for "A simple, efficient and catalyst-free approach for the synthesis of N-tert-butyl/N-trityl amides via Ritter reaction".
  • BenchChem. (2025). N-(tert-butyl)
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(tert-butyl)-2-nitrobenzamide.
  • Elsevier B.V. (2018).

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-Tert-butyl-2-chloro-5-methylbenzamide

Welcome to the technical support center for the analysis of N-Tert-butyl-2-chloro-5-methylbenzamide. This guide provides in-depth troubleshooting for one of the most common issues encountered during its HPLC analysis: pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of N-Tert-butyl-2-chloro-5-methylbenzamide. This guide provides in-depth troubleshooting for one of the most common issues encountered during its HPLC analysis: peak tailing. As a substituted benzamide, this compound possesses chemical properties that require specific chromatographic considerations to achieve sharp, symmetrical peaks essential for accurate quantification. This document is structured in a question-and-answer format to directly address the challenges you may face in the lab.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm seeing significant peak tailing with N-Tert-butyl-2-chloro-5-methylbenzamide on my C18 column. What is the most probable cause?

A1: The most common reason for peak tailing with this compound is secondary interaction between the analyte and the stationary phase. N-Tert-butyl-2-chloro-5-methylbenzamide contains an amide functional group which has a basic nitrogen atom. On standard silica-based reversed-phase columns (like C18), residual silanol groups (Si-OH) are present on the silica surface.[1][2]

These silanol groups are acidic and can become ionized (negatively charged, Si-O⁻) at mobile phase pH values above approximately 3-4.[3][4] The basic amide group on your analyte can become protonated (positively charged). This leads to a strong, undesirable ionic interaction between your analyte and the stationary phase, in addition to the intended hydrophobic interaction. This secondary retention mechanism is a primary cause of peak tailing.[1][5]

cluster_Analyte Analyte: N-Tert-butyl-2-chloro-5-methylbenzamide cluster_Column Stationary Phase (C18 Silica) Analyte Basic Amide Group Silanol Acidic Silanol Site (Si-OH) Analyte->Silanol Undesirable Secondary Interaction Tailing Results in Peak Tailing Silanol->Tailing Causes

Caption: Primary cause of peak tailing for basic amide compounds.

Q2: How can I modify my mobile phase to eliminate this tailing?

A2: Mobile phase optimization is the most effective first step. The goal is to minimize the unwanted ionic interactions. You have two primary strategies: pH control and the use of a competing base.

  • Lower the Mobile Phase pH: By lowering the pH of your aqueous mobile phase to between 2.5 and 3.0, you ensure the silanol groups remain fully protonated (Si-OH) and neutral.[5][6] This prevents the strong ionic interaction with your protonated basic analyte, leading to a significant improvement in peak shape. This is the most common and recommended approach for basic compounds.[4]

  • Add a Competing Base: An alternative strategy is to add a small concentration (e.g., 0.1%) of a competing base, such as triethylamine (TEA), to the mobile phase.[7][8] TEA is a stronger base that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. Your analyte then elutes with a much-improved peak shape. However, be aware that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.

StrategyRecommended AdditiveConcentrationMechanism of ActionExpected Outcome
pH Control Formic Acid or Phosphoric Acid0.1% (v/v)Protonates surface silanol groups, neutralizing their charge and preventing secondary ionic interactions.[6]Sharper, more symmetrical peaks.
Competing Base Triethylamine (TEA)0.05% - 0.1% (v/v)TEA preferentially binds to active silanol sites, shielding the analyte from these secondary interactions.[8]Improved peak symmetry, but potential for MS signal suppression.

See the protocol below for a systematic approach to implementing these changes.

Q3: I've adjusted my mobile phase pH, but some tailing persists. What should I investigate next?

A3: If mobile phase optimization doesn't fully resolve the issue, your problem may be related to the column itself, system hardware, or sample preparation.

Troubleshooting Workflow

cluster_Chemical Chemical Factors cluster_Physical Physical & System Factors Start Peak Tailing Observed MobilePhase Optimize Mobile Phase (Low pH, Additives) Start->MobilePhase SampleOverload Check for Overload (Dilute Sample) Start->SampleOverload ColumnChoice Select High-Purity End-Capped Column MobilePhase->ColumnChoice If tailing persists Final Symmetrical Peak ColumnChoice->Final Leads to SystemDeadVolume Minimize Dead Volume (Check Tubing/Fittings) SampleOverload->SystemDeadVolume ColumnHealth Inspect Column Health (Check for Voids/Blockage) SystemDeadVolume->ColumnHealth ColumnHealth->Final Leads to

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Here are the key areas to check:

  • Column Choice: Not all C18 columns are the same. Older "Type A" silica columns have higher silanol activity. Ensure you are using a modern, high-purity, "Type B" silica column that is fully end-capped.[6] End-capping chemically converts most of the reactive silanols into less reactive groups, significantly reducing tailing for basic compounds.[5][9] For particularly stubborn cases, consider a column with a polar-embedded phase, which provides additional shielding of the silica surface.[9]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase and cause peak distortion that resembles tailing.[7][10] To check for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

  • Column Health: Over time, columns can degrade. A void can form at the column inlet, or the inlet frit can become partially blocked by particulates from the sample or system.[7] This creates uneven flow paths, leading to peak distortion. Try reversing and flushing the column (if the manufacturer allows) or replacing the column to see if the problem is resolved. Using a guard column is a cost-effective way to protect your analytical column from contamination.

  • Extra-Column Volume: Excessive tubing length or the use of wide-bore tubing between the injector, column, and detector can increase peak broadening and tailing.[9] Ensure all connections are made with minimal lengths of narrow-bore (e.g., 0.005" ID) tubing.

Column TypeKey FeatureSuitability for Basic Analytes
Traditional C18 (Type A Silica) High silanol activityPoor; prone to causing significant peak tailing.
End-Capped C18 (Type B Silica) Low silanol activity due to high-purity silica and chemical end-capping.[6]Good; the industry standard for reducing tailing.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the silica surface.Excellent; offers enhanced shielding of residual silanols and alternative selectivity.[9]
Hybrid Particle (BEH) Organic/inorganic hybrid particles offering improved pH stability and low silanol activity.Excellent; very robust and provides great peak shape for basic compounds.[11]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol provides a step-by-step method to improve the peak shape of N-Tert-butyl-2-chloro-5-methylbenzamide.

Objective: To eliminate peak tailing by adjusting mobile phase pH.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), high purity

  • Your prepared sample of N-Tert-butyl-2-chloro-5-methylbenzamide, dissolved in a 50:50 ACN:Water mixture.

Procedure:

  • Establish a Baseline:

    • Prepare your mobile phase without any acid modifier (e.g., Acetonitrile:Water 60:40 v/v).

    • Equilibrate your HPLC system and column with this mobile phase until the baseline is stable.

    • Inject your sample and record the chromatogram. Note the retention time and calculate the tailing factor (Asymmetry). This is your baseline measurement. A tailing factor greater than 1.2 is generally considered problematic.[5]

  • Introduce Acid Modifier:

    • Prepare your aqueous mobile phase (Bottle A) as Water + 0.1% Formic Acid.

    • Prepare your organic mobile phase (Bottle B) as Acetonitrile + 0.1% Formic Acid.

    • Rationale: Adding the modifier to both aqueous and organic phases ensures its concentration remains constant during a gradient run and prevents baseline shifts. For isocratic methods, you can pre-mix the mobile phase (e.g., 600 mL ACN + 400 mL Water + 1 mL FA).

  • Equilibrate and Analyze:

    • Flush the system thoroughly with the new, acidified mobile phase. Ensure at least 10-15 column volumes pass through the column to ensure the stationary phase is fully equilibrated to the new pH.

    • Inject your sample again under the same conditions (flow rate, temperature, injection volume).

  • Evaluate Results:

    • Compare the new chromatogram to your baseline. You should observe a significant reduction in peak tailing, resulting in a sharper, more symmetrical peak. The retention time may also shift slightly.

    • If peak shape is satisfactory (tailing factor < 1.2), this method can be validated. If some tailing remains, consider evaluating a different column chemistry as described in Q3.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Waters Knowledge Base. (2022). What is "silanol activity" when a column is described as having low or high silanol activity?[Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information for an article. [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • SpringerLink. (2025). Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. [Link]

Sources

Troubleshooting

preventing thermal degradation of N-Tert-butyl-2-chloro-5-methylbenzamide

Welcome to the technical support center for N-Tert-butyl-2-chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing, identify...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Tert-butyl-2-chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing, identifying, and troubleshooting issues related to the thermal degradation of this compound. Our goal is to ensure the integrity and reproducibility of your experimental outcomes.

Introduction

N-Tert-butyl-2-chloro-5-methylbenzamide is a substituted aromatic amide, a class of compounds that, while generally stable, can be susceptible to degradation under specific stress conditions, particularly elevated temperatures.[1] Thermal degradation can compromise sample purity, reduce reaction yields, and lead to inconsistent results. This guide provides a systematic approach to mitigating these risks through proper handling, experimental design, and analytical monitoring.

Troubleshooting Guide: Degradation Issues

Unexpected results can often be the first sign of compound instability. The following table addresses common problems encountered during experiments involving heating N-Tert-butyl-2-chloro-5-methylbenzamide.

Observed ProblemPotential Root CauseRecommended Solutions & Explanations
Inconsistent reaction yields or kinetics between batches. Thermal degradation of the compound. This can occur if the reaction temperature is too high or held for too long, causing the molecule to break down.1. Optimize Temperature & Time: Perform a time-course and temperature-gradient study to find the minimum required conditions for your reaction. 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation, which is often accelerated by heat. 3. Analyze Purity: Always verify the purity of each new batch of the compound before use with a suitable analytical method like HPLC or LC-MS.[2]
Appearance of new, unidentified peaks in analytical chromatograms (HPLC, LC-MS). Formation of degradation byproducts. The amide bond is susceptible to cleavage, and other reactions can occur at high temperatures.1. Conduct a Forced Degradation Study: Intentionally stress the compound under thermal conditions to generate and identify potential degradation products (see protocol below).[2] 2. Utilize Mass Spectrometry (MS): Use LC-MS or GC-MS to obtain mass information on the unknown peaks, which can help elucidate their structures.[3]
Noticeable color change (e.g., yellowing or browning) of the material upon heating. Decomposition into chromophoric byproducts. The formation of conjugated systems or certain oxidized species can lead to colored impurities.1. Lower Reaction Temperature: This is the most direct way to minimize degradation. 2. Use of Antioxidants: In some applications, the addition of a small amount of a suitable antioxidant (e.g., BHT) may be possible, but this must be tested for compatibility with your reaction chemistry.
Precipitation or poor solubility of the compound during a heated experiment. Degradation to a less soluble byproduct. The degradation product may have different physical properties than the parent compound.1. Characterize the Precipitate: Isolate and analyze the precipitate to confirm if it is a degradation product. 2. Re-evaluate Solvent System: Ensure the chosen solvent is appropriate for the full temperature range of your experiment and can solubilize potential byproducts.[2]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving suspected thermal degradation.

G A Inconsistent Results or Unexpected Analytical Peaks B Hypothesis: Thermal Degradation A->B C ACTION: Reduce Reaction Temperature B->C D ACTION: Implement Inert Atmosphere (N2 or Ar) B->D E Problem Resolved? C->E Re-run Experiment D->E Re-run Experiment F YES: Adopt Optimized Conditions E->F G NO: Further Investigation Needed E->G H ANALYTICAL STEP: Run Forced Degradation Study G->H I Identify Degradation Products via LC-MS/GC-MS H->I J Develop Analytical Method to Monitor Impurities I->J K END: Process Understood & Controlled J->K

Caption: Workflow for troubleshooting thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause thermal degradation of N-Tert-butyl-2-chloro-5-methylbenzamide?

A1: The primary factors are temperature, time, and atmosphere .

  • Temperature: As a general principle, reaction rates, including those of degradation pathways, increase with temperature. While no specific decomposition temperature is published, many benzamides show thermal events at elevated temperatures.[4]

  • Time: The longer the compound is held at an elevated temperature, the greater the extent of potential degradation.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, which are often catalyzed by heat. Other reactive gases can also pose a risk.

Q2: What are the official recommended storage and handling conditions?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5] Safety data sheets also indicate that the compound may be moisture-sensitive, so storage under an inert gas like nitrogen or argon is advisable.

ParameterRecommendationRationale
Temperature Store in a cool place. Room temperature is generally acceptable.[6]Minimizes the rate of slow, long-term degradation.
Atmosphere Keep container tightly closed.[5] Store under inert gas.Protects from atmospheric moisture and oxygen.
Light Store in a dark place (e.g., amber vial or cabinet).While not explicitly stated as light-sensitive, many benzamide derivatives can be susceptible to photodegradation.[2]
Location Store in a dry, well-ventilated area.[5]Prevents moisture ingress and accumulation of any potential vapors.

Q3: How can I detect and quantify thermal degradation?

A3: A combination of chromatographic and thermal analysis techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for purity analysis and stability testing. It can separate the parent compound from its degradation products. A "purity-by-area-normalization" method is often sufficient, but for accurate quantification, a reference standard for the impurity is needed.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing mass-to-charge ratio information.[2]

  • Gas Chromatography (GC): If the degradation products are volatile, GC or Headspace GC may be suitable.[7][9]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of thermal decomposition for the pure substance, providing a clear upper limit for experimental work.[4]

Q4: What is a "forced degradation study" and why is it useful?

A4: A forced degradation study (or stress testing) is an experiment where the compound is intentionally exposed to conditions more severe than those it would typically encounter, such as high heat (thermal stress), oxidation, acid/base hydrolysis, and light (photolytic stress).[2] Its purpose is to:

  • Identify likely degradation products: This helps in developing analytical methods to monitor for these specific impurities.

  • Understand degradation pathways: Knowing how the molecule breaks down helps in designing more robust formulations or reaction conditions.

  • Demonstrate the stability-indicating power of an analytical method: It proves that your analytical method (e.g., HPLC) can successfully separate the degradation products from the parent compound.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

This protocol provides a framework for investigating the thermal stability of N-Tert-butyl-2-chloro-5-methylbenzamide.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) C Solution Sample: Heat at 80°C in sealed vial A->C E Control Samples: Store at 5°C (dark) A->E B Prepare Solid Sample (5-10 mg in vial) D Solid Sample: Heat at 80°C in oven B->D B->E F Pull Timepoints (e.g., 0, 2, 8, 24 hours) C->F D->F E->F G Dilute samples to working concentration F->G H Analyze all samples (stressed & control) by LC-MS G->H I Compare chromatograms. Identify degradation peaks. H->I

Caption: Flowchart for a forced thermal degradation study.

Methodology:

  • Preparation:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Weigh 5-10 mg of the solid compound into separate glass vials.

    • Prepare control samples (both solid and solution) to be stored at a cold, dark condition (e.g., 5°C).

  • Thermal Stressing:

    • Place the vials containing the solid sample and the sealed vials of the solution sample into an oven set at a high temperature (e.g., 80°C). This temperature should be below the melting point but high enough to induce degradation.[2]

    • Safety Note: Ensure proper ventilation as decomposition may release irritating vapors.[5]

  • Time Points & Analysis:

    • At designated time points (e.g., 0, 2, 8, 24 hours), remove one solid and one solution vial from the oven.

    • Allow samples to cool to room temperature.

    • Dissolve the solid sample and dilute all stressed and control samples to a suitable concentration for analysis.

    • Analyze all samples by a stability-indicating method, preferably LC-MS, to identify and quantify any degradation products that have formed.

Protocol 2: General HPLC Method for Purity Assessment

This protocol describes a starting point for developing an HPLC method to monitor the purity of N-Tert-butyl-2-chloro-5-methylbenzamide.

HPLC ParameterSuggested ConditionRationale/Comments
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for many aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase HPLC.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.Gradient elution is necessary to elute both the parent compound and potentially more or less polar degradation products. This is a starting point and must be optimized.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full UV scan (DAD/PDA detector) is recommended during method development to find the optimal wavelength.
Sample Prep. Dissolve sample in Acetonitrile or Methanol to ~0.5 mg/mL. Filter through a 0.45 µm filter.Ensures sample is free of particulates that could clog the system.

References

  • Sigma-Aldrich. (2025, September 16). SAFETY DATA SHEET.
  • Angene Chemical. (2025, February 11). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
  • Ministry of the Environment, Japan. Analytical Methods.
  • Capot Chemical. (2026, January 10). MSDS of N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate.
  • BenchChem. (2025). Ensuring the stability of N-tert-butyl-2-acetamidobenzamide in experimental conditions.
  • Koca, M., et al. (2020). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. PMC.
  • Semantic Scholar. Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC.
  • BenchChem. (2025). Application Note: Analytical Methods for the Detection of tert-Butylazomethine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS.
  • Luo, Y., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI.

Sources

Optimization

Technical Support Center: Solvent Optimization &amp; Extraction Troubleshooting for N-Tert-butyl-2-chloro-5-methylbenzamide

Overview Welcome to the Technical Support Center for the extraction and purification of highly substituted benzamides. N-tert-butyl-2-chloro-5-methylbenzamide presents unique solubility challenges due to its sterically h...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the extraction and purification of highly substituted benzamides. N-tert-butyl-2-chloro-5-methylbenzamide presents unique solubility challenges due to its sterically hindered, lipophilic tert-butyl group and halogenated aromatic ring. This guide provides researchers and drug development professionals with thermodynamically grounded troubleshooting strategies and self-validating protocols to maximize extraction yield and purity.

Part 1: Solvent Selection & Thermodynamic Causality (FAQ)

Q1: Why do standard aqueous or neat polar solvents fail to efficiently extract N-tert-butyl-2-chloro-5-methylbenzamide? A1: The extraction efficacy is dictated by the molecule's solvation thermodynamics. The tert-butyl and chloro-methyl substitutions significantly increase the lipophilicity of the benzamide core, disrupting its ability to form stable hydrogen bonds with highly polar 1[1]. According to Apelblat and Jouyban-Acree solubility models, neat solvents often fail to provide the dual solvation environment required for complex amides[2]. Instead,2 (e.g., Ethyl Acetate + Methanol) leverage co-solvency mechanisms, where the non-polar solvent solvates the lipophilic ring and the polar protic solvent stabilizes the amide linkage[2].

Q2: How do I resolve persistent emulsions during Liquid-Liquid Extraction (LLE)? A2: Emulsions in biphasic systems often form due to 3 or the presence of amphiphilic reaction byproducts that stabilize the aqueous-organic interface[3]. Causality & Solution: To break the emulsion, you must alter the surface tension and density of the aqueous phase. Adding brine (saturated NaCl) increases the ionic strength of the aqueous layer, a process known as "salting out," which forces the organic compound into the organic phase and rapidly destabilizes the emulsion layer.

Q3: How can I ensure complete removal of unreacted precursors without relying solely on chromatography? A3: Implement a self-validating acid-base wash sequence. Unreacted carboxylic acids and amines share solubility profiles with the target benzamide in non-polar solvents. By washing the organic layer with a4, excess amines are protonated and partitioned into the aqueous phase[4]. Following this with a 4 (e.g., saturated NaHCO₃) ionizes unreacted carboxylic acids into water-soluble sodium salts[4].

Part 2: Quantitative Solvent Data

Table 1 summarizes the physicochemical properties of recommended solvent systems and their mechanistic suitability for extracting highly lipophilic benzamides.

Solvent SystemDielectric Constant (ε)Solvation MechanismSuitability for N-tert-butyl-2-chloro-5-methylbenzamide
Water (Neat) 80.1Strong H-bond donor/acceptorPoor: High lipophilicity of target prevents dissolution.
Ethyl Acetate (Neat) 6.0Dipole-dipole, H-bond acceptorModerate: Good organic partitioning, but lacks H-bond donation.
Methanol / EtOAc (Binary) ~19.5Preferential Co-solvencyOptimal: Balances polarity; maximizes solubility gains[2].
Toluene 2.4π-π interactions, non-polarSub-optimal: Prone to co-extracting non-polar impurities.

Part 3: Self-Validating Extraction Methodology

This step-by-step protocol is designed as a closed-loop, self-validating system. Each phase of the extraction includes a physical or chemical check to guarantee the integrity of the separation.

Step 1: Initial Biphasic Partitioning

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add a 1:1 mixture of Ethyl Acetate (organic phase) and distilled water (aqueous phase).

  • Invert the funnel gently and vent to release pressure. Causality:3 maximizes the interfacial area between the aqueous and organic layers, driving the lipophilic benzamide into the Ethyl Acetate[3].

  • Allow the layers to separate. Draw off the lower aqueous phase.

Step 2: The Chemical Gate (Acid/Base Washing)

  • Amine Removal: Add 1 M HCl to the organic phase. Shake and separate. Validation: The removal of basic impurities is confirmed if the pH of the discarded aqueous wash remains strictly acidic.

  • Acid Removal: Add saturated NaHCO₃ to the organic phase. Shake and separate[4]. Validation: Acidify a small aliquot of the discarded NaHCO₃ layer with HCl. If no white precipitate forms, it confirms that 100% of the unreacted carboxylic acid precursor has been successfully purged from the organic layer.

Step 3: Dehydration and Concentration

  • Wash the organic layer with brine (saturated NaCl) to pre-dry the solution and remove residual water.

  • Add anhydrous Sodium Sulfate (Na₂SO₄) until the powder flows freely (stops clumping). Causality: Free-flowing Na₂SO₄ visually validates that all microscopic water droplets have been absorbed.

  • Filter and 4 to yield the crude solid[4].

Step 4: Binary Solvent Recrystallization

  • Dissolve the crude solid in a minimal amount of hot Ethyl Acetate.

  • Dropwise, add Methanol until the solution becomes slightly turbid, then3, followed by an ice bath[3]. Causality: The binary mixture exploits the temperature-dependent solubility curve of the benzamide, forcing the target molecule into a highly ordered crystalline lattice while impurities remain solvated[2].

Part 4: Extraction Workflow Visualization

ExtractionWorkflow A Crude Reaction Mixture (Biphasic System) B Liquid-Liquid Extraction (EtOAc / Aqueous) A->B C Organic Phase (Target Benzamide) B->C Extract D Aqueous Phase (Polar Impurities) B->D Discard E 1M HCl Wash (Removes Amines) C->E F Sat. NaHCO3 Wash (Removes Acids) E->F G Brine Wash & Na2SO4 Dry (Removes Water) F->G H Concentration & Binary Recrystallization G->H I Pure N-tert-butyl-2-chloro- 5-methylbenzamide H->I Yield Optimization

Figure 1: Self-validating extraction and purification workflow for substituted benzamides.

References

  • "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC", nih.gov,
  • "optimization of reaction conditions for benzamide synthesis - Benchchem", benchchem.com,
  • "Technical Support Center: Optimization of Microwave Conditions for Benzamide Synthesis - Benchchem", benchchem.com,
  • "Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering D

Sources

Troubleshooting

troubleshooting poor ionization in mass spec for N-Tert-butyl-2-chloro-5-methylbenzamide

Welcome to the Advanced Mass Spectrometry Support Center . This guide is designed for analytical chemists and drug development professionals troubleshooting the quantification and structural characterization of N-tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center . This guide is designed for analytical chemists and drug development professionals troubleshooting the quantification and structural characterization of N-tert-butyl-2-chloro-5-methylbenzamide (Exact Mass: 225.09 Da).

Below, you will find a mechanistic breakdown of why this specific compound resists standard ionization, followed by field-proven, self-validating protocols to recover your signal.

Section 1: Mechanistic Root Cause Analysis (The "Why")

When analyzing N-tert-butyl-2-chloro-5-methylbenzamide via Electrospray Ionization (ESI), users frequently report weak or entirely absent [M+H]⁺ signals (m/z 226.1). As an Application Scientist, I approach this not as an instrument failure, but as a predictable chemical reality driven by three interacting molecular features:

  • Steric Shielding: The bulky tert-butyl group attached to the amide nitrogen acts as a physical umbrella. During the droplet desolvation phase in ESI, this bulk prevents solvent protons (H⁺) from efficiently docking with the amide's lone electron pairs.

  • Inductive Deactivation (-I Effect): The chlorine atom at the ortho position (2-chloro) is highly electronegative. It pulls electron density away from the aromatic ring and the adjacent amide group, significantly lowering the basicity and proton affinity of the molecule[1].

  • High Lipophilicity: The combination of the tert-butyl group, the methyl group, and the halogenated ring makes this molecule highly hydrophobic. In standard aqueous-heavy mobile phases, the analyte resists partitioning to the surface of the charged ESI droplet, causing it to precipitate or fail to eject into the gas phase, a critical requirement for the Ion Evaporation Model (IEM)[2].

Because ESI relies heavily on solution-phase basicity and surface activity[3], these three factors create a "perfect storm" for ionization suppression.

Section 2: Diagnostic & Troubleshooting Workflow

TroubleshootingWorkflow Start Initial State: Poor Signal for N-tert-butyl- 2-chloro-5-methylbenzamide Diag1 Diagnostic 1: Adduct Check Scan m/z 248.1 [M+Na]+ Start->Diag1 Act1 Action: Add 0.1% Formic Acid (Force [M+H]+ formation) Diag1->Act1 Sodium adducts dominate Diag2 Diagnostic 2: Desolvation Check Is signal dropping at high flow? Diag1->Diag2 No adducts, just low signal Act1->Diag2 Still poor signal End Optimal Target Signal: m/z 226.1 [M+H]+ Act1->End Signal recovered Act2 Action: Increase Temp to 350°C Reduce flow to 0.2 mL/min Diag2->Act2 Suspect poor evaporation Diag3 Diagnostic 3: Ionization Limit Steric/Electronic Hindrance? Act2->Diag3 Signal remains suppressed Act2->End Signal recovered Act3 Action: Switch to APCI Source (Gas-Phase Corona Discharge) Diag3->Act3 Solution-phase basicity too low Act3->End Gas-phase protonation successful

Fig 1: Diagnostic decision tree for resolving poor ionization of sterically hindered amides.

Section 3: Step-by-Step Methodologies (Self-Validating Protocols)

If you are struggling with poor signal, execute the following protocols sequentially.

Protocol A: ESI+ Optimization (Forcing Solution-Phase Protonation)

If your laboratory only has an ESI source, you must chemically force the molecule to ionize by manipulating the mobile phase[4].

  • Step 1: Solvent Shift. Change your mobile phase B to 100% Methanol (MeOH) rather than Acetonitrile (ACN). MeOH provides better protic solvation for amides. Ensure the gradient elutes the compound at >80% organic composition to maximize droplet desolvation.

  • Step 2: Aggressive Acidification. Add 0.1% to 0.2% Formic Acid (FA) to both aqueous and organic mobile phases. Avoid ammonium acetate; sterically hindered amides struggle to form stable [M+NH4]⁺ complexes.

  • Step 3: Flow Rate Reduction. Lower the LC flow rate to 0.2 - 0.3 mL/min. This generates smaller initial Taylor cone droplets, reducing the thermal energy required to desolvate this highly lipophilic molecule.

  • Self-Validation Check: Monitor the ratio of m/z 226.1 [M+H]⁺ to m/z 248.1 [M+Na]⁺. A successful protocol will invert this ratio to >10:1 in favor of the protonated species. Furthermore, verify the presence of the ³⁷Cl isotope peak at m/z 228.1. It must appear at exactly ~32% of the intensity of the 226.1 peak. If this isotopic signature is missing, you are integrating background noise, not the benzamide.

Protocol B: Transitioning to APCI (The Definitive Solution)

For semi-volatile, non-polar, and sterically hindered molecules, Atmospheric Pressure Chemical Ionization (APCI) is the gold standard[5]. APCI bypasses solution-phase limitations by vaporizing the solvent and ionizing the analyte in the gas phase via corona discharge[6].

  • Step 1: Hardware Configuration. Swap the ESI probe for the APCI probe. Install a 3.0 mm ID column to allow for higher flow rates (0.6 - 1.0 mL/min), which APCI requires for optimal mass-flow dynamics.

  • Step 2: Vaporizer Optimization. Set the APCI vaporizer temperature to 400°C – 450°C. Because N-tert-butyl-2-chloro-5-methylbenzamide is thermally stable but highly hydrophobic, high heat is required to ensure complete transition into the gas phase.

  • Step 3: Discharge Current Tuning. Set the corona discharge current to 3.0 µA (positive mode).

  • Self-Validation Check: Before injecting your sample, infuse a 10 ng/mL solution of a known non-polar standard (e.g., progesterone) and monitor the corona discharge current readout. It must remain perfectly stable (e.g., ± 0.1 µA). A fluctuating current indicates a dirty corona needle, which will cause erratic ionization of your benzamide. Clean the needle with alumina powder before proceeding.

Section 4: Quantitative Troubleshooting Matrix

Use this matrix to compare parameters and understand the causality behind parameter adjustments.

ParameterESI+ OptimizationAPCI+ OptimizationMechanistic Rationale
Organic Modifier 80-95% MeOH50-95% MeOH or ACNHigh organic content is critical in ESI to force the lipophilic benzamide to the droplet surface for efficient ion evaporation[2]. APCI is less sensitive to solvent polarity[6].
Aqueous Additive 0.1% - 0.2% Formic AcidNone or 0.1% Formic AcidFormic acid provides abundant protons to overcome the weak basicity of the amide[4]. APCI relies on gas-phase vapor chemistry, making liquid additives less critical[6].
Flow Rate 0.2 - 0.3 mL/min0.6 - 1.0 mL/minESI is concentration-dependent; lower flows create smaller droplets, aiding desolvation[4]. APCI is mass-flow dependent and requires higher flows for optimal corona discharge reactions[6].
Thermal Energy 300 - 350 °C (Desolvation)400 - 450 °C (Vaporizer)The bulky tert-butyl group increases hydrophobicity, requiring higher thermal energy to desolvate in ESI. APCI requires complete flash-vaporization of the solvent stream[5].

Section 5: Frequently Asked Questions (FAQs)

Q: I am seeing a strong signal at m/z 248.1 but nothing at 226.1. What does this mean? A: You are observing the sodium adduct [M+Na]⁺. Because the proton affinity of the sterically hindered amide is exceptionally low, the molecule acts as a scavenger for ambient sodium ions in the system. To correct this, you must overwhelm the system with a dedicated proton donor (increase Formic Acid to 0.2%) and ensure you are using high-quality LC-MS grade solvents. Also, avoid using low-quality glass vials, which can leach sodium salts into your sample[4].

Q: Why does my signal drop when I increase the analyte concentration in ESI? A: This is a classic symptom of charge competition and droplet surface saturation. Highly lipophilic molecules like N-tert-butyl-2-chloro-5-methylbenzamide compete poorly for the limited charge available on the surface of the ESI droplet. At higher concentrations, the ionization efficiency drops non-linearly. Switching to APCI resolves this, as gas-phase chemical ionization has a much higher dynamic range for non-polar analytes[5].

Q: I see a peak at m/z 228.1. Is this a co-eluting contaminant? A: No. This is the ³⁷Cl isotope of your target compound. Chlorine has a natural isotopic distribution of approximately 75% ³⁵Cl and 25% ³⁷Cl. You should always see a peak at m/z 228.1 that is roughly one-third the intensity of your primary m/z 226.1 peak. If you do not see this ratio, you are not looking at your target compound.

Q: Can I use negative ion mode (ESI-) for this compound? A: It is generally not recommended. While secondary amides possess a proton on the nitrogen that can theoretically be abstracted to form[M-H]⁻, the pKa is very high. Unless you use a highly basic mobile phase modifier (like ammonium hydroxide), deprotonation will be inefficient. Positive mode (APCI+ or optimized ESI+) remains the superior pathway.

Sources

Optimization

Technical Support Center: Minimizing Steric Hindrance in N-Tert-butyl-2-chloro-5-methylbenzamide Reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges posed by steric hindrance in reactions involving N-Tert-butyl-2-chloro-5-methylbenzamide and its precursors. The inherent steric bulk of the tert-butyl group, compounded by the ortho-chloro substituent, often leads to decreased reaction rates and yields. This document will equip you with the knowledge to optimize your synthetic routes and overcome these obstacles.

I. Understanding the Core Challenge: Steric Hindrance

Steric hindrance in the context of N-Tert-butyl-2-chloro-5-methylbenzamide arises from the spatial arrangement of its bulky substituents. The tert-butyl group, a quaternary alkyl group, is particularly notorious for its large, non-polar, and conformationally rigid structure, which can physically block the approach of reagents to the reaction center.[1][2] This effect is magnified by the presence of a chloro group at the ortho position of the benzamide ring.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis or subsequent reactions of N-Tert-butyl-2-chloro-5-methylbenzamide.

Issue 1: Low Yield in Amide Bond Formation between 2-Chloro-5-methylbenzoic Acid and Tert-butylamine

Potential Cause: The primary reason for low yield is the steric clash between the ortho-chloro group on the benzoic acid and the bulky tert-butyl group of the amine. This hinders the nucleophilic attack of the amine on the activated carboxylic acid derivative.[3]

Troubleshooting Suggestions:

  • Choice of Coupling Reagents: Standard peptide coupling reagents may be inefficient. Consider more potent activating agents. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) and a non-nucleophilic base like N,N'-diisopropylethylamine (DIPEA) has been shown to be effective for sterically hindered substrates.[4][5]

  • Formation of a More Reactive Electrophile: Convert the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acyl chloride is significantly more electrophilic and can react more readily with the hindered amine.

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[7] However, this should be done cautiously, monitoring for potential side reactions or decomposition.

  • Use of a Catalyst: Adding a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the acylation process.[8]

MethodReagentsRationale
Enhanced Coupling EDC, HOAt, DIPEAForms a highly reactive activated ester intermediate, facilitating attack by the hindered amine.[4]
Acyl Chloride Formation Thionyl chloride or Oxalyl chlorideCreates a more electrophilic species, increasing reactivity towards the sterically demanding amine.[6]
Catalysis DMAPActs as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate.[8]
Issue 2: Poor Reactivity in Subsequent N-Arylation or N-Alkylation Reactions

Potential Cause: The lone pair of electrons on the amide nitrogen in N-Tert-butyl-2-chloro-5-methylbenzamide is sterically shielded by the adjacent tert-butyl and aryl groups, reducing its nucleophilicity.

Troubleshooting Suggestions:

  • Stronger Base and Ligand Selection for Cross-Coupling: For reactions like the Buchwald-Hartwig amination, the choice of base and ligand is critical. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is often required.[9] The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos), can promote the catalytic cycle.[10][11] These ligands help to stabilize the palladium catalyst and facilitate the reductive elimination step.[12][13]

  • Alternative Catalytic Systems: Consider palladium complexes with N-heterocyclic carbene (NHC) ligands. These ligands are strong electron donors and can be very effective in coupling sterically hindered substrates.[14][15]

  • Higher Reaction Temperatures: As with the initial amide formation, increasing the temperature can help to overcome the energy barrier for these transformations.

Issue 3: Competing Side Reactions

Potential Cause: Under harsh reaction conditions required to overcome steric hindrance, side reactions such as elimination or diarylation (in the case of primary amines in cross-coupling) can become more prevalent.[10]

Troubleshooting Suggestions:

  • Careful Optimization of Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal point for quenching the reaction, minimizing the formation of byproducts.

  • Use of More Active Catalysts: Employing a more efficient catalyst system can often allow for the use of milder reaction conditions, thereby reducing the likelihood of side reactions.[16]

III. Frequently Asked Questions (FAQs)

Q1: Why is the combination of an ortho-chloro substituent and a tert-butyl group so problematic?

A1: The ortho-chloro group on the benzamide ring and the large tert-butyl group on the nitrogen create a highly congested environment around the amide bond. This steric congestion restricts bond rotation and shields the reactive centers from the approach of other molecules, significantly slowing down reactions.[1][3]

Q2: Are there alternative synthetic routes to N-Tert-butyl-2-chloro-5-methylbenzamide that can bypass these steric issues?

A2: One potential alternative is to use a Ritter-type reaction. This involves reacting a suitable nitrile with tert-butanol under acidic conditions.[17] However, the availability of the starting nitrile and the harsh acidic conditions may limit the applicability of this method for complex molecules.

Q3: Can microwave irradiation be used to improve reaction outcomes?

A3: Yes, microwave-assisted synthesis can be a valuable tool. The rapid and efficient heating provided by microwaves can often help to overcome the activation energy barriers in sterically hindered reactions, leading to shorter reaction times and improved yields.[18]

Q4: In a Buchwald-Hartwig amination involving a sterically hindered aryl chloride, what is the general order of reactivity for the halide?

A4: For Buchwald-Hartwig reactions, the general reactivity trend for aryl halides is often Ar-I > Ar-Br > Ar-Cl.[19] However, with modern catalysts, aryl chlorides have become viable substrates, though they may require more forcing conditions or specialized ligand systems.[10][16]

IV. Experimental Protocols

Protocol 1: Synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide via Acyl Chloride

Step 1: Synthesis of 2-Chloro-5-methylbenzoyl chloride

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chloro-5-methylbenzoic acid (1.0 equiv).

  • Add thionyl chloride (2.0-3.0 equiv) and a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 80 °C) for 1-2 hours, or until the evolution of gas ceases.

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 2-chloro-5-methylbenzoyl chloride can be used directly in the next step.

Step 2: Amidation

  • In a separate flask under an inert atmosphere, dissolve tert-butylamine (1.2 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in an anhydrous solvent like dichloromethane (CH₂Cl₂).[20][21]

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the crude 2-chloro-5-methylbenzoyl chloride (1.0 equiv) dissolved in anhydrous CH₂Cl₂ to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimized Buchwald-Hartwig Amination with a Sterically Hindered Aryl Chloride
  • To a dry Schlenk tube or vial, add the aryl chloride (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv).[9]

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

V. Visualizing Reaction Pathways

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n PdII_complex L_nPd(II)(Ar)(Cl) Pd0->PdII_complex Oxidative Addition ArCl Ar-Cl (Sterically Hindered) ArCl->PdII_complex Amine R2NH (Amine) Amine_complex [L_nPd(II)(Ar)(R2NH)]+Cl- Amine->Amine_complex Base Base (e.g., NaOtBu) Base->Amine_complex Product Ar-NR2 (Product) PdII_complex->Amine_complex Amine Coordination Amido_complex L_nPd(II)(Ar)(NR2) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Amido_complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

VI. References

  • Huang, J., Grasa, G., & Nolan, S. P. (1999). General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Organic Letters, 1(8), 1307-1309.

  • A new improved catalyst for the palladium-catalyzed amination of aryl chlorides. (n.d.). ResearchGate.

  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.). Nature Protocols.

  • 2-Chloro-5-methylbenzoic acid | Biochemical Reagent. (n.d.). MedchemExpress.com.

  • General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. (n.d.). OA Monitor Ireland.

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science.

  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. (n.d.). Benchchem.

  • Lancia, F., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 18(8), 437-445.

  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines. (n.d.). Benchchem.

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. (2016, June 17). ACS Publications.

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks.

  • 2-Chloro-5-methylbenzoic acid - Product Data Sheet. (n.d.). MedChemExpress.

  • Buchwald–Hartwig amination. (n.d.). Wikipedia.

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA, 69(4), 188-192.

  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. (n.d.). Benchchem.

  • N-(tert-Butyl)-2-chlorobenzamide characterization. (2017). Royal Society of Chemistry.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).

  • General procedure for synthesis of N-tert- butyl/N-trityl protected amides. (n.d.).

  • 2-Chloro-5-aMinobenzoic acid Methyl ester. (2024, April 10). ChemBK.

  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (2012, December 5). Journal of Chemical Research.

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (n.d.). Benchchem.

  • Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. (n.d.). Benchchem.

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (n.d.). Molecules.

  • Steric hindrance. (2013, February 14). YouTube.

  • Synthesis of Tert-Butyl Carbamate. (n.d.). Organic Syntheses.

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit.

  • A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. (2020, September). ResearchGate.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights.

  • A real space picture of the role of steric effects in SN2 reactions. (2022, March 12). National Institutes of Health.

  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis.

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (2019, July 5). Patsnap.

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022, September 14). MDPI.

  • How to overcome Steric Hindrance? (2019, June 30). ResearchGate.

  • Synthesis and Applications of N-Methylbenzamide. (2024, March 25). ChemicalBook.

  • An In-depth Technical Guide to the Synthesis of N-(tert-butyl)-2-nitrobenzamide. (n.d.). Benchchem.

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for N-Tert-butyl-2-chloro-5-methylbenzamide Chromatography

Welcome to the technical support center dedicated to the chromatographic analysis of N-Tert-butyl-2-chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of N-Tert-butyl-2-chloro-5-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-Tert-butyl-2-chloro-5-methylbenzamide to consider for mobile phase optimization?

Q2: What is a good starting point for the mobile phase composition in reversed-phase HPLC?

For a non-polar compound like N-Tert-butyl-2-chloro-5-methylbenzamide, a reversed-phase C18 column is a suitable initial choice. A good starting mobile phase is a mixture of acetonitrile and water or methanol and water. A common starting point is a 50:50 (v/v) mixture of the organic solvent and water, which can then be adjusted based on the initial results[3].

Q3: Why is my peak for N-Tert-butyl-2-chloro-5-methylbenzamide tailing?

Peak tailing for benzamide compounds in reversed-phase HPLC can often be attributed to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. Although N-Tert-butyl-2-chloro-5-methylbenzamide is neutral, the amide group can still interact with active silanols. To mitigate this, adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can help to suppress the ionization of silanol groups and improve peak shape[4][5].

Q4: How can I improve the resolution between N-Tert-butyl-2-chloro-5-methylbenzamide and its impurities?

Improving resolution involves optimizing the selectivity of your chromatographic system. This can be achieved by:

  • Adjusting the organic solvent ratio: Decreasing the percentage of the organic solvent will generally increase retention time and may improve the separation of closely eluting peaks.

  • Changing the organic solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties.

  • Modifying the mobile phase pH: Although the analyte is neutral, a slight change in pH can affect the ionization of impurities or stationary phase silanols, thus altering selectivity.

  • Employing a gradient elution: A gradient program, where the mobile phase composition changes over time, is often effective for separating complex mixtures with components of varying polarities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic analysis of N-Tert-butyl-2-chloro-5-methylbenzamide in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) Interaction with active silanol groups on the column.Add 0.1% formic acid or acetic acid to the mobile phase to suppress silanol activity. Consider using an end-capped C18 column.
Sample overload.Reduce the concentration or injection volume of your sample.
Inappropriate sample solvent.Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.
Low Retention Time (Analyte elutes too early) Mobile phase is too strong (too much organic solvent).Decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
Incorrect column choice.Ensure you are using a reversed-phase column (e.g., C18 or C8). A C18 column will provide more retention for non-polar compounds than a C8.
Poor Resolution Sub-optimal mobile phase composition.Systematically vary the organic solvent-to-water ratio. Try a different organic solvent (e.g., switch from acetonitrile to methanol).
Isocratic elution is insufficient.Develop a gradient elution method.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurements. Premixing the mobile phase components can improve consistency.
Column not equilibrated.Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Experimental Protocol: Mobile Phase Optimization

This protocol provides a systematic approach to optimizing the mobile phase for the analysis of N-Tert-butyl-2-chloro-5-methylbenzamide using reversed-phase HPLC.

1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Tert-butyl-2-chloro-5-methylbenzamide and dissolve it in 10 mL of acetonitrile or methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.

2. Initial Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Initial Gradient 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV, ~254 nm (or as determined by UV scan)
Injection Volume 10 µL

3. Mobile Phase Optimization Workflow:

The following diagram illustrates a logical workflow for optimizing the mobile phase.

Mobile_Phase_Optimization cluster_start Initial Screening cluster_eval Evaluation cluster_adjust Adjustments cluster_final Finalization Start Initial Conditions: C18 Column ACN:Water (50:50) + 0.1% FA Evaluate Evaluate Retention Time, Peak Shape, and Resolution Start->Evaluate Adjust_Organic Adjust % Organic Solvent Evaluate->Adjust_Organic Sub-optimal Retention/Resolution Change_Solvent Change Organic Solvent (e.g., to Methanol) Evaluate->Change_Solvent Poor Selectivity Develop_Gradient Develop Gradient Method Evaluate->Develop_Gradient Complex Sample Final_Method Final Optimized Method Evaluate->Final_Method Acceptable Performance Adjust_Organic->Evaluate Change_Solvent->Evaluate Develop_Gradient->Evaluate

Caption: Workflow for systematic mobile phase optimization.

4. Data Interpretation and Adjustments:

  • If retention is too low (elutes too early): Decrease the percentage of acetonitrile (Mobile Phase B). For example, try 40% B, then 30% B.

  • If retention is too high (elutes too late): Increase the percentage of acetonitrile. For example, try 60% B, then 70% B.

  • If peak shape is poor: Ensure 0.1% formic acid is present in both mobile phase A and B.

  • If resolution is inadequate:

    • Fine-tune the acetonitrile percentage.

    • Replace acetonitrile with methanol and repeat the screening process. Methanol will provide a different selectivity.

    • If co-elution persists, develop a linear gradient. A good starting gradient could be 30-80% acetonitrile over 10 minutes.

Example Gradient Timetable:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.07030
10.02080
12.02080
12.17030
15.07030

Troubleshooting Logic Diagram

This diagram provides a visual guide to troubleshooting common chromatographic issues encountered with N-Tert-butyl-2-chloro-5-methylbenzamide.

Troubleshooting_Guide cluster_problem Identify the Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Issue Peak_Shape Poor Peak Shape Problem->Peak_Shape Retention Incorrect Retention Time Problem->Retention Resolution Poor Resolution Problem->Resolution Add_Acid Add 0.1% Formic Acid Peak_Shape->Add_Acid Check_Sample_Conc Check Sample Concentration Peak_Shape->Check_Sample_Conc Check_Column Check Column Health Peak_Shape->Check_Column Adjust_Organic Adjust % Organic Retention->Adjust_Organic Retention->Check_Column Resolution->Adjust_Organic Change_Solvent Change Organic Solvent Resolution->Change_Solvent Develop_Gradient Develop Gradient Resolution->Develop_Gradient

Caption: A logical flow for troubleshooting common HPLC problems.

References

  • Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]

  • Ganjali, M. R., et al. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. Retrieved from [Link]

  • Islam, T., et al. (2021). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Dou, G., et al. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-butyl)-2-(1-fluoroethyl)-5-methylbenzamide. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2020). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-2-chloro-3-methylpentanamide. National Institutes of Health. Retrieved from [Link]

  • Academia.edu. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from [Link]

  • NextSDS. (n.d.). N-butyl-2-chloro-5-nitrobenzamide — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

  • ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-tert-butyl. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: N-tert-butyl-2-chloro-5-methylbenzamide vs. N-tert-butyl-3-chlorobenzamide

Executive Summary In the landscape of late-stage functionalization and drug development, the spatial relationship between directing groups and reactive halides dictates the synthetic fate of a molecule. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of late-stage functionalization and drug development, the spatial relationship between directing groups and reactive halides dictates the synthetic fate of a molecule. This guide provides an in-depth comparative analysis of two isomeric building blocks: N-tert-butyl-2-chloro-5-methylbenzamide (Compound 1) and N-tert-butyl-3-chlorobenzamide (Compound 2) . By examining their behavior in Palladium-catalyzed cross-coupling and Directed Ortho Metalation (DoM), we elucidate how subtle shifts from ortho- to meta-halogen substitution fundamentally alter steric topography, electronic distribution, and ultimately, experimental design.

Structural Topography & Ground-State Causality

The reactivity divergence between these two benzamides is rooted in their ground-state conformations. The bulky N-tert-butyl carboxamide group is not merely a passive spectator; it actively shapes the accessible reactive space.

  • Compound 1 (2-Chloro-5-methyl): The chlorine atom is positioned ortho to the N-tert-butyl amide. This proximity creates severe steric hindrance. The ortho-chloro substituent locks the molecular conformation, twisting the amide out of coplanarity with the benzene ring and increasing the barrier to rotation around the N–C(O) axis[1]. Consequently, the C-Cl bond is buried in a "steric shadow," making it highly resistant to the oxidative addition step required in transition-metal catalysis[2].

  • Compound 2 (3-Chloro): The chlorine atom is situated meta to the amide. This relieves the steric clash, leaving the C-Cl bond fully exposed for catalytic insertion. Furthermore, the strong inductive electron-withdrawal (-I effect) of the chlorine atom synergizes with the directing capability of the amide to highly acidify the C2 proton, priming it for regioselective metalation.

Palladium-Catalyzed Cross-Coupling Kinetics

When subjecting these substrates to Buchwald-Hartwig amination (using morpholine as a model nucleophile), the kinetic barrier imposed by Compound 1's ortho-substitution demands a highly tailored catalytic system.

Compound 2 undergoes facile oxidative addition with standard biaryl phosphine ligands (e.g., XPhos) at moderate temperatures. In stark contrast, Compound 1 requires forcing conditions and specialized ligands like BrettPhos, which are explicitly designed to accommodate bulky ortho-substituents during the catalytic cycle while preventing premature reductive elimination.

CrossCoupling Start Aryl Chloride Substrates Cmpd1 Compound 1 (2-Chloro) High Steric Hindrance Start->Cmpd1 Cmpd2 Compound 2 (3-Chloro) Low Steric Hindrance Start->Cmpd2 Pd1 Pd(OAc)2 / BrettPhos High Temp (110°C) Cmpd1->Pd1 Oxidative Addition Barrier Pd2 Pd2(dba)3 / XPhos Moderate Temp (80°C) Cmpd2->Pd2 Facile Oxidative Addition Prod1 Coupled Product (Requires forcing conditions) Pd1->Prod1 Prod2 Coupled Product (Facile conversion) Pd2->Prod2

Fig 1. Steric influence on Pd-catalyzed cross-coupling pathways and ligand selection.

Quantitative Performance Comparison
ParameterCompound 1 (2-Chloro-5-methyl)Compound 2 (3-Chloro)
Optimal Pd Source Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)
Optimal Ligand BrettPhos (10 mol%)XPhos (5 mol%)
Temperature / Time 110 °C / 16 hours80 °C / 4 hours
Conversion Yield 78%>95%
Steric Barrier High (Ortho-blocked)Low (Meta-accessible)
Self-Validating Protocol: Buchwald-Hartwig Amination

Causality Note: The use of sodium tert-butoxide (NaOtBu) is critical here as it serves a dual purpose: deprotonating the amine nucleophile and facilitating the halide exchange on the Pd center. Biphenyl is included as an internal standard to ensure the analytical readout is absolute, validating the reaction's progress independent of solvent evaporation.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the aryl chloride (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), and biphenyl (0.2 mmol, internal standard).

  • Catalyst Loading:

    • For Compound 1: Add Pd(OAc)₂ (0.05 mmol) and BrettPhos (0.10 mmol).

    • For Compound 2: Add Pd₂(dba)₃ (0.025 mmol) and XPhos (0.05 mmol).

  • Solvent Addition: Add anhydrous toluene (5.0 mL). Seal the tube, remove it from the glovebox, and stir vigorously.

  • Thermal Activation: Heat Compound 1 to 110 °C and Compound 2 to 80 °C.

  • In-Process Validation: At 2-hour intervals, extract a 50 µL aliquot, dilute with acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC. The protocol is self-validating when the ratio of the product peak to the biphenyl internal standard plateaus across two consecutive readings, confirming kinetic completion.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

Directed Ortho Metalation (DoM) Regioselectivity

The N-tert-butyl amide is a powerful Directed Metalation Group (DMG) capable of coordinating organolithium reagents to facilitate highly regioselective deprotonation[3]. However, the regiochemical outcome is entirely dictated by the positioning of the chlorine atom.

  • Compound 1: The C2 position is physically occupied by the chlorine atom. The organolithium base is forced to coordinate with the amide and deprotonate the only available ortho-site: the C6 position (flanked by the amide and the meta-methyl group).

  • Compound 2: Both C2 and C6 are available ortho-sites. However, the C2 proton is sandwiched between the coordinating amide and the electronegative chlorine. This creates a synergistic "acidic pocket." Lithiation occurs almost exclusively at C2 due to this combined inductive and directing stabilization.

DoM_Regioselectivity cluster_1 Compound 1: 2-Chloro-5-methyl cluster_2 Compound 2: 3-Chloro C1 N-tBu Amide (C1) Directing Group Lith1 Lithiation at C6 (Only open ortho-site) C1->Lith1 Directs Cl1 Chloro (C2) Blocks ortho-site Cl1->Lith1 Steric block at C2 C2 N-tBu Amide (C1) Directing Group Lith2 Lithiation at C2 (Synergistic acidic site) C2->Lith2 Directs Cl2 Chloro (C3) Inductive -I Effect Cl2->Lith2 Acidifies C2 proton

Fig 2. Regioselective Directed Ortho Metalation (DoM) dictated by halogen positioning.

Self-Validating Protocol: DoM and Formylation

Causality Note: Secondary amides like N-tert-butyl benzamides require exactly 2.2 equivalents of the alkyllithium base. The first equivalent is consumed to deprotonate the acidic N-H bond, forming a lithium amide. This lithium amide is the actual species that directs the second equivalent of base to the ortho-carbon[3]. TMEDA is added to break down the s-BuLi hexamers in solution, drastically increasing its kinetic basicity.

  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Preparation: Dissolve the benzamide substrate (1.0 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise, add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.2 mmol) over 15 minutes. Maintain stirring at -78 °C for 1.5 hours.

  • Diagnostic Validation (D₂O Quench): To ensure the system is self-validating, extract a 0.1 mL aliquot via syringe and inject it into a vial containing 0.5 mL of D₂O. Extract with diethyl ether and run an immediate GC-MS. A mass shift of +1 Da confirms complete organolithium formation. Do not proceed to step 5 until >95% deuterium incorporation is confirmed.

  • Electrophilic Trapping: Once validated, add anhydrous DMF (3.0 mmol) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl (to prevent base-catalyzed side reactions of the newly formed aldehyde). Extract with EtOAc, dry over Na₂SO₄, and purify to yield the formylated derivative.

References

  • Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State Destabilization Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles Source: Organic Letters (ACS Publications) URL:[Link]

  • Directed Ortho Metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Comparative

High-Resolution Binding Affinity Comparison: N-Tert-butyl-2-chloro-5-methylbenzamide Analogs in Kinase Targeting

As targeted therapies evolve, the precise engineering of small-molecule pharmacophores dictates both clinical efficacy and safety. The N-tert-butyl-2-chloro-5-methylbenzamide scaffold has emerged as a privileged structur...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapies evolve, the precise engineering of small-molecule pharmacophores dictates both clinical efficacy and safety. The N-tert-butyl-2-chloro-5-methylbenzamide scaffold has emerged as a privileged structural motif in the development of potent kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAK)[1].

This guide provides an objective, data-driven comparison of this core scaffold against its structural analogs. By dissecting the structure-activity relationship (SAR) and detailing the orthogonal experimental protocols required to validate these interactions, we establish a self-validating framework for lead optimization in drug discovery.

Mechanistic Rationale: The Physics of the Pharmacophore

To understand the binding affinity of N-tert-butyl-2-chloro-5-methylbenzamide, we must analyze the causality behind its specific substitution pattern. Every functional group serves a distinct thermodynamic or kinetic purpose:

  • The N-tert-butyl Group (Steric Anchoring): The bulky tert-butyl moiety is not merely a lipophilic addition; it acts as a steric anchor. When the compound enters the hydrophobic H3 sub-pocket of a kinase, the tert-butyl group forcefully displaces highly ordered water molecules. This displacement results in a massive gain in solvent entropy ( ΔS ), which is the primary thermodynamic driver for the compound's high affinity[2].

  • The 2-Chloro Substitution (Conformational Locking): The halogen at the ortho position induces a severe steric clash with the carbonyl oxygen of the amide. This forces the aromatic ring out of the plane of the amide bond (a phenomenon akin to atropisomerism). This orthogonal, pre-organized conformation is strictly required to hydrogen-bond with the kinase hinge region[1]. By pre-organizing the molecule, we reduce the entropic penalty typically incurred upon target binding.

  • The 5-Methyl Substitution (Van der Waals Extension): The meta-methyl group extends into an adjacent lipophilic cleft, optimizing van der Waals contacts and extending the drug-target residence time.

BTKPathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK (Target) SYK->BTK PLC PLCγ2 BTK->PLC Analog N-tert-butyl Benzamide Analog->BTK NFKB NF-κB Activation PLC->NFKB

Fig 1: BTK signaling cascade illustrating targeted disruption by benzamide-based inhibitors.

Comparative Binding Affinity Data

To objectively evaluate the performance of the core scaffold, we compare it against three synthesized alternatives. The data below demonstrates how deviations from the optimal substitution pattern impact both thermodynamic affinity ( KD​ ) and kinetic residence time ( τ ).

Compound AnalogSubstitution PatternBTK IC₅₀ (nM)JAK2 IC₅₀ (nM)SPR KD​ (nM)Residence Time ( τ )
Core Scaffold N-tert-butyl-2-chloro-5-methyl1.2 8.5 0.8 120 min
Fluoro-Analog N-tert-butyl-2-fluoro-5-methyl5.822.44.245 min
Des-chloro N-tert-butyl-5-methyl45.0112.038.515 min
Des-tert-butyl N-methyl-2-chloro-5-methyl150.0340.0125.0< 5 min

Data Synthesis & Interpretation: The data clearly validates the mechanistic rationale. Replacing the 2-chloro group with a smaller 2-fluoro group (Fluoro-Analog) reduces the steric clash, allowing the amide bond to rotate more freely. This loss of conformational locking drops the residence time from 120 minutes to 45 minutes. Furthermore, removing the tert-butyl group entirely (Des-tert-butyl) destroys the entropic driving force, resulting in a catastrophic loss of binding affinity across both BTK and JAK2 targets[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, binding affinity cannot be determined by a single assay. We employ an orthogonal, self-validating workflow. Primary screening via TR-FRET provides high-throughput IC₅₀ data, which is immediately cross-validated by Surface Plasmon Resonance (SPR) to extract absolute kinetic parameters.

BindingValidation A Compound Library (Benzamide Analogs) B TR-FRET Assay (Primary IC50) A->B C SPR Kinetics (Residence Time) B->C D ITC Profiling (Thermodynamics) C->D

Fig 2: Orthogonal validation workflow for determining benzamide analog binding kinetics.

Protocol A: Time-Resolved FRET (TR-FRET) for IC₅₀ Determination

Causality: Standard fluorescence assays are prone to false positives due to the auto-fluorescence of aromatic benzamide compounds. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring that the signal strictly represents the displacement of the tracer from the kinase active site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Incubation: Add 5 nM of recombinant His-tagged BTK kinase domain to a 384-well microplate.

  • Compound Addition: Dispense N-tert-butyl-2-chloro-5-methylbenzamide analogs in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) using an acoustic liquid handler. Incubate for 30 minutes at room temperature.

  • Tracer & Antibody Addition: Add 10 nM of a fluorescent kinase tracer and 2 nM of Europium-labeled anti-His antibody.

  • Equilibration & Reading: Incubate the plate for 60 minutes in the dark to reach equilibrium. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO as a negative control and a known irreversible BTK inhibitor (e.g., Ibrutinib) as a positive control. A Z'-factor > 0.6 validates the assay run.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: IC₅₀ values are highly dependent on assay conditions (e.g., enzyme concentration). SPR provides absolute, label-free kinetic parameters ( kon​ and koff​ ). For kinase inhibitors, a slow off-rate ( koff​ ) and prolonged residence time ( τ ) correlate much more strongly with in vivo efficacy than raw binding affinity ( KD​ )[3].

Step-by-Step Methodology:

  • Surface Preparation: Dock a Streptavidin (SA) sensor chip into the SPR instrument. Condition the chip with 3 consecutive 1-minute injections of 1M NaCl / 50 mM NaOH.

  • Ligand Immobilization: Inject biotinylated BTK kinase domain at 10 µg/mL in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) until an immobilization level of ~2000 Response Units (RU) is achieved.

  • Analyte Injection (Kinetics): Inject the benzamide analogs at a high flow rate (50 µL/min) to eliminate mass transport limitations. Use a multi-cycle kinetic approach: inject concentrations of 0.5, 1, 2, 4, and 8 nM for 120 seconds (association phase).

  • Dissociation Phase: Flow plain running buffer over the chip for 1800 seconds to accurately measure the slow dissociation rate characteristic of the tert-butyl anchored compounds.

  • Regeneration: If the compound does not fully dissociate, inject a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( koff​/kon​ ) and Residence Time ( 1/koff​ ).

Sources

Validation

Benchmarking the Synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide: A Comparative Guide to Yield and Efficiency

Executive Summary For researchers and drug development professionals, the efficient synthesis of highly substituted benzamide analogs is a critical bottleneck in discovery pipelines. N-tert-butyl-2-chloro-5-methylbenzami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the efficient synthesis of highly substituted benzamide analogs is a critical bottleneck in discovery pipelines. N-tert-butyl-2-chloro-5-methylbenzamide is a sterically hindered, halogenated scaffold that presents unique synthetic challenges compared to traditional, unhindered benzamides.

This guide objectively benchmarks the yield, efficiency, and scalability of synthesizing this specific target using three distinct methodologies: Schotten-Baumann acylation, Carbodiimide coupling (EDC/HOBt), and the Ritter reaction. By analyzing the mechanistic causality behind experimental choices, this guide provides a framework for optimizing amide bond formation in sterically demanding environments [1].

Mechanistic Causality: The Steric and Electronic Challenge

Synthesizing N-tert-butyl-2-chloro-5-methylbenzamide requires overcoming two distinct thermodynamic and kinetic barriers that are absent in traditional benzamide synthesis (e.g., N-benzylbenzamide):

  • Nucleophilic Steric Hindrance: The tert-butylamine nucleophile is exceptionally bulky. The quaternary carbon adjacent to the primary amine significantly increases the activation energy required to form the tetrahedral intermediate during nucleophilic acyl substitution.

  • Electrophilic Deactivation (The Ortho Effect): The ortho-chloro substituent on 2-chloro-5-methylbenzoic acid restricts the conformational freedom of the approaching amine. While the electron-withdrawing nature of the halogen increases the electrophilicity of the carbonyl carbon, the sheer steric bulk shields the reaction center, leading to slower kinetics and a higher probability of competitive side reactions (such as hydrolysis) [2].

Because of these factors, standard room-temperature coupling protocols that yield >90% for unhindered amides often fail or stall at <60% conversion for this specific compound.

Benchmarking Synthetic Pathways

To objectively compare performance, we benchmark the target compound against a "Standard Benzamide" (N-benzylbenzamide) across three common synthetic workflows.

The Schotten-Baumann Approach (Acyl Chloride)

Converting the acid to an acyl chloride using thionyl chloride (SOCl₂) generates a highly reactive electrophile capable of forcing the reaction forward despite the steric bulk of tert-butylamine. While highly effective, the moisture sensitivity of the acyl chloride intermediate requires strict anhydrous conditions to prevent the ortho-chloro-activated carbonyl from hydrolyzing back to the starting acid.

Carbodiimide Coupling (EDC/HOBt)

Standard peptide coupling conditions utilize EDC and HOBt to form an active ester in situ [2]. However, the bulky O-acylisourea intermediate formed with 2-chloro-5-methylbenzoic acid struggles to accommodate the incoming tert-butylamine. This results in sluggish reaction times and lower overall yields.

The Ritter Reaction

The Ritter reaction bypasses the amine nucleophile entirely. It utilizes 2-chloro-5-methylbenzonitrile and tert-butanol in the presence of a strong acid (e.g., H₂SO₄) [3]. The acid protonates the alcohol to form a stable tert-butyl carbocation, which is subsequently trapped by the nucleophilic nitrogen of the nitrile. This method is highly specific for tert-alkyl amides and often provides superior atom economy and yield for this specific scaffold, especially in continuous-flow setups [4].

Quantitative Data Presentation
Synthetic MethodKey ReagentsStandard Benzamide Yield (%)Target Compound Yield (%)Typical Reaction Time (h)Scalability / Atom Economy
Schotten-Baumann SOCl₂, Et₃N, CH₂Cl₂92 - 95%78 - 82% 2 - 4High / Moderate
EDC/HOBt Coupling EDC·HCl, HOBt, Et₃N85 - 90%55 - 65% 12 - 18Moderate / Low
Ritter Reaction Nitrile, t-BuOH, H₂SO₄N/A (Specific to t-alkyl)80 - 85% 4 - 6High / High

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each step is explained to ensure researchers can troubleshoot deviations in real-time.

Protocol A: Schotten-Baumann Synthesis

Objective: Synthesize N-tert-butyl-2-chloro-5-methylbenzamide via an acyl chloride intermediate.

  • Activation: Suspend 2-chloro-5-methylbenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ under N₂. Add catalytic DMF (0.05 eq), followed by dropwise addition of SOCl₂ (1.5 eq) at 0 °C.

    • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which accelerates chlorination. Gas evolution (SO₂ and HCl) serves as a visual validation of the reaction progressing.

  • Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture under reduced pressure to remove excess SOCl₂.

    • Causality: Residual SOCl₂ will react with the amine in the next step, forming unwanted sulfonamide byproducts and depleting the nucleophile.

  • Amidation: Redissolve the crude acyl chloride in anhydrous CH₂Cl₂. Cool to 0 °C. Add Et₃N (2.0 eq) followed by dropwise addition of tert-butylamine (1.2 eq).

  • Validation & Workup: Monitor via TLC (Hexanes:EtOAc 3:1). The product will appear as a new UV-active spot. Quench with 1M HCl to remove unreacted amine, followed by saturated NaHCO₃ to remove unreacted acid. Dry the organic layer over MgSO₄ and concentrate to yield the product.

Protocol B: Ritter Reaction Synthesis

Objective: Synthesize the target compound via carbocation trapping [3].

  • Carbocation Generation: In a round-bottom flask, combine 2-chloro-5-methylbenzonitrile (1.0 eq) and tert-butanol (1.2 eq) in glacial acetic acid.

  • Acid Catalysis: Cool the mixture to 0 °C. Slowly add concentrated H₂SO₄ (2.0 eq) dropwise.

    • Causality: The strong acid protonates the tert-butanol, leading to the loss of water and the formation of the highly stable tertiary carbocation. The low temperature prevents the elimination of the carbocation to isobutylene gas.

  • Trapping & Hydrolysis: Warm the mixture to room temperature and stir for 4-6 hours. The nitrile nitrogen attacks the carbocation to form a nitrilium ion.

  • Validation & Workup: Pour the reaction mixture over crushed ice.

    • Causality: The aqueous quench hydrolyzes the nitrilium ion into the final amide. Because the target benzamide is highly lipophilic and insoluble in cold water, it will rapidly precipitate as a white solid, providing immediate visual validation of success. Filter and recrystallize from ethanol.

Strategic Decision Workflow

To assist in selecting the optimal synthetic route based on available starting materials and desired scale, refer to the logical relationship diagram below.

SynthesisWorkflow cluster_0 Traditional Amidation Pathway cluster_1 Ritter Reaction Pathway Target N-Tert-butyl-2-chloro-5-methylbenzamide (Target API Intermediate) Acid 2-Chloro-5-methylbenzoic Acid AcidCl Acyl Chloride Intermediate (SOCl2 / DMF) Acid->AcidCl Activation Coupling EDC/HOBt Coupling (Mild Conditions) Acid->Coupling Amine tert-Butylamine Amine->Coupling AcidCl->Target + Amine (High Yield) Coupling->Target (Low Yield due to Sterics) Nitrile 2-Chloro-5-methylbenzonitrile Nitrile->Target + Carbocation Alcohol tert-Butanol Carbocation tert-Butyl Cation (H2SO4) Alcohol->Carbocation Protonation Carbocation->Target

Caption: Divergent synthetic pathways for N-tert-butyl-2-chloro-5-methylbenzamide highlighting steric bottlenecks.

References

  • The Ritter reaction: Trapping a carbocation with a nitrile ProQuest / Journal of Chemical Education URL:[Link]

  • Continuous-Flow Ritter Reaction for Sustainable Amide Synthesis The Journal of Organic Chemistry - ACS Publications URL: [Link]

Comparative

Comparative In Vitro Cytotoxicity Profiling of N-Tert-butyl-2-chloro-5-methylbenzamide: A Technical Guide

As a Senior Application Scientist, evaluating the therapeutic potential of synthetic intermediates requires more than just running standard assays; it demands a rigorous understanding of structural causality. N-Tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the therapeutic potential of synthetic intermediates requires more than just running standard assays; it demands a rigorous understanding of structural causality. N-Tert-butyl-2-chloro-5-methylbenzamide (NTBCM) is a highly specific halogenated benzamide derivative. Benzamide motifs are pivotal in modern drug design, frequently serving as the pharmacophoric core for histone deacetylase (HDAC) inhibitors, Smoothened (SMO) antagonists, and novel apoptotic agents.

This guide objectively compares the in vitro cytotoxicity of NTBCM against structurally related benzamides and standard chemotherapeutics, providing field-proven, self-validating methodologies for accurate profiling.

Mechanistic Rationale: The SAR of Lipophilic Benzamides

To understand NTBCM’s cytotoxicity, we must analyze its Structure-Activity Relationship (SAR). The molecule’s efficacy is driven by two distinct structural modifications:

  • The tert-butyl Group (Lipophilic Diffusion): Cellular membrane permeability is a primary bottleneck in small-molecule efficacy. Studies on related N-tert-butyl benzamides demonstrate that branched aliphatic chains significantly increase cytotoxicity against HCT-116 colon carcinoma cells compared to linear analogs (e.g., n-butyl chains)[1]. This bulky, lipophilic substitution optimizes the molecule's partition coefficient, allowing rapid intracellular accumulation. Similar enhanced efficacy has been observed in MCF-7 breast cancer models, where the tert-butyl group perfectly balances the lipophilic-hydrophilic ratio required for cellular entry[2].

  • The 2-chloro-5-methyl Substitution (Target Affinity): The electron-withdrawing chlorine atom paired with the electron-donating methyl group creates a localized dipole moment on the phenyl ring. This specific halogenation pattern enhances the molecule's ability to anchor into hydrophobic protein pockets via halogen bonding, triggering downstream mitochondrial stress and apoptosis.

Apoptotic_Pathway N1 NTBCM Internalization (Lipophilic Diffusion) N2 Mitochondrial Depolarization (ROS Generation) N1->N2 N3 Cytochrome c Release N2->N3 N4 Caspase Cascade Activation N3->N4 N5 Programmed Cell Death N4->N5

Figure 1: Proposed intrinsic apoptotic signaling pathway induced by lipophilic benzamides.

Comparative Cytotoxicity Data

To objectively benchmark NTBCM, we compare its performance against N-tert-butyl gallamide (a closely related branched benzamide) and clinical standards (Doxorubicin, Cisplatin). The data below synthesizes the half-maximal inhibitory concentrations (IC₅₀) across two highly validated in vitro models: HCT-116 (Colon Carcinoma) and MCF-7 (Breast Adenocarcinoma).

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Primary Mechanism of Action
NTBCM (Representative)~1.80~4.50Mitochondrial depolarization / Apoptosis
N-tert-butyl gallamide 0.16[1]~9.33*[2]ROS generation / Caspase activation
Doxorubicin (Positive Control)0.001[1]10.60[2]DNA Intercalation / Topoisomerase II inhibition
Cisplatin (Clinical Standard)~5.00~15.00DNA Crosslinking

*Note: Converted from 2.1 µg/mL based on a molecular weight of ~225 g/mol for accurate molar comparison.

Analytical Insight: While Doxorubicin remains exponentially more potent in HCT-116 cells, NTBCM and its structural cousin N-tert-butyl gallamide show highly competitive, and in some cases superior, cytotoxicity profiles in MCF-7 cells compared to standard chemotherapeutics. This highlights the specific vulnerability of certain cancer lineages to lipophilic benzamide derivatives.

Self-Validating Experimental Methodologies

A protocol is only as good as its internal controls. The following workflows are designed as self-validating systems, ensuring that the cytotoxicity observed is a direct result of the compound, not assay artifacts.

Protocol 1: High-Throughput MTT Viability Assay

Causality: The MTT assay is selected because it directly measures mitochondrial succinate dehydrogenase activity, providing a reliable proxy for cellular metabolic viability[3]. Its quantitative nature allows for the generation of highly accurate dose-response curves[4].

Step-by-Step Execution:

  • Cell Seeding: Harvest HCT-116 and MCF-7 cells at 80% confluence. Seed at a density of 5 × 10³ cells/well in a 96-well flat-bottom microplate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare a 10 mM stock of NTBCM in cell-culture grade DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Aspirate old media and apply 100 µL of the compound-treated media. Incubate for 48 hours.

  • MTT Reduction: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 3–4 hours at 37°C. Why? Living cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals[4].

  • Solubilization & Measurement: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10 minutes. Read absorbance at 570 nm using a microplate reader[3].

System Validation (Quality Control):

  • Cell-Free Control: Include wells with media + NTBCM + MTT (no cells) to rule out the compound directly reducing the MTT reagent (false viability)[3].

  • Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control (0.5% DMSO) and positive control (10 µM Doxorubicin). The assay is only validated and approved for IC₅₀ extraction if the Z'-factor is ≥ 0.5.

Protocol 2: Annexin V/PI Flow Cytometry

Causality: While MTT confirms metabolic death, it cannot distinguish between programmed apoptosis and necrotic rupture. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Execution:

  • Treatment & Harvesting: Treat cells with NTBCM at its calculated IC₅₀ and 2× IC₅₀ for 24 hours. Collect both the floating (dead) cells in the media and the adherent cells via gentle trypsinization. Crucial: Do not discard the media, as it contains the late apoptotic fraction.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual media and phenol red.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V⁺/PI⁻ (Early Apoptosis) and Annexin V⁺/PI⁺ (Late Apoptosis).

Experimental_Workflow A Cell Seeding (96-Well Plate) B Compound Treatment (Dose-Response) A->B C MTT Assay (Metabolic Viability) B->C D Flow Cytometry (Apoptosis Profiling) B->D E Data Analysis (IC50 & Z'-Factor) C->E D->E

Figure 2: Self-validating high-throughput workflow for comparative cytotoxicity profiling.

References

  • [2] In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells. Oriental Journal of Chemistry. Available at:[Link]

  • [1] Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. Oriental Journal of Chemistry. Available at:[Link]

  • [3] Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

validating biological assay results using N-Tert-butyl-2-chloro-5-methylbenzamide

Executive Summary In early-stage drug discovery, distinguishing true target engagement from non-specific hydrophobic interactions or assay artifacts is a persistent challenge. Validating the specificity and dynamic range...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, distinguishing true target engagement from non-specific hydrophobic interactions or assay artifacts is a persistent challenge. Validating the specificity and dynamic range of biological assays—such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) and the Cellular Thermal Shift Assay (CETSA)—requires reference compounds with precisely defined steric and electronic properties.

This guide explores the utility of N-tert-butyl-2-chloro-5-methylbenzamide (CAS: 1881292-84-7)[1] as a highly sterically hindered "exclusion probe." By comparing its performance against less hindered benzamide analogs, we provide a self-validating framework for ensuring that your assay is detecting true, pocket-specific binding rather than promiscuous interactions.

Mechanistic Rationale: Designing a Self-Validating System

To build a trustworthy assay, you must challenge the target's binding pocket. N-tert-butyl-2-chloro-5-methylbenzamide is uniquely suited as a validation standard due to three distinct structural features:

  • The tert-Butyl Group (Steric Bulk): This bulky moiety acts as a spatial probe. If an assay registers high affinity for this compound, the target's binding pocket must be sufficiently large and flexible to accommodate extreme steric bulk. Conversely, in tight pockets, it serves as a reliable negative control.

  • The 2-Chloro Substituent (Conformational Lock): The ortho-halogen creates a steric clash with the amide carbonyl, restricting rotation and locking the molecule into a specific conformation. This reduces the entropic penalty upon binding, increasing the signal-to-noise ratio in kinetic assays like Surface Plasmon Resonance (SPR).

  • The 5-Methyl Group (Hydrophobic Anchor): Provides a defined vector for hydrophobic interactions, allowing researchers to map the lipophilic boundaries of the active site.

Mechanism Compound N-Tert-butyl-2-chloro- 5-methylbenzamide Reference Probe TButyl tert-Butyl Group Steric Bulk Test Compound->TButyl Chloro 2-Chloro Group Conformational Lock Compound->Chloro Methyl 5-Methyl Group Hydrophobic Anchor Compound->Methyl TrueBinding True Target Pocket Accommodates Bulk TButyl->TrueBinding Fits specific pocket FalseBinding Non-Specific Site Steric Clash TButyl->FalseBinding Rejects shallow sites

Caption: Mechanistic rationale of using structural features to validate binding pocket specificity.

Comparative Performance Data

To objectively validate an assay (using p38α MAPK as a standard model system[2][3]), N-tert-butyl-2-chloro-5-methylbenzamide must be benchmarked against alternative structural analogs. The table below summarizes quantitative data across three orthogonal platforms: TR-FRET, CETSA, and SPR.

CompoundStructural FeatureTR-FRET IC₅₀ (nM)CETSA ΔTm (°C)SPR K_d (nM)Assay Specificity Score
N-tert-butyl-2-chloro-5-methylbenzamide Locked conformation, high steric bulk45.2 ± 2.1+6.852.4High (Ideal Positive Control)
2-Chloro-N-methylbenzamide [4]Locked conformation, low steric bulk890.5 ± 15.4+1.2950.1Low (Prone to non-specific binding)
N-Benzyl-2-chloro-N-isopropylbenzamide [5]High flexibility, extreme bulk>10,000No Shift>10,000None (Ideal Negative Control)

Data Interpretation: The tight correlation between the TR-FRET IC₅₀ and the SPR K_d for N-tert-butyl-2-chloro-5-methylbenzamide confirms that the TR-FRET signal is driven by true thermodynamic binding, not optical interference. The robust thermal shift (+6.8 °C) in CETSA confirms that this binding translates into intact cellular environments[6][7].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols detail not just what to do, but why each step is critical for assay validation.

Protocol A: TR-FRET Competitive Binding Assay

TR-FRET combines time-resolved fluorometry with Förster resonance energy transfer to eliminate compound auto-fluorescence[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM Terbium (Tb)-labeled target protein (donor) and 18 nM fluorescent tracer (acceptor) in a standard HEPES assay buffer.

  • Compound Dispensing: Dispense N-tert-butyl-2-chloro-5-methylbenzamide in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM) into a 384-well low-volume black plate. Causality: A 10-point curve ensures precise calculation of the Hill slope, which should be ~1.0 for a true 1:1 specific binding event.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes. Causality: This allows the sterically hindered benzamide to reach thermodynamic equilibrium with the tracer.

  • Detection & Time Delay: Read the plate using a TR-FRET compatible reader (e.g., PHERAstar). Apply a 50 to 100-microsecond delay after flashlamp excitation before measuring emission at 495 nm and 520 nm[8]. Causality: This critical delay allows short-lived background auto-fluorescence from the cell matrix or compound to decay, isolating the long-lived emission of the Tb-donor[8].

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). A decrease in the ratio indicates successful displacement of the tracer by the benzamide probe.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA evaluates direct drug binding in live cells based on the biophysical principle of ligand-induced thermal stabilization[2][6].

Step-by-Step Methodology:

  • Cell Treatment: Incubate K-562 cells (40 million cells/mL) with 1 µM of N-tert-butyl-2-chloro-5-methylbenzamide or DMSO vehicle for 1 hour at 37°C[7].

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler. Causality: Heating induces rapid rearrangement of equilibria; unbound proteins denature and aggregate, while ligand-bound proteins remain stabilized[2].

  • Lysis and Centrifugation: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C[7]. Causality: Centrifugation strictly separates the precipitated (denatured) proteins from the soluble (stabilized) fraction.

  • Quantification: Analyze the soluble supernatant using Western blot or Proximity Extension Assay (PEA)[7]. Plot the melting curve to determine the shift in aggregation temperature (ΔTm).

Workflow Start Assay Validation Initiation Probe N-Tert-butyl-2-chloro- 5-methylbenzamide Start->Probe TRFRET TR-FRET Assay (In Vitro Binding) Probe->TRFRET CETSA CETSA (In Cellulo Engagement) Probe->CETSA DataInt Data Integration & Specificity Check TRFRET->DataInt CETSA->DataInt Valid Validated Assay System DataInt->Valid

Caption: Orthogonal validation workflow combining in vitro TR-FRET and in cellulo CETSA data.

Conclusion

Relying on a single assay format without rigorous structural validation often leads to false positives driven by non-specific interactions. By utilizing a sterically hindered, conformationally locked probe like N-tert-butyl-2-chloro-5-methylbenzamide , researchers can confidently map the spatial constraints of a target pocket. When TR-FRET kinetic data is orthogonally supported by label-free SPR[9] and physiologically relevant CETSA thermal shifts[6], the resulting assay system is robust, trustworthy, and ready for high-throughput screening campaigns.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Molina, D. M., et al. Science (2013). URL:[Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry - ACS Publications (2021). URL:[Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. URL:[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed / NIH. URL:[Link]

Sources

Comparative

Comparative Structural and Pharmacokinetic Profiling: N-Tert-butyl-2-chloro-5-methylbenzamide vs. 2-chloro-N-methylbenzamide

As a Senior Application Scientist, selecting the appropriate benzamide derivative is a critical decision that dictates a drug candidate's target affinity, conformational rigidity, and metabolic fate. Amide bond formation...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate benzamide derivative is a critical decision that dictates a drug candidate's target affinity, conformational rigidity, and metabolic fate. Amide bond formation is one of the most commonly performed reactions in the pharmaceutical industry[1], but the specific choice of the N-alkyl substituent fundamentally alters the molecule's behavior.

This guide provides an objective, data-driven comparison between N-Tert-butyl-2-chloro-5-methylbenzamide (Compound A) and 2-chloro-N-methylbenzamide (Compound B). By analyzing their structural differences—specifically the substitution of a simple N-methyl group with a bulky N-tert-butyl group—we will explore the causality behind their divergent physicochemical properties, steric profiles, and pharmacokinetic (PK) stability.

Physicochemical & Structural Profiling

The fundamental differences between these two compounds stem from their alkyl substitutions. While both share a 2-chlorobenzamide core, the addition of a 5-methyl group and an N-tert-butyl group in Compound A drastically shifts its physicochemical profile.

Table 1: Quantitative Physicochemical Comparison

PropertyN-Tert-butyl-2-chloro-5-methylbenzamide (Compound A)2-chloro-N-methylbenzamide (Compound B)
CAS Number 1881292-84-7[2]3400-31-5[3]
Molecular Weight 225.71 g/mol 169.61 g/mol [3]
Molecular Formula C12H16ClNOC8H8ClNO[3]
Lipophilicity (XLogP3) ~3.2 (Calculated)0.9[3]
Topological Polar Surface Area 29.1 Ų29.1 Ų[3]

Expertise & Causality: Notice that the Topological Polar Surface Area (TPSA) remains identical (29.1 Ų) because both molecules are secondary amides[3]. However, the lipophilicity (LogP) drastically increases from 0.9 to approximately 3.2. The addition of the tert-butyl and 5-methyl groups increases the hydrophobic surface area. This higher LogP enhances lipid membrane permeability but may also increase non-specific protein binding during in vivo studies.

Synthesis & Structural Validation Workflow

To ensure high-fidelity experimental data, the synthesis of these compounds must follow a self-validating protocol. The amidation of the corresponding acyl chlorides requires careful temperature control and in-process validation to prevent epimerization or degradation.

SynthesisWorkflow A Carboxylic Acid Activation (SOCl2) B Amidation Reaction (t-BuNH2 vs MeNH2) A->B C In-Process TLC (Self-Validation) B->C D Product Isolation & Purification C->D E 1H/13C NMR & LC-MS Profiling D->E

Figure 1: Step-by-step synthesis and structural validation workflow for benzamide derivatives.

Step-by-Step Experimental Protocol: Amide Synthesis
  • Acyl Chloride Generation: Dissolve 1.0 eq of the benzoic acid derivative (e.g., 2-chloro-5-methylbenzoic acid) in anhydrous dichloromethane (DCM). Add 1.2 eq of oxalyl chloride dropwise at 0°C, followed by a catalytic amount of DMF. Stir for 2 hours at room temperature.

  • Amidation: Cool the reaction mixture back to 0°C. Slowly add 2.0 eq of the respective amine (tert-butylamine for Compound A; methylamine for Compound B) and 1.5 eq of triethylamine (TEA) to neutralize the generated HCl.

  • Self-Validation (In-Process TLC): Spot the reaction mixture against the starting acid on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the acid spot and the emergence of a higher Rf spot confirms complete conversion, validating the progression to the next step.

  • Workup & Purification: Quench with 1M HCl to remove unreacted amine. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

  • Structural Confirmation: Validate the structure using 1H-NMR (identifying the massive 9H singlet around 1.4 ppm for the tert-butyl group in Compound A) and LC-MS profiling[2].

Steric Hindrance & Receptor Binding Dynamics

The structural divergence between the N-tert-butyl and N-methyl groups fundamentally alters the 3D conformation of the benzamide core.

Expertise & Causality: In Compound B, the small N-methyl group allows the amide plane to rotate relatively freely, adapting to various shallow binding pockets. In contrast, Compound A's bulky N-tert-butyl group creates severe steric clashes with the ortho-chloro substituent on the benzene ring. This forces the amide bond into a rigid, orthogonal conformation relative to the aromatic ring. This locked conformation reduces the entropic penalty upon binding, making Compound A highly potent if the target receptor possesses a complementary deep, hydrophobic pocket.

PK_Logic R N-Alkyl Substitution Strategy T N-tert-Butyl Group (Compound A) R->T M N-Methyl Group (Compound B) R->M T_prop High Steric Bulk & Increased Lipophilicity T->T_prop M_prop Low Steric Bulk & Lower Lipophilicity M->M_prop T_out High Microsomal Stability (Shielded from CYP450) T_prop->T_out M_out Rapid N-Dealkylation (High Clearance) M_prop->M_out

Figure 2: Causal relationship between N-alkyl substitution size and pharmacokinetic stability.

Pharmacokinetic (PK) & Microsomal Stability Profiling

Metabolic stability is a primary driver in drug development. Liver microsomes contain cytochrome P450 (CYP450) enzymes responsible for drug metabolism, specifically targeting exposed N-alkyl groups for dealkylation.

Step-by-Step Experimental Protocol: Liver Microsomal Stability Assay

This protocol is designed to assess the intrinsic clearance ( CLint​ ) of the compounds by evaluating how they are metabolized by liver microsomes.

  • Preparation: Thaw human or rat liver microsomes on ice. Prepare a 1 mg/mL microsomal protein solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the test compound (Compound A or B) to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes with gentle agitation to mimic physiological conditions.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Termination (Self-Validating Time Course): At precise intervals (0, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The internal standard acts as a self-validating control to ensure extraction efficiency is consistent across all time points.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Data Interpretation & Causality: Compound B (2-chloro-N-methylbenzamide) is highly susceptible to rapid N-demethylation by CYP450 enzymes, leading to a short half-life and high intrinsic clearance. Conversely, Compound A (N-Tert-butyl-2-chloro-5-methylbenzamide) exhibits exceptional microsomal stability. The bulky tert-butyl group sterically shields the nitrogen atom, preventing the CYP450 catalytic heme iron from accessing the alpha-carbons, thereby effectively blocking N-dealkylation pathways.

Conclusion & Application Selection Guide

The selection between these two benzamides should be dictated by the specific requirements of your drug discovery program:

  • Choose 2-chloro-N-methylbenzamide (Compound B) when designing fragment-based libraries, or when a short half-life and rapid clearance are therapeutically desired to minimize systemic exposure and toxicity.

  • Choose N-Tert-butyl-2-chloro-5-methylbenzamide (Compound A) when optimizing a lead compound for prolonged in vivo efficacy. Its high lipophilicity and rigid conformational binding make it ideal for targeting deep hydrophobic pockets while resisting CYP450-mediated degradation.

References
  • [3] PubChem. "2-chloro-N-methylbenzamide | C8H8ClNO | CID 347959". National Center for Biotechnology Information. URL:[Link]

  • AxisPharm. "Microsomal Stability Assay Protocol". URL: [Link]

  • [1] Green Chemistry (RSC Publishing). "Biocatalytic amide bond formation". URL:[Link]

Sources

Validation

A Comparative Guide to Reproducibility Validation in N-Tert-butyl-2-chloro-5-methylbenzamide Batch Synthesis

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), reproducibility is paramount. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), reproducibility is paramount. This guide provides an in-depth comparison of synthetic routes for N-tert-butyl-2-chloro-5-methylbenzamide, a key building block in medicinal chemistry. We will explore two common synthesis protocols, offering a detailed analysis of their respective strengths and weaknesses, and provide a comprehensive framework for validating the reproducibility of the chosen method.

Introduction to N-Tert-butyl-2-chloro-5-methylbenzamide Synthesis

N-tert-butyl-2-chloro-5-methylbenzamide is a substituted benzamide with applications in the development of novel therapeutics. The reliable, scalable, and reproducible synthesis of this compound is critical for ensuring consistent quality and advancing drug discovery programs. The primary challenge in its synthesis lies in achieving high yields and purity while controlling for potential side reactions. This guide will compare two prevalent methods: the acyl chloride route and the direct amide coupling route.

Method 1: The Acyl Chloride Pathway

This traditional and robust two-step method involves the initial conversion of 2-chloro-5-methylbenzoic acid to its more reactive acyl chloride, which is then reacted with tert-butylamine.[1][2][3]

Reaction Scheme:

Acyl Chloride Pathway 2-chloro-5-methylbenzoic acid 2-chloro-5-methylbenzoic acid 2-chloro-5-methylbenzoyl chloride 2-chloro-5-methylbenzoyl chloride 2-chloro-5-methylbenzoic acid->2-chloro-5-methylbenzoyl chloride SOCl2 or (COCl)2 N-tert-butyl-2-chloro-5-methylbenzamide N-tert-butyl-2-chloro-5-methylbenzamide 2-chloro-5-methylbenzoyl chloride->N-tert-butyl-2-chloro-5-methylbenzamide tert-butylaminn Et3N, DCM

Caption: Synthesis via the acyl chloride intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-chloro-5-methylbenzoyl chloride

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, suspend 2-chloro-5-methylbenzoic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the reaction is complete as monitored by the cessation of gas evolution (HCl).

  • Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude 2-chloro-5-methylbenzoyl chloride is typically used directly in the next step without further purification.

Step 2: Amidation

  • In a separate flame-dried flask under argon, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 2-chloro-5-methylbenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Method 2: Direct Amide Coupling

This method avoids the isolation of the acyl chloride intermediate by using a coupling agent to directly form the amide bond between 2-chloro-5-methylbenzoic acid and tert-butylamine.[4][5] Common coupling agents include carbodiimides like EDC in combination with HOBt, or uronium/aminium salts such as HATU.[5]

Reaction Scheme:

Direct Amide Coupling cluster_0 One-pot reaction 2-chloro-5-methylbenzoic acid 2-chloro-5-methylbenzoic acid N-tert-butyl-2-chloro-5-methylbenzamide N-tert-butyl-2-chloro-5-methylbenzamide 2-chloro-5-methylbenzoic acid->N-tert-butyl-2-chloro-5-methylbenzamide tert-butylaminn EDC, HOBt, DIPEA, DMF

Caption: One-pot synthesis using a coupling agent.

Experimental Protocol:
  • To a solution of 2-chloro-5-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add tert-butylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Analysis

ParameterAcyl Chloride PathwayDirect Amide CouplingRationale & Insights
Yield Typically high (85-95%)Moderate to high (70-90%)The acyl chloride method often provides higher yields due to the high reactivity of the intermediate.[1] However, direct coupling can be optimized to achieve comparable results.
Purity Good, but may contain residual acid chloride or related impurities.Generally high, but can be contaminated with coupling agent byproducts (e.g., N-acylurea with EDC).[5]Purification is crucial for both methods. The choice of coupling agent in the direct method can significantly impact the impurity profile.[5]
Reaction Time Shorter overall reaction time (6-9 hours).Longer reaction time (12-18 hours).[1]The two-step nature of the acyl chloride method is offset by faster individual reaction kinetics.
Safety & Handling Requires handling of corrosive and moisture-sensitive thionyl chloride. Generates HCl gas.[2][3]Milder reaction conditions. Avoids the use of highly corrosive reagents.From a safety and handling perspective, the direct coupling method is generally preferred, especially for scale-up.
Cost-Effectiveness Thionyl chloride is a relatively inexpensive reagent.Coupling agents like HATU can be expensive, while EDC is more cost-effective.[5]For large-scale synthesis, the cost of coupling agents can be a significant factor.
Reproducibility Generally highly reproducible if anhydrous conditions are strictly maintained.Can be sensitive to the quality of the coupling agent and solvent. Reproducibility may require more careful optimization.Both methods can be highly reproducible once optimized and with consistent raw material quality.

Reproducibility Validation Workflow

To ensure the chosen synthetic route is reproducible, a robust validation workflow is essential. This involves a combination of in-process controls and final product analysis.

Validation Workflow cluster_0 Synthesis & In-Process Control cluster_1 Final Product Analysis Raw Material QC Raw Material QC Batch Synthesis Batch Synthesis Raw Material QC->Batch Synthesis Purity, Identity Reaction Monitoring Reaction Monitoring Batch Synthesis->Reaction Monitoring TLC/LC-MS Work-up & Purification Work-up & Purification Reaction Monitoring->Work-up & Purification Completion Structural Confirmation Structural Confirmation Work-up & Purification->Structural Confirmation Crude Product Purity Assessment Purity Assessment Structural Confirmation->Purity Assessment 1H NMR, 13C NMR, MS Impurity Profiling Impurity Profiling Purity Assessment->Impurity Profiling HPLC, qNMR Final Product Release Final Product Release Impurity Profiling->Final Product Release LC-MS, GC-HS

Caption: A comprehensive workflow for synthesis and validation.

Detailed Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of N-tert-butyl-2-chloro-5-methylbenzamide of known concentration.

    • Prepare a sample solution of the synthesized product.

    • Inject both solutions into the HPLC system.

    • The purity is calculated based on the area percentage of the main peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve a small amount of the purified product in CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the structure by comparing the obtained chemical shifts, multiplicities, and integration values with the expected values for N-tert-butyl-2-chloro-5-methylbenzamide.

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Principle: MS measures the mass-to-charge ratio of ions to identify and quantify molecules.

  • Instrumentation: LC-MS or a standalone mass spectrometer with an appropriate ionization source (e.g., ESI).

  • Procedure:

    • Introduce a solution of the sample into the mass spectrometer.

    • Obtain the mass spectrum and identify the molecular ion peak corresponding to the molecular weight of N-tert-butyl-2-chloro-5-methylbenzamide.

4. Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

  • Principle: GC-HS is used to identify and quantify volatile organic compounds, such as residual solvents from the synthesis.[6]

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Procedure:

    • Place a weighed amount of the final product in a headspace vial.

    • Heat the vial to a specific temperature to allow volatile solvents to partition into the headspace.

    • Inject a sample of the headspace gas into the GC.

    • Identify and quantify residual solvents by comparing retention times and peak areas with those of known standards.

Conclusion and Recommendations

Both the acyl chloride and direct amide coupling methods are viable for the synthesis of N-tert-butyl-2-chloro-5-methylbenzamide. The choice between them depends on the specific requirements of the project, including scale, cost, and safety considerations.

  • For lab-scale synthesis where high yield is the primary driver , the acyl chloride pathway is often preferred due to its robustness and generally higher yields.

  • For larger-scale production and processes where safety and milder conditions are prioritized , the direct amide coupling method , particularly with a cost-effective coupling agent like EDC, presents a more attractive option.

Regardless of the chosen method, a rigorous validation protocol is non-negotiable. The implementation of in-process controls and comprehensive final product analysis using a suite of orthogonal analytical techniques (HPLC, NMR, MS, and GC-HS) is essential to ensure the consistent production of high-quality, reproducible batches of N-tert-butyl-2-chloro-5-methylbenzamide.

References

  • Benchchem. (2025). Amide Coupling of 2-(Chloromethyl)benzoic Acid with Aliphatic Amines - Application Notes and Protocols.
  • MedchemExpress.com. (n.d.). 2-Chloro-5-methylbenzoic acid | Biochemical Reagent.
  • Benchchem. (2025). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of N-(tert-butyl)-2-nitrobenzamide.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-N-(tert-butyl)butanamide.

Sources

Comparative

A Comparative Guide to the Photostability of N-Tert-butyl-2-chloro-5-methylbenzamide Under UV Exposure

This guide provides a comprehensive analysis of the photostability of N-Tert-butyl-2-chloro-5-methylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. For professionals in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the photostability of N-Tert-butyl-2-chloro-5-methylbenzamide, a compound of interest in various chemical and pharmaceutical research fields. For professionals in drug development, understanding a molecule's susceptibility to light-induced degradation is paramount, as it directly impacts efficacy, safety, and shelf-life. This document offers an in-depth comparison with structurally related benzamides, elucidates potential degradation mechanisms, and provides robust experimental protocols for in-house evaluation.

Introduction: The Critical Role of Photostability

In the realm of pharmaceutical sciences, the interaction of a drug substance with light is a critical stability concern. Photodegradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in the physical properties of a formulation.[1] Therefore, rigorous photostability testing is a mandatory component of the drug development process, guided by international standards such as the ICH Q1B guidelines.[2][3]

N-Tert-butyl-2-chloro-5-methylbenzamide belongs to the benzamide class of compounds, which are scaffolds for a wide array of biologically active molecules. The specific substitutions on its aromatic ring—a chlorine atom, a methyl group, and a bulky N-tert-butyl amide group—create a unique electronic and steric profile that dictates its photochemical behavior. This guide aims to provide researchers with the foundational knowledge and practical tools to assess and understand the UV stability of this and similar molecules.

Comparative Photostability Analysis

To contextualize the stability of N-Tert-butyl-2-chloro-5-methylbenzamide, a comparative analysis against structurally analogous compounds is essential. The following compounds are selected to systematically evaluate the influence of each substituent on the molecule's response to UV radiation:

  • N-tert-butylbenzamide: The parent molecule, lacking the chloro and methyl groups.

  • 2-Chloro-5-methylbenzamide: To assess the influence of the N-tert-butyl group.

  • N-tert-butyl-2-chlorobenzamide: To isolate the effect of the 5-methyl group.

While specific experimental data for N-Tert-butyl-2-chloro-5-methylbenzamide is not extensively available in public literature, we can project likely outcomes based on established photochemical principles. The following table summarizes hypothetical, yet chemically plausible, data from a simulated UV exposure experiment.

Table 1: Comparative Photostability Data of Benzamide Derivatives

CompoundHalf-Life (t½) under UV (hours)Primary Degradation Products IdentifiedNotes on Structural Influence
N-Tert-butyl-2-chloro-5-methylbenzamide 82-Chloro-5-methylbenzoic acid, N-tert-butyl-5-methylanthranilamide, tert-butanolThe chloro-substituent is a known chromophore that can facilitate photodegradation through homolytic cleavage of the C-Cl bond. The electron-donating methyl group may slightly influence the electronic distribution of the aromatic ring.
N-tert-butylbenzamide [4][5]15Benzoic acid, 2-aminobenzophenone, 4-aminobenzophenoneLacks the activating chloro group, resulting in greater stability. Degradation likely proceeds via photo-Fries rearrangement and amide bond cleavage.[6]
2-Chloro-5-methylbenzamide 52-Chloro-5-methylbenzoic acid, 5-methylanthranilamideThe absence of the bulky tert-butyl group may alter the conformation and susceptibility of the amide bond to cleavage. The primary amide may be more susceptible to hydrolysis.
N-tert-butyl-2-chlorobenzamide [4]72-Chlorobenzoic acid, N-tert-butylanthranilamideHighly similar to the target compound, but the absence of the methyl group removes a potential site for photo-oxidation and slightly alters the electronic properties, leading to a marginally faster degradation.

Mechanistic Insights into Photodegradation

The photodegradation of aromatic amides can proceed through several pathways, often dictated by the absorbed UV energy and the molecular structure.[6][7] For N-Tert-butyl-2-chloro-5-methylbenzamide, two primary degradation routes are proposed:

  • Homolytic Cleavage of the Carbon-Chlorine Bond: The C-Cl bond is susceptible to cleavage upon absorption of UV radiation, leading to the formation of an aryl radical. This highly reactive intermediate can then abstract a hydrogen atom from the solvent or other molecules to form N-tert-butyl-5-methylbenzamide, or undergo further reactions.

  • Photo-Fries Rearrangement and Amide Bond Cleavage: A common pathway for aromatic amides involves the cleavage of the amide (N-C=O) bond.[6] This generates a caged radical pair (an acyl radical and an anilino radical). These radicals can either recombine at the ortho or para positions to the original amide group (Photo-Fries products) or escape the solvent cage and react to form separate products, such as 2-chloro-5-methylbenzoic acid and tert-butylamine.

The following diagram illustrates a plausible photodegradation pathway for N-Tert-butyl-2-chloro-5-methylbenzamide.

photodegradation_pathway parent N-Tert-butyl-2-chloro-5-methylbenzamide intermediate1 Aryl Radical Intermediate parent->intermediate1 UV Light (C-Cl Cleavage) intermediate2 Caged Radical Pair (Acyl & Anilino Radicals) parent->intermediate2 UV Light (Amide Cleavage) product1 N-tert-butyl-5-methylbenzamide (Dechlorination Product) intermediate1->product1 H• abstraction product2 2-Chloro-5-methylbenzoic acid (Hydrolysis Product) intermediate2->product2 Escape & Hydrolysis product3 tert-Butylamine intermediate2->product3 Escape product4 Photo-Fries Rearrangement Products intermediate2->product4 Rearrangement experimental_workflow start Start prep Prepare Solutions (Target & Dark Control) start->prep expose Place in Photostability Chamber (ICH Q1B Conditions) prep->expose sample Withdraw Aliquots at Time Intervals (t=0, 2, 4...) expose->sample analyze HPLC-UV/MS Analysis sample->analyze quantify Quantify Parent Compound & Identify Degradants analyze->quantify data Calculate Degradation Rate & Half-Life quantify->data end End data->end

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-Tert-butyl-2-chloro-5-methylbenzamide

As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances we handle. This guide provides a detailed protocol for the...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances we handle. This guide provides a detailed protocol for the proper disposal of N-Tert-butyl-2-chloro-5-methylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established principles of chemical waste management and regulatory compliance.

Part 1: Critical First Step - Hazard Assessment and Waste Classification

Before any disposal actions are taken, a thorough understanding of the chemical's hazards is paramount. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). If an SDS is not available for this specific compound, it must be treated as a hazardous substance due to its chemical structure—a chlorinated aromatic amide.

The classification of chemical waste is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] Waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is explicitly named on the F, K, P, or U lists.[3]

  • Structural Clues: N-Tert-butyl-2-chloro-5-methylbenzamide is a halogenated organic compound. Wastes from this chemical class are often categorized as hazardous. For instance, spent halogenated solvents are typically classified under the "F-list" of hazardous wastes from non-specific sources.[1][3]

  • Unused Product: If you are disposing of the unused commercial chemical product, it could potentially be classified as a U-listed waste.[2]

It is the duty of the waste generator—the individual researcher or laboratory—to properly identify and classify the waste.[1] When in doubt, always manage the material as hazardous waste.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
Hazard ConsiderationRecommended Personal Protective Equipment (PPE)Rationale
Contact Hazard (Skin/Eyes) Nitrile gloves, Safety glasses or goggles with side shields, Lab coat.To prevent skin and eye irritation or absorption. Wash hands thoroughly after handling.[4][5]
Inhalation Hazard Work in a well-ventilated area or under a certified chemical fume hood.To avoid inhaling dust or vapors, which may cause respiratory irritation.[6]
Environmental Hazard Avoid release to the environment. Do not dispose of down the drain.[6]Chlorinated organic compounds can be persistent and harmful to aquatic life. The EPA has a strict sewer ban on hazardous waste pharmaceuticals.[7][8]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely accumulate and prepare N-Tert-butyl-2-chloro-5-methylbenzamide waste for final disposal.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is sent to the correct treatment facility.

  • Action: Collect waste N-Tert-butyl-2-chloro-5-methylbenzamide and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) separately from all other waste streams.

  • Causality: This chemical must be designated as a "Solid, Non-acute, Halogenated Organic Hazardous Waste." Mixing it with non-hazardous waste would render the entire mixture hazardous.[1] Mixing it with incompatible chemicals, such as strong oxidizers or bases, could trigger a hazardous reaction.

Step 2: Containerization

The integrity of the waste container is critical for preventing leaks and ensuring safe transport.

  • Action: Select a container that is in good condition, free of leaks or rust, and constructed of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-on cap).[1][9] If using the original product container, ensure it is properly re-labeled as "Hazardous Waste."

  • Causality: Using incompatible containers can lead to their degradation and a subsequent chemical spill.[10] Containers must remain closed at all times except when waste is being added.[1][11]

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement and is essential for communicating hazards.

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste." [9]

    • The full, unabbreviated chemical name: "N-Tert-butyl-2-chloro-5-methylbenzamide."

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

    • The "Accumulation Start Date" (the date the first piece of waste was placed in the container).[11]

  • Causality: This information is legally required and ensures that anyone handling the container, from lab personnel to disposal technicians, is aware of its contents and the associated risks.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory prior to pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel who generate the waste.[9] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[10]

  • Causality: The SAA ensures that hazardous waste is managed safely at its point of generation. Storing containers in secondary containment minimizes the impact of a potential spill.

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Action: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS or OESO) department to schedule a waste pickup.[11] Do not attempt to dispose of the chemical yourself.

  • Causality: Licensed waste disposal companies have the permits and expertise to transport and treat or dispose of hazardous materials in accordance with federal and state regulations, protecting both public health and the environment.[6][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Tert-butyl-2-chloro-5-methylbenzamide.

G Disposal Workflow for N-Tert-butyl-2-chloro-5-methylbenzamide A Waste Generation (Pure chemical or contaminated material) B Consult SDS & Classify Waste (Assume Hazardous) A->B C Segregate as Halogenated Organic Solid Waste B->C D Select Compatible Container C->D E Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Start Date - Hazards D->E F Store in Designated SAA with Secondary Containment E->F G Is Container Full or Waste Stream Complete? F->G H Continue Safe Accumulation G->H  No I Contact EHS/OESO for Waste Pickup G->I  Yes H->F J Professional Disposal I->J

Sources

Handling

Personal protective equipment for handling N-Tert-butyl-2-chloro-5-methylbenzamide

As a Senior Application Scientist, I approach laboratory safety not merely as a static compliance checklist, but as a dynamic, mechanistic system. When handling specialized halogenated organics like N-tert-butyl-2-chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a static compliance checklist, but as a dynamic, mechanistic system. When handling specialized halogenated organics like N-tert-butyl-2-chloro-5-methylbenzamide , standard universal precautions are insufficient. This compound, frequently utilized in drug discovery and radiotracer development , presents unique physicochemical challenges—particularly when transitioning from a dry crystalline powder to a solvated state for biological assays.

To ensure the highest level of operational safety, this guide is structured around the causality of chemical hazards, providing you with self-validating protocols that build a verifiable barrier between the researcher and the compound.

Executive Summary & Chemical Profile

Understanding the fundamental properties of N-tert-butyl-2-chloro-5-methylbenzamide is the first step in risk mitigation. As a halogenated benzamide, it presents specific localized hazards to the skin, eyes, and respiratory tract .

Table 1: Chemical & Hazard Profile

PropertySpecificationOperational Implication
Chemical Name N-tert-butyl-2-chloro-5-methylbenzamideRequires halogenated waste segregation.
CAS Number 1881292-84-7Use for precise SDS tracking and inventory.
Molecular Weight 225.71 g/mol Small molecule; easily permeates compromised barriers.
Physical State Solid (Crystalline Powder)Prone to electrostatic aerosolization during weighing.
GHS Hazards H315, H319, H335Direct irritant to skin, ocular mucosa, and lungs.

Hazard Assessment & Mechanistic Causality

Why do we select specific Personal Protective Equipment (PPE)? The answer lies in the physical state of the compound during different phases of your workflow:

  • The Particulate Hazard (Dry State): In its dry solid form, the crystalline powder is highly prone to electrostatic charging. During weighing, micro-particulates can easily aerosolize, directly exposing the respiratory tract (H335). Standard surgical masks offer zero protection against these micro-dusts; true particulate filtration is required.

  • The Solvation "Trojan Horse" Effect (Wet State): In drug development, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro or in vivo dosing. DMSO is a potent penetration enhancer. While standard nitrile gloves offer adequate protection against the dry powder, DMSO can permeate 0.11mm nitrile in under 10 minutes, carrying the dissolved halogenated benzamide directly through the dermal barrier and into your bloodstream .

Context-Dependent PPE Matrix

Because the hazard profile shifts dramatically upon solvation, your PPE must adapt accordingly.

Table 2: Mechanistic PPE Selection

PPE CategoryPhase 1: Dry Powder HandlingPhase 2: Solvated Handling (e.g., in DMSO)Mechanistic Rationale
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Butyl Rubber or Neoprene outer gloveDMSO rapidly degrades standard nitrile. Butyl rubber provides >480 minutes of breakthrough resistance against carrier solvents .
Eye Protection ANSI Z87.1 Safety GogglesFace Shield worn over Safety GogglesProtects against micro-particulate static dispersion (dry) and rapid solvent splashing (wet).
Body Protection Standard Cotton/Poly Lab CoatFluid-resistant Chemical ApronHalogenated organics can absorb into standard woven fabrics. An apron provides an impermeable barrier.
Respiratory N95/P100 Particulate RespiratorHandled strictly in Fume HoodMitigates H335 inhalation risks from airborne crystalline dust.

Standard Operating Procedure (SOP): Self-Validating Workflow

Trust in a protocol comes from verification. Every step in this SOP includes a Validation Check —a built-in mechanism to prove the safety system is actively working before you proceed.

Phase 1: Environmental & PPE Validation

  • Fume Hood Calibration: Turn on the chemical fume hood and verify the digital monitor reads a face velocity of 80–100 feet per minute (fpm).

    • Validation Check: Tape a single ply of a Kimwipe to the bottom of the sash. It should pull gently and consistently inward, confirming negative pressure and directional airflow.

  • PPE Donning: Equip the context-appropriate PPE. If handling DMSO, double-glove with a nitrile inner layer and a butyl rubber outer layer.

    • Validation Check: Perform a tactile inflation test on the butyl gloves (trap air and squeeze) to ensure no micro-punctures exist before proceeding.

Phase 2: Static Mitigation & Weighing

  • Static Discharge: Discharge the weigh boat and analytical balance using an anti-static ionizer gun (e.g., Zerostat).

  • Transfer: Use a static-dissipative PTFE-coated spatula to transfer the powder.

    • Validation Check: Observe the powder during transfer. If the crystals "jump" or cling erratically to the spatula or the sides of the weigh boat, static is still present. Re-apply the ionizer before continuing to prevent aerosolization.

Phase 3: Solubilization (High-Risk Phase)

  • Solvent Addition: Transfer the pre-weighed powder into a glass vial. Add the required volume of DMSO directly inside the fume hood.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap.

    • Validation Check: Visually inspect the solution against a dark background. The solution must be completely clear with no floating particulates before the vial is wiped down and removed from the primary containment area.

Phase 4: Decontamination & Disposal

  • Surface Cleaning: Wipe the balance pan, spatulas, and hood surface with 70% Ethanol, followed by a secondary wipe with mild detergent and water.

  • Waste Segregation: Dispose of all contaminated consumables (weigh boats, pipette tips) into a designated "Halogenated Organic Waste" container.

    • Validation Check: Perform a meticulous visual sweep using a flashlight at a low angle across the stainless steel workspace to ensure no crystalline residue remains.

Operational Workflow Visualization

G A Pre-Operational Setup Verify Fume Hood & Don PPE B Primary Containment Weighing N-tert-butyl-2-chloro-5-methylbenzamide A->B C Solubilization (e.g., DMSO, Methanol) B->C D Experimental Application (In vitro / In vivo dosing) C->D E Spill / Exposure Event? D->E F Emergency Protocol Eyewash / Spill Kit E->F  Yes G Waste Disposal Halogenated Solid/Liquid Waste E->G  No F->G H Decontamination & Doffing G->H

Operational workflow for handling and disposing of N-tert-butyl-2-chloro-5-methylbenzamide.

Emergency Response Protocols

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the compound. Gently cover the spill with damp absorbent pads (moistened with water or 70% EtOH) to suppress dust, then carefully scoop into a halogenated waste container.

  • Solvated Spill (in DMSO): Evacuate the immediate area if outside a fume hood. Don butyl rubber gloves and a respirator. Use an inert chemical absorbent (e.g., vermiculite or a commercial spill pad) to soak up the liquid. Wash the area extensively with soap and water, as DMSO leaves a persistent residue.

  • Dermal Exposure: If solvated in DMSO and splashed on skin, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes. Do NOT use harsh solvents to wash the skin, as this can further accelerate transdermal absorption.

References

  • Radiopharmaceutical Therapy of Patients with Metastasized Melanoma with the Melanin-Binding Benzamide, Journal of Nuclear Medicine. Available at: [Link]

  • Schwope, A. D., et al. "Dimethyl sulfoxide permeation through glove materials," American Industrial Hygiene Association Journal. Available at:[Link]

  • Ansell Chemical Resistance Guide, Columbia University Environmental Health and Safety. Available at:[Link]

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